molecular formula C25H37NO5S B12295028 MCTR3

MCTR3

Número de catálogo: B12295028
Peso molecular: 463.6 g/mol
Clave InChI: GIIVKOKEBBFSDI-AIYHDIOKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(13R)-S-cysteinyl-(14S)-hydroxy-(4Z,7Z,9E,11E,16Z,19Z)-docosahexaenoic acid is a docosanoid that is (14S)-hydroxy-(4Z,7Z,9E,11E,16Z,19Z)-docosahexaenoic acid in which a cysteinyl group is attached at position 13R via a sulfide linkage. It has a role as a human metabolite. It is a dicarboxylic acid, a docosanoid, an organic sulfide, a secondary alcohol and a S-substituted L-cysteine. It is a conjugate acid of a (13R)-S-cysteinyl-(14S)-hydroxy-(4Z,7Z,9E,11E,16Z,19Z)-docosahexaenoate(1-).

Propiedades

Fórmula molecular

C25H37NO5S

Peso molecular

463.6 g/mol

Nombre IUPAC

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

InChI

InChI=1S/C25H37NO5S/c1-2-3-4-5-11-14-17-22(27)23(32-20-21(26)25(30)31)18-15-12-9-7-6-8-10-13-16-19-24(28)29/h3-4,6-7,9-15,18,21-23,27H,2,5,8,16-17,19-20,26H2,1H3,(H,28,29)(H,30,31)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t21-,22-,23+/m0/s1

Clave InChI

GIIVKOKEBBFSDI-AIYHDIOKSA-N

SMILES isomérico

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)O)N)O

SMILES canónico

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)O)N)O

Origen del producto

United States

Foundational & Exploratory

MCTR3 Signaling Pathway: A Technical Guide to Tissue Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that has emerged as a potent orchestrator of tissue repair and regeneration. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), this compound plays a critical role in the resolution of inflammation, a prerequisite for effective tissue healing. This technical guide provides an in-depth exploration of the this compound signaling pathway, detailing its molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its study. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of this compound for a range of regenerative medicine applications.

Introduction to this compound and its Role in Tissue Regeneration

This compound belongs to the Maresin (macrophage-derived mediators in resolving inflammation) family of SPMs. These molecules are actively biosynthesized during the resolution phase of inflammation and function to dampen excessive inflammatory responses while simultaneously promoting tissue repair processes.[1][2] this compound has been shown to accelerate tissue regeneration in various models by enhancing cellular processes such as phagocytosis and efferocytosis, limiting neutrophil infiltration, and reprogramming immune cells towards a pro-resolving phenotype.[1][2][3] Its multifaceted mechanism of action makes it a promising candidate for therapeutic development in conditions characterized by chronic inflammation and impaired tissue healing.

Core Signaling Pathways of this compound

This compound exerts its pro-regenerative effects through the modulation of several key signaling pathways. These pathways often involve interactions with specific cell surface receptors and the subsequent activation or inhibition of downstream intracellular signaling cascades.

ALX/PINK1 Pathway in Mitophagy and Cellular Protection

In the context of acute lung injury (ALI), this compound has been demonstrated to provide protection against cellular damage and apoptosis through the ALX/PINK1 signaling pathway.[4] this compound, by interacting with the ALX receptor, down-regulates the PTEN-induced putative kinase 1 (PINK1) pathway, which is involved in mitophagy. This action inhibits cell death, reduces inflammatory cytokine levels, and alleviates oxidative stress in lung epithelial cells.[4]

MCTR3_ALX_PINK1_Pathway This compound This compound ALX ALX Receptor This compound->ALX PINK1 PINK1 Pathway ALX->PINK1 Inhibition Mitophagy Mitophagy PINK1->Mitophagy CellProtection Cellular Protection (Reduced Apoptosis, Inflammation, Oxidative Stress) PINK1->CellProtection Negative Regulation

This compound-mediated inhibition of the ALX/PINK1 pathway.
TRAF3/IL-10 Axis in Macrophage Function

This compound, as a cysteinyl-SPM, enhances the pro-resolving functions of macrophages through the upregulation of TNF receptor-associated factor 3 (TRAF3).[5][6] Increased TRAF3 expression leads to the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[6] IL-10, in turn, promotes the phagocytic activity of macrophages, a critical step in clearing cellular debris and pathogens, thereby facilitating tissue repair.[5][6]

MCTR3_TRAF3_IL10_Pathway This compound This compound Macrophage Macrophage This compound->Macrophage TRAF3 TRAF3 Upregulation Macrophage->TRAF3 activates IL10 IL-10 Production TRAF3->IL10 Phagocytosis Enhanced Phagocytosis IL10->Phagocytosis

This compound promotes macrophage phagocytosis via the TRAF3/IL-10 axis.
Counter-Regulation of the CysLT1 Receptor

This compound can functionally interact with the cysteinyl leukotriene receptor 1 (CysLT1) to counter-regulate the pro-inflammatory and vascular-permeability-inducing actions of leukotriene D4 (LTD4).[7][8] By antagonizing LTD4-mediated signaling, this compound reduces vascular leakage and promotes a pro-resolving environment.[7] Interestingly, this compound's stimulation of macrophage phagocytosis is also, in part, mediated through CysLT1, as this effect can be blocked by a CysLT1 antagonist.[7][8]

MCTR3_CysLT1_Interaction cluster_pro_inflammatory Pro-inflammatory Signaling cluster_pro_resolving Pro-resolving Signaling LTD4 Leukotriene D4 (LTD4) CysLT1 CysLT1 Receptor LTD4->CysLT1 VascularLeakage Vascular Leakage CysLT1->VascularLeakage This compound This compound This compound->CysLT1 Antagonism Phagocytosis_receptor CysLT1 Receptor This compound->Phagocytosis_receptor Phagocytosis Macrophage Phagocytosis Phagocytosis_receptor->Phagocytosis

This compound counter-regulates LTD4 signaling and promotes phagocytosis via the CysLT1 receptor.
Monocyte Reprogramming and Arginase-1 Upregulation

In the context of inflammatory arthritis, this compound has been shown to reprogram circulating monocytes.[2][9] This reprogramming leads to the upregulation of Arginase-1 (Arg-1), an enzyme associated with M2-like pro-resolving macrophages.[2] Arg-1 expressing macrophages contribute to tissue repair and the dampening of inflammation. This reprogramming may also involve the modulation of downstream targets of TNF-α that are linked to the Wnt signaling pathway, a key regulator of tissue development and repair.[2]

MCTR3_Monocyte_Reprogramming This compound This compound Monocyte Circulating Monocyte This compound->Monocyte Reprogramming Monocyte Reprogramming Monocyte->Reprogramming induces Arg1 Arginase-1 (Arg-1) Upregulation Reprogramming->Arg1 Wnt Wnt Signaling Modulation Reprogramming->Wnt ProResolvingMacrophage Pro-resolving Macrophage Phenotype Arg1->ProResolvingMacrophage TissueRepair Tissue Repair Wnt->TissueRepair ProResolvingMacrophage->TissueRepair

This compound reprograms monocytes to a pro-resolving phenotype.

Quantitative Data on this compound's Bioactions

The following tables summarize the quantitative effects of this compound in various experimental models, providing a basis for dose-response relationships and comparative efficacy.

Table 1: Effects of this compound on Tissue Regeneration and Inflammation Resolution

ParameterModel SystemThis compound ConcentrationObserved EffectReference(s)
Tissue Regeneration Planaria1-100 nMAccelerated tissue regeneration by 0.6-0.9 days.[1][10]
Neutrophil Infiltration E. coli-induced peritonitis (mice)Not specifiedLimited neutrophil infiltration by ~20-50%.[1][11]
Bacterial Phagocytosis E. coli-induced peritonitis (mice)Not specifiedIncreased bacterial phagocytosis by exudate leukocytes by ~15-50%.[1][11]
Efferocytosis E. coli-induced peritonitis (mice)Not specifiedPromoted efferocytosis by ~30%.[1][11]
LTD4-induced Vascular Leakage Mouse cremaster vessels0.15 nmolReduced vascular leakage by >75% (MCTR1/2).[8]
LTD4-induced Signaling CHO-CysLT1 cells10-100 nMSignificantly reduced LTD4-initiated signaling.[7]
Macrophage Phagocytosis Human macrophages0.1-10 nMStimulated phagocytosis of live E. coli.[7][8]
ALI Protection LPS-induced ALI (mice)2 ng/gSignificantly reduced cell number and protein in BALF, decreased inflammatory cytokines, and alleviated oxidative stress and apoptosis.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the bioactions of this compound.

Planaria Tissue Regeneration Assay

This assay provides a simple and effective in vivo model to assess the pro-regenerative capacity of this compound.

  • Animal Model: Dugesia japonica planarians.

  • Procedure:

    • Planarians are subjected to a post-ocular head resection.

    • The posterior portions are then placed in planarian water containing this compound at desired concentrations (e.g., 1-100 nM) or a vehicle control.

    • Regeneration is monitored and imaged at regular intervals (e.g., every 24 hours) for a period of 7 days.

    • The extent of regeneration is quantified by measuring the area of the blastema (the unpigmented regenerative tissue) using image analysis software.

    • The time to 50% regeneration (T50) can be calculated to compare the regenerative rates between treatment groups.[1][10]

Planaria_Regeneration_Workflow Start Start: Planarian Culture Amputation Post-ocular Head Resection Start->Amputation Treatment Incubate in this compound or Vehicle Amputation->Treatment Monitoring Daily Imaging (7 days) Treatment->Monitoring Analysis Quantify Blastema Area (Image Analysis) Monitoring->Analysis Endpoint Calculate T50 Regeneration Analysis->Endpoint

Workflow for the planarian tissue regeneration assay.
E. coli-induced Peritonitis Model in Mice

This model is used to evaluate the anti-inflammatory and pro-resolving effects of this compound in a self-resolving infection model.

  • Animal Model: Male FVB/N mice (6-8 weeks old).

  • Procedure:

    • Mice are intraperitoneally (i.p.) injected with a suspension of live E. coli (e.g., 105 CFU/mouse).

    • This compound or vehicle is administered at the onset or peak of inflammation.

    • At specific time points (e.g., 4, 12, 24 hours), peritoneal exudates are collected by lavage.

    • The total leukocyte count and differential cell counts (neutrophils, macrophages) are determined.

    • Phagocytosis of bacteria by peritoneal leukocytes is assessed by flow cytometry or microscopy after labeling the bacteria with a fluorescent dye.

    • Efferocytosis (clearance of apoptotic cells) can be measured by co-incubating peritoneal macrophages with fluorescently labeled apoptotic neutrophils.

    • Levels of inflammatory mediators (e.g., cytokines, eicosanoids) in the peritoneal fluid are quantified by ELISA or mass spectrometry.[1][11]

Macrophage Phagocytosis and Efferocytosis Assays (In Vitro)

These in vitro assays allow for the direct assessment of this compound's effects on the phagocytic and efferocytic capacity of macrophages.

  • Cell Culture: Human monocyte-derived macrophages (hMDMs) or murine bone marrow-derived macrophages (BMDMs).

  • Phagocytosis Assay:

    • Macrophages are plated in multi-well plates.

    • Cells are pre-incubated with this compound at various concentrations or vehicle for a specified time (e.g., 15 minutes).

    • Fluorescently labeled live E. coli are added to the macrophages.

    • After an incubation period (e.g., 1 hour), extracellular bacteria are washed away or their fluorescence is quenched.

    • The percentage of phagocytosing macrophages and the number of ingested bacteria per cell are quantified by flow cytometry or fluorescence microscopy.[7][8]

  • Efferocytosis Assay:

    • Apoptotic target cells (e.g., human neutrophils induced to undergo apoptosis) are generated and labeled with a fluorescent dye.

    • Macrophages are treated with this compound or vehicle.

    • Labeled apoptotic cells are added to the macrophage culture.

    • After incubation, non-engulfed apoptotic cells are washed away.

    • The percentage of macrophages that have engulfed apoptotic cells and the number of engulfed cells per macrophage are determined by microscopy or flow cytometry.[1]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for promoting tissue regeneration through its potent anti-inflammatory and pro-resolving activities. Its ability to modulate multiple signaling pathways, including the ALX/PINK1, TRAF3/IL-10, and CysLT1 pathways, as well as to reprogram immune cells, underscores its complex and multifaceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating the detailed molecular interactions within these signaling cascades, exploring the efficacy of this compound in a wider range of preclinical models of tissue injury and disease, and developing strategies for its targeted delivery and clinical translation. A deeper understanding of the this compound signaling network will undoubtedly pave the way for novel regenerative therapies.

References

The Role of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in Inflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process orchestrated by specialized pro-resolving mediators (SPMs). A novel family of these mediators, the Maresin Conjugates in Tissue Regeneration (MCTRs), has been identified as potent regulators of inflammation and tissue repair. This document provides a detailed technical guide on the function of MCTR3, a key member of this family, in modulating inflammatory responses.

Core Functions of this compound in Inflammation

This compound is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in the resolution phase of inflammation, exhibiting both potent anti-inflammatory and pro-resolving activities. Its functions are multifaceted, contributing to the cessation of inflammatory cell infiltration, promoting the clearance of cellular debris, and actively facilitating tissue repair and regeneration.

Anti-inflammatory and Pro-resolving Actions:

This compound actively counter-regulates pro-inflammatory pathways. It has been shown to:

  • Limit Neutrophil Infiltration: this compound reduces the influx of neutrophils to sites of inflammation, a key step in dampening the acute inflammatory response.[1][2][3]

  • Decrease Pro-inflammatory Cytokines: The mediator significantly reduces the production of inflammatory cytokines.[4]

  • Enhance Phagocytosis and Efferocytosis: this compound boosts the capacity of macrophages to engulf and clear apoptotic cells (efferocytosis) and pathogens (phagocytosis), which is crucial for resolving inflammation and preventing further tissue damage.[1][2][3]

  • Reduce Eicosanoids: It contributes to the reduction of pro-inflammatory eicosanoids.[1][2][3]

Tissue Regeneration and Protection:

Beyond its immunomodulatory roles, this compound demonstrates significant tissue-protective and regenerative properties. In models of inflammatory arthritis, this compound administration has been shown to protect both cartilage and bone.[5][6] It also promotes tissue regeneration in models of surgical injury.[1][3]

This compound in Specific Inflammatory Conditions

Rheumatoid Arthritis (RA): In patients with RA, circulating plasma levels of this compound have been found to be negatively correlated with disease activity and joint damage.[5][6] Administration of this compound in animal models of arthritis leads to a significant reduction in joint inflammation and provides protection to cartilage and bone.[5][6] This effect is partly mediated by the reprogramming of monocytes to an anti-inflammatory and tissue-reparative phenotype.[5][6]

Acute Lung Injury (ALI): In a murine model of lipopolysaccharide (LPS)-induced ALI, this compound treatment significantly reduced inflammatory cell numbers and protein levels in the bronchoalveolar lavage fluid.[4] It also decreased the production of inflammatory cytokines, alleviated oxidative stress, and reduced cell apoptosis, ultimately mitigating lung injury and restoring pulmonary function.[4]

Signaling Pathways of this compound

This compound exerts its effects through specific signaling pathways, influencing cellular responses to inflammation.

ALX/PINK1 Signaling Pathway in Acute Lung Injury: In the context of LPS-induced acute lung injury, this compound's protective effects are mediated through the ALX/PINK1 signaling pathway. This compound appears to inactivate this pathway, which is involved in mitophagy, thereby inhibiting cell death, inflammation, and oxidative stress in pulmonary epithelial cells.[4]

cluster_0 This compound Signaling in Acute Lung Injury This compound This compound ALX ALX Receptor This compound->ALX Binds to PINK1 PINK1 Pathway ALX->PINK1 Inhibits Inflammation Inflammation (Cytokines, Oxidative Stress, Apoptosis) PINK1->Inflammation Promotes

This compound inhibits inflammation in ALI via the ALX/PINK1 pathway.

TRAF3 Activation in Regeneration and Resolution: In a broader context of tissue regeneration and inflammation resolution, this compound, along with other cysteinyl-specialized proresolving mediators (cys-SPMs), has been shown to activate Tumor Necrosis Factor Receptor-Associated Factor 3 (TRAF3). TRAF3 is an adaptor protein that plays a role in regulating phagocyte function, in part through the production of the anti-inflammatory cytokine IL-10. This pathway highlights a molecular link between the resolution of inflammation and the initiation of tissue repair.[7]

cluster_1 This compound Signaling in Resolution and Regeneration This compound This compound Receptor Cell Surface Receptor This compound->Receptor cAMP_PKA cAMP-PKA Pathway Receptor->cAMP_PKA TRAF3 TRAF3 Activation cAMP_PKA->TRAF3 IL10 IL-10 Production TRAF3->IL10 Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis Resolution Inflammation Resolution & Tissue Regeneration IL10->Resolution Phagocytosis->Resolution

This compound promotes resolution and regeneration via TRAF3 activation.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound as reported in various experimental models.

Table 1: Effects of this compound on Inflammatory Responses

Parameter Model System This compound Concentration/Dose Observed Effect Reference
Neutrophil Infiltration E. coli peritonitis in mice Not specified ~20-50% reduction [1][2][3]
Bacterial Phagocytosis Exudate leukocytes from E. coli infected mice Not specified ~15-50% increase [1][2][3]
Efferocytosis Exudate leukocytes from E. coli infected mice Not specified ~30% promotion [1][2][3]
Leukocyte Influx Crystal-induced peritonitis 3-30 µg Significant inhibition [8]
Cytokine Production (IL-1β, KC) Crystal-induced peritonitis 3-30 µg Significant inhibition [8]
Inflammatory Reaction Urate crystal-induced gouty arthritis Not specified ~70% inhibition [8]
Cell Number in BALF LPS-induced ALI in mice 2 ng/g Significant reduction [4]

| Protein Levels in BALF | LPS-induced ALI in mice | 2 ng/g | Significant reduction |[4] |

Table 2: Effects of this compound on Cellular Functions in vitro

Cellular Response Cell Type This compound Concentration Observed Effect Reference
E. coli Phagocytosis Human Macrophages 1 nM Increased phagocytosis [1]
E. coli Phagocytosis Human Neutrophils Not specified 35-50% increase [1]

| Cytokine Release (IL-1β, KC) | Wild-type Macrophages | Not specified | ~50% inhibition |[8] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature on this compound.

1. In Vivo Model of Acute Lung Injury (ALI)

  • Animal Model: Murine model.

  • Induction of ALI: Intratracheal or intraperitoneal injection of Lipopolysaccharide (LPS).

  • This compound Administration: this compound (e.g., 2 ng/g) is administered, often post-LPS injection (e.g., 2 hours after).

  • Sample Collection: Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell infiltration and protein leakage. Lung tissue may be harvested for histological analysis and measurement of oxidative stress and apoptosis markers.

  • Analysis:

    • Cell counts and differential cell counts in BALF.

    • Protein concentration in BALF using methods like the Bradford assay.

    • Measurement of inflammatory cytokines (e.g., TNF-α, IL-6) in BALF or lung homogenates using ELISA.

    • Assessment of oxidative stress markers (e.g., malondialdehyde, superoxide dismutase).

    • Evaluation of apoptosis using TUNEL staining or caspase activity assays.

2. In Vivo Model of Inflammatory Arthritis

  • Animal Model: Murine serum-transfer model of inflammatory arthritis.

  • Induction of Arthritis: Injection of arthritogenic serum.

  • This compound Administration: this compound is administered at the peak of the disease.

  • Assessment:

    • Clinical scoring of joint inflammation (e.g., swelling, redness).

    • Histological analysis of joint sections to assess inflammation, cartilage damage, and bone erosion.

    • Measurement of inflammatory markers in joint tissue or serum.

    • Flow cytometric analysis of immune cell populations in joints or draining lymph nodes.

3. In Vitro Phagocytosis Assay

  • Cells: Human macrophages or neutrophils.

  • Protocol:

    • Isolate primary human macrophages or neutrophils.

    • Incubate the cells with this compound at desired concentrations (e.g., 1 nM) or vehicle control for a specified time (e.g., 15 minutes).

    • Add fluorescently labeled E. coli or apoptotic cells (for efferocytosis).

    • Incubate for a period to allow for phagocytosis (e.g., 30-60 minutes).

    • Measure phagocytosis using a fluorescence plate reader or by flow cytometry.

Conclusion

This compound is a potent specialized pro-resolving mediator with significant therapeutic potential for a range of inflammatory diseases. Its ability to not only suppress inflammation but also actively promote tissue repair and regeneration distinguishes it from traditional anti-inflammatory agents. Further research into the clinical application of this compound and the development of stable synthetic analogues could pave the way for novel resolution-based therapies for chronic inflammatory conditions.

References

MCTR3 biosynthesis from docosahexaenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The second round of searches has provided more specific information, particularly regarding experimental protocols. I have found several resources detailing methods for human monocyte-derived macrophage (MDM) culture and polarization, which is a key experimental system for studying MCTR3 biosynthesis. There are also papers that, while not providing full step-by-step protocols, give specific parameters for LC-MS/MS analysis of lipid mediators, including this compound. I have also found some quantitative data on this compound levels in human plasma and serum, and in macrophage cultures.

However, there are still some gaps. Specifically, I lack detailed, step-by-step protocols for the enzyme assays for LTC4S, GSTM4, GGT, and dipeptidases with the specific substrates involved in the this compound pathway. While the enzymes have been identified, the precise conditions for measuring their activity in converting the intermediates are not fully elaborated in the current search results. Additionally, while I have some quantitative data, a comprehensive table with concentrations across different biological samples and experimental conditions would be beneficial.

Therefore, the next steps will involve targeted searches for these missing pieces of information. I will focus on finding literature that specifically details the biochemical assays for the enzymes in the this compound pathway. I will also continue to look for more quantitative data to build the summary tables. The overall plan to synthesize the information into a technical guide with tables and Graphviz diagrams remains on track. The immediate priority is to fill in the methodological gaps for the enzyme assays.## An In-depth Technical Guide to the Biosynthesis of this compound from Docosahexaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Maresin Conjugate in Tissue Regeneration 3 (this compound), a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). This document details the enzymatic pathway, key intermediates, and quantitative data, along with experimental protocols and signaling pathway diagrams to support further research and drug development in the field of inflammation resolution and tissue regeneration.

Maresin Conjugates in Tissue Regeneration (MCTR) are a family of lipid mediators that play a crucial role in the resolution of inflammation and the promotion of tissue repair.[1][2] this compound, in particular, has been identified as a potent bioactive molecule with pro-resolving and tissue-regenerative properties.[3][4] It is produced by macrophages and has been detected in various human tissues and fluids, including lymph nodes, serum, and plasma.[5][6] Understanding the biosynthetic pathway of this compound is critical for harnessing its therapeutic potential in various inflammatory diseases.

The Biosynthetic Pathway of this compound from DHA

The biosynthesis of this compound from the omega-3 fatty acid docosahexaenoic acid (DHA) is a multi-step enzymatic cascade primarily occurring in macrophages.[5][6] The pathway involves several key enzymes and intermediate molecules.

The initial step is the conversion of DHA to 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA) by the enzyme 12-lipoxygenase (12-LOX). This intermediate is then rapidly converted to a key epoxide intermediate, 13S,14S-epoxy-maresin (13S,14S-eMaR).[6]

From this central epoxide intermediate, the pathway proceeds through a series of conjugation and cleavage reactions to yield MCTR1, MCTR2, and finally this compound.[6]

  • Formation of MCTR1: The epoxide intermediate, 13S,14S-eMaR, is conjugated with glutathione (GSH) to form MCTR1 (13R-glutathionyl, 14S-hydroxy-DHA). This reaction is catalyzed by two key enzymes: leukotriene C4 synthase (LTC4S) and glutathione S-transferase Mu 4 (GSTM4).[6]

  • Conversion to MCTR2: MCTR1 is then converted to MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-DHA) by the action of gamma-glutamyltransferase (GGT), which removes the glutamyl residue from the glutathione moiety.[6]

  • Final Synthesis of this compound: The final step in the biosynthesis is the conversion of MCTR2 to this compound (13R-cysteinyl, 14S-hydroxy-DHA). This is achieved through the cleavage of the cysteinyl-glycinyl bond by a dipeptidase.[6]

Below is a diagram illustrating the complete biosynthetic pathway of this compound from DHA.

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) HpDHA 14S-HpDHA DHA->HpDHA 12-Lipoxygenase eMaR 13S,14S-eMaR HpDHA->eMaR MCTR1 MCTR1 eMaR->MCTR1 LTC4S / GSTM4 + Glutathione MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl transferase (GGT) This compound This compound MCTR2->this compound Dipeptidase

Biosynthetic pathway of this compound from DHA.

Quantitative Data on this compound Production

The production of this compound is tightly regulated and its concentration can vary depending on the biological context. The following table summarizes quantitative data on MCTR levels in different human samples and in vitro experimental systems.

Biological Sample/SystemMCTR1 ConcentrationMCTR2 ConcentrationThis compound ConcentrationReference
Human SerumSignificantly higher than plasmaSignificantly higher than plasmaPresent[5]
Human PlasmaPresentPresentPresent[5]
Human Lymph NodesPresentPresentPresent[5]
Human Macrophages (unstimulated)3.0 ± 0.1 pg/4x10⁶ cells1.5 ± 0.5 pg/4x10⁶ cells2.4 ± 0.4 pg/4x10⁶ cells[6]
Human Macrophages (+LTC₄S inhibitor)1.3 ± 0.4 pg/4x10⁶ cells0.8 ± 0.2 pg/4x10⁶ cells0.9 ± 0.1 pg/4x10⁶ cells[6]
Human Macrophages (+GSTM4 shRNA)~60% reduction~60% reduction~55% reduction[6]
Human Macrophages (+MCTR2 & cilastatin)-Significantly higherSignificantly lower[5]
Human Sepsis PlasmaPresentPresentPresent[7]
Rheumatoid Arthritis Patient PlasmaNegatively correlated with disease activity-Negatively correlated with disease activity[8][9]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the biosynthesis of this compound.

Human Monocyte-Derived Macrophage (MDM) Culture and Stimulation

The generation of macrophages from human peripheral blood mononuclear cells (PBMCs) is a fundamental technique for studying this compound biosynthesis in a primary human cell system.

Protocol Overview:

  • Monocyte Isolation: Isolate monocytes from human leukocyte concentrates or peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by positive or negative selection methods.[10][11]

  • Differentiation: Culture isolated monocytes in RPMI 1640 medium supplemented with 10% human serum and macrophage colony-stimulating factor (M-CSF) or granulocyte-macrophage colony-stimulating factor (GM-CSF) for 7 days to differentiate them into macrophages.[10][11]

  • Polarization (Optional): To study specific macrophage phenotypes, cells can be polarized towards an M1 (pro-inflammatory) or M2 (pro-resolving) phenotype by treating with specific cytokines (e.g., IFN-γ and LPS for M1; IL-4 for M2).[10][11]

  • Stimulation for this compound Biosynthesis: To induce this compound production, macrophages can be stimulated with various stimuli, such as opsonized zymosan or E. coli.[7] For studying the enzymatic steps, exogenous precursors like DHA or the epoxide intermediate can be added to the cell cultures.

The following diagram outlines the general workflow for preparing human MDMs for lipid mediator analysis.

MDM_Workflow Blood Human Peripheral Blood PBMC Isolate PBMCs (Density Gradient Centrifugation) Blood->PBMC Monocytes Isolate Monocytes (e.g., Magnetic Bead Selection) PBMC->Monocytes Differentiation Differentiate into Macrophages (7 days with M-CSF/GM-CSF) Monocytes->Differentiation Polarization Polarize Macrophages (Optional) (e.g., IFN-γ/LPS for M1, IL-4 for M2) Differentiation->Polarization Stimulation Stimulate for Lipid Mediator Production (e.g., Zymosan, E. coli, DHA) Polarization->Stimulation Analysis Lipid Mediator Analysis (LC-MS/MS) Stimulation->Analysis

Workflow for human MDM preparation.
Lipid Mediator Extraction and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of lipid mediators like this compound due to its high sensitivity and specificity.

Protocol Overview:

  • Sample Collection and Quenching: Stop cellular reactions and stabilize lipid mediators by adding two volumes of ice-cold methanol to the cell culture medium or biological sample.

  • Solid-Phase Extraction (SPE): Extract the lipid mediators from the sample using C18 solid-phase extraction cartridges. This step concentrates the analytes and removes interfering substances.[7]

  • LC Separation: Separate the extracted lipid mediators using a reverse-phase C18 column on an HPLC system. A gradient of solvents, typically a mixture of water, methanol, and acetonitrile with a small amount of acid (e.g., acetic acid or formic acid), is used to elute the compounds.

  • MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in negative ion mode, and specific multiple reaction monitoring (MRM) transitions are used for each MCTR. The parent ion (Q1) and a specific fragment ion (Q3) are monitored for each analyte.[6]

Key MRM Transitions for MCTRs:

MediatorQ1 (m/z)Q3 (m/z)
MCTR1650191
MCTR2521191
This compound464191

The following diagram illustrates the general workflow for LC-MS/MS analysis of MCTRs.

LCMS_Workflow Sample Biological Sample (e.g., Macrophage Supernatant) Extraction Solid-Phase Extraction (C18 Cartridge) Sample->Extraction LC Liquid Chromatography (Reverse-Phase C18) Extraction->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

LC-MS/MS analysis workflow.
Enzyme Assays

To characterize the activity of the enzymes involved in this compound biosynthesis, in vitro enzyme assays are performed using purified recombinant enzymes or cell lysates.

General Protocol for LTC4S and GSTM4 Activity:

  • Reaction Mixture: Prepare a reaction buffer containing the purified recombinant LTC4S or GSTM4, the substrate 13S,14S-eMaR, and glutathione.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Quenching: Stop the reaction by adding a solvent such as methanol.

  • Analysis: Analyze the formation of MCTR1 using LC-MS/MS as described above. The kinetic parameters (Km and Vmax) of the enzymes can be determined by varying the substrate concentrations.[12]

General Protocol for GGT and Dipeptidase Activity:

  • Substrate Incubation: Incubate MCTR1 (for GGT activity) or MCTR2 (for dipeptidase activity) with macrophage cell lysates or purified enzymes.

  • Inhibitor Control: In parallel, run reactions in the presence of specific inhibitors (e.g., a GGT inhibitor for the MCTR1 to MCTR2 conversion, or cilastatin, a dipeptidase inhibitor, for the MCTR2 to this compound conversion) to confirm enzyme specificity.[5]

  • Analysis: Monitor the conversion of the substrate to the product over time using LC-MS/MS.

Signaling Pathways and Biological Actions of this compound

This compound exerts its biological effects by interacting with specific cellular signaling pathways. While the full extent of this compound signaling is still under investigation, it has been shown to modulate inflammatory responses and promote tissue resolution. For instance, this compound has been demonstrated to be protective in models of acute lung injury.[11] Further research is needed to fully elucidate the receptors and downstream signaling cascades activated by this compound.

Conclusion

The biosynthesis of this compound from DHA is a well-defined enzymatic pathway that produces a potent pro-resolving and tissue-regenerative mediator. The detailed understanding of this pathway, coupled with robust analytical and experimental methodologies, provides a strong foundation for the development of novel therapeutic strategies aimed at promoting the resolution of inflammation and enhancing tissue repair. This technical guide serves as a resource for researchers and drug development professionals to advance our understanding and application of this compound in human health and disease.

References

MCTR3: A Specialized Pro-Resolving Mediator in Inflammation and Tissue Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Maresin Conjugate in Tissue Regeneration 3 (MCTR3), a member of the specialized pro-resolving mediator (SPM) family, has emerged as a potent endogenous molecule that orchestrates the resolution of inflammation and promotes tissue repair. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), this compound exhibits a unique chemical structure and a stereoselective biosynthesis pathway. This technical guide provides a comprehensive overview of the core biology of this compound, including its biosynthesis, signaling pathways, and multifaceted pro-resolving actions. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and therapeutic development.

Introduction

The resolution of inflammation is an active, highly regulated process orchestrated by a superfamily of endogenous lipid mediators known as Specialized Pro-Resolving Mediators (SPMs).[1] SPMs, which include resolvins, protectins, and maresins, are critical for terminating the inflammatory response and promoting the return to tissue homeostasis.[2][3] A failure in the resolution process can lead to chronic inflammation, a key pathological feature of numerous diseases.[1]

Maresin Conjugates in Tissue Regeneration (MCTR) are a distinct class of SPMs that link the resolution of inflammation to tissue regeneration.[2][4] this compound, chemically identified as 13-cysteinyl, 14-hydroxy-docosahexaenoic acid, is a key member of this family, demonstrating potent bioactivity in various preclinical models of inflammation and tissue injury.[2][4] This document serves as a technical resource for researchers and drug development professionals, summarizing the current understanding of this compound's role as a specialized pro-resolving mediator.

This compound Biosynthesis

This compound is synthesized from its precursor, MCTR2, through a series of enzymatic steps primarily in macrophages.[5][6] The biosynthesis of the entire MCTR family originates from docosahexaenoic acid (DHA).[7]

The key enzymatic steps are:

  • Formation of 13S,14S-epoxy-maresin: Macrophage 12-lipoxygenase initiates the process by converting DHA into an epoxide intermediate.[5]

  • Generation of MCTR1: Leukotriene C4 synthase (LTC4S) and Glutathione S-transferase Mu 4 (GSTM4) catalyze the conjugation of glutathione to the epoxide, forming MCTR1 (13R-glutathionyl, 14S-hydroxy-DHA).[5][6]

  • Conversion to MCTR2: Gamma-glutamyl transferase (GGT) hydrolyzes MCTR1 to produce MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-DHA).[5][6]

  • Final Synthesis of this compound: A dipeptidase cleaves the cysteinyl-glycinyl bond of MCTR2 to yield the final product, this compound (13R-cysteinyl, 14S-hydroxy-DHA).[5][6]

MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) Epoxy_MaR 13S,14S-epoxy-maresin DHA->Epoxy_MaR 12-Lipoxygenase MCTR1 MCTR1 (13R-glutathionyl, 14S-hydroxy-DHA) Epoxy_MaR->MCTR1 LTC4S / GSTM4 MCTR2 MCTR2 (13R-cysteinylglycinyl, 14S-hydroxy-DHA) MCTR1->MCTR2 γ-Glutamyl Transferase (GGT) This compound This compound (13R-cysteinyl, 14S-hydroxy-DHA) MCTR2->this compound Dipeptidase

Biosynthesis of this compound from DHA.

Signaling Pathways and Mechanism of Action

This compound exerts its pro-resolving effects through distinct signaling pathways. In the context of acute lung injury (ALI), this compound has been shown to act via the ALX/PINK1 signaling pathway.[8] It is suggested that this compound protects against LPS-induced ALI by inactivating this pathway, thereby reducing inflammatory cytokine production, oxidative stress, and cell apoptosis.[8]

Furthermore, this compound, along with other cysteinyl-SPMs (cys-SPMs), has been found to activate signaling pathways that converge on TRAF3 (TNF receptor-associated factor 3).[9] This activation is thought to occur through a G-protein coupled receptor (GPCR) and the subsequent Gαs protein-initiated cAMP-PKA pathway.[9] Upregulation of TRAF3 by this compound contributes to enhanced phagocytosis by macrophages and the resolution of infection.[9] this compound has also been shown to functionally interact with the human cysteinyl leukotriene receptor-1 (CysLT1) to counter-regulate vascular responses initiated by leukotriene D4.[10]

MCTR3_Signaling cluster_ALX ALX/PINK1 Pathway (Lung Injury) cluster_TRAF3 TRAF3 Pathway (Phagocytosis) MCTR3_ALX This compound ALX ALX Receptor MCTR3_ALX->ALX PINK1 PINK1 Pathway ALX->PINK1 Inflammation Inflammation (Cytokines, Oxidative Stress, Apoptosis) PINK1->Inflammation MCTR3_TRAF3 This compound GPCR GPCR MCTR3_TRAF3->GPCR cAMP_PKA cAMP-PKA Pathway GPCR->cAMP_PKA TRAF3 TRAF3 cAMP_PKA->TRAF3 Phagocytosis Enhanced Macrophage Phagocytosis TRAF3->Phagocytosis

This compound signaling pathways.

Quantitative Data on Pro-Resolving Actions

This compound demonstrates potent and quantifiable effects across various models of inflammation and tissue repair. The following tables summarize key quantitative findings from the literature.

Table 1: Effects of this compound on Phagocytosis and Efferocytosis

Experimental ModelCell TypeThis compound ConcentrationOutcomeQuantitative EffectCitation
In vitro E. coli phagocytosisHuman Macrophages1 nMIncreased phagocytosisHighest increase at 2h compared to MCTR1 and MCTR2[2][4]
In vitro E. coli phagocytosisHuman Neutrophils1 pM - 10 nMIncreased phagocytosisDose-dependent increase (35-50% increase)[4]
In vivo E. coli peritonitisMouse Exudate Leukocytes50 ng/mouseIncreased bacterial phagocytosis~15-50% increase[4][11]
In vivo E. coli peritonitisMouse Exudate Macrophages50 ng/mousePromoted efferocytosis~30% increase[4][11]
In vitro E. coli phagocytosisHuman Macrophages0.1-10 nMStimulated phagocytosisBlocked by CysLT1 antagonist (MK571)[10]

Table 2: Effects of this compound on Leukocyte Infiltration and Inflammatory Mediators

Experimental ModelThis compound DoseOutcomeQuantitative EffectCitation
In vivo E. coli peritonitis50 ng/mouseLimited neutrophil infiltration~20-50% reduction[4][11]
In vivo E. coli peritonitis100 ng/mouse (at 12h post-infection)Reduced eicosanoids in exudateSelective reduction of PGD2, PGE2, PGF2α, and TXB2[7]
In vivo LPS-induced ALINot specifiedReduced cell number and protein in BALFSignificant reduction[8]
In vivo LPS-induced ALINot specifiedDecreased inflammatory cytokinesSignificant decrease[8]

Table 3: Effects of this compound on Tissue Regeneration

Experimental ModelThis compound ConcentrationOutcomeQuantitative EffectCitation
Planaria tissue regeneration1-100 nMAccelerated tissue regenerationShortened regeneration time by 0.6-0.9 days[4][11]
Planaria tissue regeneration10 nMEnhanced regeneration-[9]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the actions of this compound.

In Vivo Murine Peritonitis Model

This model is used to assess the pro-resolving and anti-inflammatory effects of this compound in response to a bacterial challenge.

Peritonitis_Workflow start FVB mice (6-8 weeks old) injection Intraperitoneal (i.p.) injection of this compound (50 ng/mouse) or vehicle start->injection infection i.p. inoculation with E. coli (10^5 CFU/mouse) after 5 min injection->infection collection Collection of peritoneal exudates at indicated time intervals infection->collection analysis Analysis: - Leukocyte populations (Flow Cytometry) - Bacterial phagocytosis (Flow Cytometry) - Macrophage efferocytosis (Flow Cytometry) collection->analysis

Workflow for murine peritonitis model.

Protocol Details:

  • Animals: FVB mice (6-8 weeks old) are typically used.[4]

  • This compound Administration: this compound (50 ng/mouse) or vehicle is administered via intraperitoneal (i.p.) injection.[4]

  • Bacterial Challenge: 5 minutes after this compound administration, mice are inoculated i.p. with E. coli (10^5 CFU/mouse).[4]

  • Exudate Collection: Peritoneal exudates are collected at various time points (e.g., 4, 12, 24 hours).[4]

  • Analysis:

    • Leukocyte populations: Cells are stained with fluorescently labeled antibodies (e.g., for CD11b, F4/80, Ly6G) and analyzed by flow cytometry to quantify neutrophils and macrophages.[4]

    • Phagocytosis: Phagocytosis of fluorescently labeled E. coli by exudate leukocytes (CD11b+ cells) is measured by flow cytometry as an increase in median fluorescence intensity (MFI).[4][12]

    • Efferocytosis: Efferocytosis is assessed by quantifying the uptake of apoptotic neutrophils (Ly6G+) by macrophages (F4/80+) using flow cytometry.[4]

Human Macrophage Phagocytosis Assay

This in vitro assay evaluates the direct effect of this compound on the phagocytic capacity of human macrophages.

Protocol Details:

  • Cell Culture: Human monocyte-derived macrophages are cultured in appropriate plates (e.g., 96-well plates or chamber slides).[2][4]

  • Treatment: Macrophages are pre-incubated with this compound (at concentrations ranging from 1 pM to 10 nM) or vehicle for 15 minutes at 37°C.[2][4]

  • Bacterial Addition: Fluorescently labeled E. coli (e.g., BacLight Green labeled) are added to the macrophage cultures.[2][4]

  • Incubation: The cells are incubated for a defined period (e.g., 30-120 minutes) at 37°C.[2][4]

  • Assessment: Phagocytosis is quantified by measuring the fluorescence intensity using a plate reader or by imaging with a fluorescence microscope.[2][4][12]

Planaria Regeneration Assay

This model utilizes the remarkable regenerative capacity of planaria to assess the tissue repair functions of this compound.

Protocol Details:

  • Surgical Injury: Planaria (Dugesia japonica) undergo surgical head resection.[9]

  • Treatment: The injured planaria are placed in water containing this compound (e.g., 10 nM) or vehicle.[9]

  • Regeneration Assessment: The extent of regeneration is monitored and assessed over several days.[9]

  • Analysis: For mechanistic studies, RNA can be extracted from the regenerating planaria for RNA sequencing to identify genes and pathways regulated by this compound.[9]

Therapeutic Potential and Future Directions

The potent pro-resolving and tissue-reparative functions of this compound highlight its significant therapeutic potential for a range of inflammatory diseases. Studies have already demonstrated its efficacy in preclinical models of acute lung injury and inflammatory arthritis.[8][13][14] In experimental arthritis, this compound not only reduced joint inflammation but also protected against cartilage and bone damage by reprogramming monocytes to a pro-resolving and tissue-protective phenotype.[13][14]

Future research should focus on:

  • Receptor Identification: Elucidating the specific receptor(s) through which this compound mediates its diverse effects.

  • Pharmacokinetics and Pharmacodynamics: Characterizing the stability, distribution, and metabolism of this compound to optimize its therapeutic delivery.

  • Clinical Translation: Designing and conducting clinical trials to evaluate the safety and efficacy of this compound or its stable analogs in human inflammatory diseases.

The development of this compound-based therapeutics represents a promising strategy to not only control inflammation but also to actively promote tissue repair and regeneration, offering a novel approach for the treatment of chronic inflammatory conditions.[13]

References

The role of MCTR3 in resolving E. coli infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of MCTR3 in Resolving E. coli Infections

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maresin Conjugate in Tissue Regeneration 3 (this compound) is a potent member of the specialized pro-resolving mediators (SPMs) family, derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3][4] Endogenously produced by macrophages in response to bacterial challenge, this compound plays a critical role in orchestrating the resolution of inflammation and promoting tissue regeneration.[1][2][3][5] This document provides a comprehensive overview of the mechanisms of action, signaling pathways, and quantitative effects of this compound in the context of Escherichia coli (E. coli) infections, supported by detailed experimental protocols and data visualizations.

Introduction to this compound

This compound belongs to a class of lipid-peptide conjugated mediators that actively signal the cessation of the acute inflammatory response and promote a return to homeostasis.[1][6] Unlike traditional anti-inflammatory agents that broadly suppress the immune response, this compound and other SPMs fine-tune the process, enhancing the host's ability to clear pathogens while minimizing tissue damage.[1][5] this compound is biosynthesized by human macrophages activated by E. coli and has been identified in patients with sepsis, highlighting its clinical relevance in infectious diseases.[1][2][3][5][7]

Mechanism of Action in E. coli Infection Resolution

This compound exerts its pro-resolving effects in E. coli infections through a multi-pronged approach that targets key cellular events in the inflammatory cascade. When administered during the onset or peak of inflammation in murine models of E. coli peritonitis, this compound actively promotes resolution.[2][5][7]

The core actions of this compound include:

  • Limiting Neutrophil Infiltration: this compound significantly reduces the influx of neutrophils to the site of infection, a critical step in preventing excessive tissue damage caused by prolonged neutrophil presence and their cytotoxic contents.[2][3][5][7]

  • Enhancing Phagocytosis: this compound potently stimulates the phagocytic activity of leukocytes, including both neutrophils and macrophages, leading to more efficient clearance of E. coli.[1][2][3][5][7]

  • Promoting Efferocytosis: It enhances the clearance of apoptotic neutrophils by macrophages (a process known as efferocytosis), which is essential for resolving inflammation and preventing the release of damaging cellular components from dying cells.[2][3][5][7]

Quantitative Data on this compound Efficacy

The bioactivity of this compound has been quantified in several key experiments, demonstrating its high potency. The following tables summarize the principal findings from in vivo and in vitro studies.

Table 1: In Vivo Efficacy of this compound in Murine E. coli Peritonitis Model

Parameter MeasuredThis compound Dose/ConcentrationObserved EffectReference
Neutrophil Infiltration50 ng (i.p. injection)~54% reduction in exudate neutrophils[3][5]
Leukocyte Phagocytosis of E. coli50 ng (i.p. injection)Significant increase[5]
General Neutrophil InfiltrationNot specified~20-50% reduction[2][3][5][7]
General PhagocytosisNot specified~15-50% increase[2][3][5][7]
General EfferocytosisNot specified~30% increase[2][3][5][7]

Table 2: In Vitro Efficacy of this compound on Human Leukocytes

Cell TypeThis compound ConcentrationParameter MeasuredObserved EffectReference
Human Neutrophils1 pM - 100 pMPhagocytosis of E. coli~60% increase[3][5]
Human Macrophages1 nMPhagocytosis of E. coliSignificant increase at 30 min, highest at 2h[1]
Human Macrophages0.1 - 10 nMPhagocytosis of E. coliDose-dependent stimulation[8]

Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through specific signaling pathways that regulate inflammation, cell survival, and phagocytosis.

Gαs-cAMP-PKA-TRAF3 Pathway

A fundamental pathway for this compound and other cysteinyl-SPMs involves the activation of a G-protein coupled receptor (GPCR), leading to a subsequent signaling cascade.[9] This pathway is central to the enhanced phagocytic function of macrophages.

  • Activation: this compound binds to a Gαs-coupled GPCR on the macrophage surface.

  • Signal Transduction: This engagement stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).

  • Gene Expression: The cAMP-PKA pathway upregulates the expression of TNF receptor-associated factor 3 (TRAF3).

  • Functional Outcome: TRAF3 enhances macrophage phagocytosis of E. coli and promotes the resolution of infection.[9] This effect is partly mediated by an increase in the anti-inflammatory cytokine IL-10.[9]

Gs_cAMP_PKA_TRAF3_Pathway This compound This compound GPCR Gαs-Coupled Receptor This compound->GPCR AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB/ATF PKA->CREB Phosphorylates TRAF3_gene TRAF3 Gene (Transcription) CREB->TRAF3_gene TRAF3 TRAF3 Protein TRAF3_gene->TRAF3 Translates Phagocytosis Enhanced Phagocytosis of E. coli TRAF3->Phagocytosis IL10 IL-10 Production TRAF3->IL10

This compound-activated cAMP-PKA-TRAF3 signaling pathway.
ALX/PINK1 Signaling Pathway

In the context of acute lung injury (ALI) induced by lipopolysaccharide (LPS), a major component of the E. coli outer membrane, this compound provides protection through the ALX/PINK1 pathway.[10]

  • Mechanism: this compound treatment in a model of LPS-induced ALI was found to down-regulate the PTEN-induced putative kinase 1 (PINK1) pathway.[10]

  • Functional Outcome: This action alleviates lung injury by reducing inflammatory cell infiltration, decreasing inflammatory cytokines, mitigating oxidative stress, and inhibiting cell apoptosis.[10] The study suggests that this compound acts via the lipoxin A4 receptor (ALX) to modulate PINK1-mediated mitophagy.[10]

ALX_PINK1_Pathway This compound This compound ALX ALX Receptor This compound->ALX Activates Protection Cell Protection Resolution This compound->Protection PINK1_pathway PINK1-Mediated Mitophagy Pathway ALX->PINK1_pathway Inhibits Cell_Injury Cell Apoptosis Oxidative Stress Inflammation PINK1_pathway->Cell_Injury Promotes LPS LPS (from E. coli) LPS->Cell_Injury Induces

This compound-mediated inhibition of the ALX/PINK1 pathway.

Key Experimental Protocols

The following are summaries of the core methodologies used to establish the role of this compound in resolving E. coli infections, primarily based on the work by Dalli J, et al. (2016) published in PLOS ONE.[5]

Murine Model of E. coli Peritonitis

This workflow is used to assess the in vivo effects of this compound on inflammation and resolution.

  • Animal Model: FVB mice (male, 6-8 weeks old) are used.

  • This compound Administration: Synthetic this compound (50 ng) or vehicle (saline with 0.1% ethanol) is administered via intraperitoneal (i.p.) injection.

  • Infection Induction: 5 minutes after treatment, mice are inoculated with a non-lethal dose of E. coli (serotype O6:K2:H1, 1x10^5 CFU per mouse) via i.p. injection.

  • Exudate Collection: At specific time points (e.g., 4, 12, 24 hours), mice are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) to collect the inflammatory exudate.

  • Cellular Analysis:

    • Leukocyte numbers are determined using a hemocytometer.

    • Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.

  • Phagocytosis Assessment: The number of bacteria per phagocyte is determined from stained cytospins to calculate a phagocytic index.

  • Resolution Indices: The resolution interval (Ri), defined as the time from maximum neutrophil infiltration to the point where neutrophil numbers reduce by 50%, is calculated.

Experimental_Workflow start Start: FVB Mice (6-8 weeks old) injection 1. i.p. Injection (this compound or Vehicle) start->injection infection 2. i.p. Inoculation (E. coli, 10^5 CFU) injection->infection wait 5 min timing 3. Incubation (4, 12, 24 hours) infection->timing euthanasia 4. Euthanasia and Peritoneal Lavage timing->euthanasia analysis 5. Exudate Analysis euthanasia->analysis cell_count Leukocyte Counts (Total & Differential) analysis->cell_count phago_index Phagocytic Index (Bacteria/cell) analysis->phago_index resolution Resolution Indices (Ri) Calculation analysis->resolution

Workflow for the murine E. coli peritonitis model.
Human Neutrophil and Macrophage Phagocytosis Assay

This protocol quantifies the direct effect of this compound on the phagocytic capacity of human immune cells.

  • Cell Isolation: Human neutrophils are isolated from peripheral blood of healthy volunteers. Human macrophages are differentiated from isolated monocytes.

  • Cell Plating: Cells (e.g., 1x10^5 neutrophils per well) are plated in a suitable format (e.g., 96-well plate).

  • Treatment: Cells are incubated with vehicle or varying concentrations of this compound (e.g., 1 pM to 100 nM) for 15 minutes at 37°C.

  • Bacterial Addition: Fluorescently labeled, opsonized E. coli are added to the wells at a specific ratio (e.g., 50:1 bacteria to cell).

  • Incubation: The plate is incubated for 1 hour at 37°C to allow for phagocytosis.

  • Fluorescence Quenching: An external quenching agent (e.g., trypan blue) is added to quench the fluorescence of non-internalized bacteria.

  • Quantification: The plate is read on a fluorescence plate reader to measure the fluorescence from internalized bacteria, which is proportional to the degree of phagocytosis.

Conclusion and Future Directions

This compound is a potent, host-derived mediator that actively promotes the resolution of E. coli infections by limiting excessive neutrophil infiltration and enhancing pathogen clearance via phagocytosis. Its actions are underpinned by specific signaling pathways, including the pro-resolving cAMP-PKA-TRAF3 axis. The high potency of this compound, with effects observed in the picomolar to nanomolar range, makes it an attractive candidate for the development of novel host-centric therapies for bacterial infections. Such therapies could supplement or provide an alternative to conventional antibiotics by bolstering the host's own resolution programs, potentially reducing the risk of antibiotic resistance and mitigating infection-associated tissue damage. Further research is warranted to fully elucidate its receptor targets and to evaluate its therapeutic potential in more complex preclinical and clinical settings.

References

MCTR3: A Novel Endogenous Mediator in Cartilage and Bone Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Maresin Conjugate in Tissue Regeneration 3 (MCTR3), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), has emerged as a potent regulator of inflammatory processes and tissue repair. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on cartilage and bone protection. The primary mechanism elucidated to date involves the reprogramming of monocytes and macrophages towards a pro-resolving and tissue-reparative phenotype, which indirectly fosters a microenvironment conducive to cartilage and bone preservation, particularly in inflammatory conditions such as rheumatoid arthritis. While direct evidence of this compound's actions on chondrocytes and osteoblasts remains an area for future investigation, this guide synthesizes the existing data on its indirect protective mechanisms, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Introduction

Chronic inflammatory diseases, such as rheumatoid arthritis, are characterized by persistent inflammation that leads to the progressive destruction of articular cartilage and bone.[1][2] Maresin Conjugate in Tissue Regeneration 3 (this compound) is part of a family of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation and promote tissue regeneration.[2][3][4] In patients with rheumatoid arthritis, circulating plasma levels of this compound have been found to be negatively correlated with disease activity and joint damage, suggesting a protective role for this endogenous mediator.[1][2] Preclinical studies have demonstrated that the administration of this compound can significantly reduce joint inflammation and protect against cartilage and bone degradation in experimental arthritis models.[1][2] This document serves as a technical resource, consolidating the current knowledge on this compound's protective effects on cartilage and bone, with a focus on its cellular and molecular mechanisms of action.

This compound's Protective Effects on Cartilage and Bone: An Indirect Mechanism

The primary mechanism by which this compound exerts its protective effects on cartilage and bone, as established in the context of inflammatory arthritis, is through the reprogramming of mononuclear phagocytes (monocytes and macrophages).[1][2]

Reprogramming of Monocytes to a Pro-Resolving Phenotype

This compound has been shown to reprogram circulating monocytes, particularly those from an inflammatory environment, to adopt an anti-inflammatory and tissue-reparative phenotype.[1][2] This reprogramming is characterized by the upregulation of Arginase-1 (Arg-1), an enzyme that plays a crucial role in inflammation resolution and tissue repair.[2]

Attenuation of Inflammation and Promotion of Tissue Repair

When these this compound-reprogrammed monocytes are recruited to inflamed joints, they differentiate into macrophages with enhanced anti-inflammatory and tissue-reparative properties.[1][2] This leads to a significant reduction in joint inflammation, which in turn alleviates the inflammatory-driven degradation of cartilage and bone.[1][2] Inhibition of Arg-1 has been shown to abrogate the anti-arthritic and tissue-protective actions of this compound-reprogrammed monocytes, confirming its central role in this process.[2]

Evidence from Periodontal Stem Cell Studies

Emerging evidence from studies on periodontal ligament stem cells (PDLSCs) suggests a potential role for this compound in modulating stem cell function to foster a regenerative microenvironment.[1][5][6] Porcine PDLSCs have been shown to synthesize this compound, and pretreatment with this compound in an inflammatory setting reduced the production of pro-inflammatory cytokines.[5][6][7] This suggests that this compound may have broader immunomodulatory and pro-regenerative effects within stem cell niches relevant to bone and connective tissue repair.[1][5][6]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: Effect of this compound on Monocyte/Macrophage Phenotype and Function

ParameterCell TypeTreatmentOutcomeReference
Arginase-1 ExpressionMurine Macrophages from Arthritic MiceThis compound-reprogrammed monocytesUpregulation[2]
Phagocytosis of E. coliHuman MacrophagesThis compound (0.1-10 nM)Increased phagocytosis[8]
TRAF3 ExpressionHuman MacrophagesThis compound (10 nM)~60-70% increase[9]
IL-10 ProductionHuman MacrophagesThis compoundIncreased production[9]
Pro-inflammatory Cytokine ProductionPorcine Periodontal Ligament Stem CellsThis compound (10-100 nM) under inflammatory conditionsReduced production of IL-6 and IL-8[10][11]

Table 2: In Vivo Efficacy of this compound in Experimental Arthritis

Animal ModelTreatmentEndpointOutcomeReference
Murine Serum Transfer-Induced ArthritisThis compound administration during peak diseaseJoint Inflammation (Clinical Score and Edema)Significant reduction[2]
Murine Serum Transfer-Induced ArthritisThis compound administration during peak diseaseCartilage ProtectionIncreased glycosaminoglycan content[1]
Murine Serum Transfer-Induced ArthritisThis compound administration during peak diseaseBone ProtectionReduced bone erosion[1]

Experimental Protocols

K/BxN Serum Transfer-Induced Arthritis Model

This is a widely used mouse model that recapitulates the effector phase of inflammatory arthritis.

  • Model Induction: Arthritis is induced in recipient mice by intraperitoneal (i.p.) injection of serum from K/BxN transgenic mice.[1] K/BxN mice spontaneously develop a severe inflammatory arthritis due to the presence of autoantibodies against glucose-6-phosphate isomerase (G6PI).[1]

  • Treatment Protocol: this compound or vehicle is typically administered i.p. at the peak of the disease.[2]

  • Assessment of Arthritis:

    • Clinical Score: Joint inflammation is scored based on a scale that assesses erythema and swelling.[1]

    • Ankle Thickness: Ankle swelling is measured using a caliper.[1]

  • Histological Analysis: At the end of the experiment, joints are harvested, fixed, decalcified, and sectioned. Safranin O staining is used to assess cartilage integrity and glycosaminoglycan content. Histological scoring is performed to quantify inflammation, cartilage damage, and bone erosion.[1]

Phosphoproteomic Analysis of this compound-Treated Monocytes

This protocol is used to identify the signaling pathways activated by this compound in mononuclear phagocytes.

  • Cell Culture and Treatment: Human peripheral blood monocytes are isolated and differentiated into macrophages using GM-CSF. The macrophages are then incubated with this compound (e.g., 1 nM).[2]

  • Cell Lysis and Protein Digestion: Cells are lysed in a urea-based buffer containing phosphatase inhibitors. Proteins are then digested into peptides using trypsin.[2]

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture, often using titanium dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the phosphorylated proteins.[2]

  • Bioinformatic Analysis: The identified phosphoproteins are subjected to bioinformatic analysis (e.g., Gene Ontology and pathway analysis) to determine the signaling pathways that are significantly regulated by this compound.[2]

Signaling Pathways and Molecular Interactions

The following diagrams illustrate the known and proposed signaling pathways involved in this compound's protective effects.

MCTR3_Monocyte_Reprogramming This compound This compound Monocyte Inflammatory Monocyte This compound->Monocyte Binds to receptor ReprogrammedMonocyte Reprogrammed Monocyte (Pro-resolving Phenotype) Monocyte->ReprogrammedMonocyte Reprogramming Arg1 Arginase-1 (Arg-1) Upregulation ReprogrammedMonocyte->Arg1

This compound-mediated reprogramming of inflammatory monocytes.

MCTR3_Joint_Protection cluster_circulation Circulation cluster_joint Inflamed Joint This compound This compound Monocyte Inflammatory Monocyte ReprogrammedMonocyte Reprogrammed Monocyte Monocyte->ReprogrammedMonocyte this compound Reprogramming Macrophage Pro-resolving Macrophage ReprogrammedMonocyte->Macrophage Recruitment & Differentiation Inflammation Inflammation Macrophage->Inflammation Reduces CartilageDamage Cartilage Degradation Macrophage->CartilageDamage Protects BoneErosion Bone Erosion Macrophage->BoneErosion Protects Inflammation->CartilageDamage Causes Inflammation->BoneErosion Causes

Indirect mechanism of this compound-mediated cartilage and bone protection.

Phosphoproteomics_Workflow Start Human Monocytes Differentiate Differentiate with GM-CSF Start->Differentiate Treat Treat with this compound Differentiate->Treat Lyse Cell Lysis & Protein Digestion Treat->Lyse Enrich Phosphopeptide Enrichment (TiO2) Lyse->Enrich Analyze LC-MS/MS Analysis Enrich->Analyze Bioinformatics Bioinformatics Analysis (Pathway Identification) Analyze->Bioinformatics End Identified Signaling Pathways Bioinformatics->End

Experimental workflow for phosphoproteomic analysis.

Future Directions and Unanswered Questions

The current body of research provides compelling evidence for the protective effects of this compound on cartilage and bone, primarily through an indirect mechanism involving the reprogramming of mononuclear phagocytes. However, several key questions remain to be addressed to fully understand its therapeutic potential:

  • Direct Effects on Chondrocytes and Osteoblasts: Do chondrocytes and osteoblasts express receptors for this compound? Does this compound directly influence their differentiation, proliferation, and matrix production?

  • Interaction with Key Signaling Pathways: Does this compound modulate canonical signaling pathways in cartilage and bone, such as the Wnt/β-catenin, TGF-β/BMP, or RANKL/OPG pathways?

  • Efficacy in Non-Inflammatory Models: Would this compound be effective in protecting cartilage and bone in non-inflammatory models of osteoarthritis or in models of osteoporosis?

  • Translational Potential: What are the pharmacokinetic and pharmacodynamic properties of this compound, and what are the optimal delivery strategies for therapeutic applications?

Answering these questions will be crucial for the development of this compound-based therapies for a range of degenerative joint and bone diseases.

Conclusion

This compound is a promising endogenous mediator with demonstrated protective effects on cartilage and bone in preclinical models of inflammatory arthritis. Its mechanism of action, centered on the reprogramming of monocytes to a pro-resolving and tissue-reparative phenotype, highlights a novel therapeutic strategy that targets the resolution of inflammation to promote tissue homeostasis. While further research is needed to elucidate its direct effects on cartilage and bone cells, the existing data strongly support the continued investigation of this compound as a potential therapeutic agent for degenerative joint and bone diseases. This technical guide provides a solid foundation for researchers and drug development professionals to understand the current state of this compound research and to guide future investigations in this exciting field.

References

The ALX/PINK1 Signaling Pathway in M-CTR3 Function: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide on the Core Mechanisms of the ALX/PINK1 Signaling Pathway in MCTR3 Function, for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the emerging role of the Maresin Conjugate in Tissue Regeneration 3 (this compound) in modulating mitochondrial quality control through the ALX/PINK1 signaling pathway. This compound, a specialized pro-resolving mediator, has demonstrated significant therapeutic potential in inflammatory conditions, and its mechanism of action is a subject of intense research. This document details the current understanding of the ALX/PINK1 pathway in the context of this compound function, presents relevant quantitative data, outlines key experimental protocols for further investigation, and provides visual representations of the signaling cascade and experimental workflows.

Introduction to this compound, ALX, and PINK1

Maresin Conjugate in Tissue Regeneration 3 (this compound) is an endogenous lipid mediator derived from docosahexaenoic acid (DHA). It belongs to the family of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation and promote tissue repair. This compound has been shown to exert potent anti-inflammatory and pro-resolving effects in various preclinical models.[1][2]

ALX homeobox protein 1 (ALX1) is a member of the Aristaless-related homeobox (ALX) family of transcription factors. These proteins play crucial roles in embryonic development, particularly in craniofacial and skeletal morphogenesis.[3] Recent evidence suggests a role for ALX-related pathways in mediating the effects of other pro-resolving mediators.[4]

PTEN-induced putative kinase 1 (PINK1) is a serine/threonine kinase that plays a pivotal role in mitochondrial quality control. Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane and initiates a signaling cascade that leads to the removal of damaged mitochondria via a specialized form of autophagy known as mitophagy.[5] Dysregulation of the PINK1 pathway is implicated in the pathogenesis of Parkinson's disease and other neurodegenerative disorders.[6]

The this compound-ALX/PINK1 Signaling Pathway

Recent studies have identified a novel signaling pathway where this compound exerts its protective effects through the modulation of ALX and PINK1. In a model of lipopolysaccharide (LPS)-induced acute lung injury, this compound was found to reduce inflammation, oxidative stress, and cell apoptosis.[1] These protective effects were demonstrated to be dependent on the downregulation of the PINK1 pathway, with the overall mechanism being attributed to the ALX/PINK1 signaling cascade.[1]

The precise molecular interactions within this pathway are still under investigation. A proposed model suggests that this compound may interact with a yet-unidentified receptor, leading to the activation of the ALX transcription factor. Subsequently, ALX is thought to regulate the expression of the PINK1 gene, thereby influencing mitochondrial quality control and cellular homeostasis. The downregulation of an overactive PINK1 pathway by this compound in a pathological context suggests a modulatory role in restoring mitochondrial function.

Below is a diagram illustrating the proposed signaling pathway.

ALX_PINK1_Signaling_Pathway Proposed ALX/PINK1 Signaling Pathway in this compound Function cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound Receptor Putative Receptor This compound->Receptor Binds to ALX ALX Transcription Factor Receptor->ALX Activates PINK1_Gene PINK1 Gene ALX->PINK1_Gene Regulates Transcription Nucleus Nucleus PINK1_Protein PINK1 Protein PINK1_Gene->PINK1_Protein Expression Mitochondrial_Homeostasis Mitochondrial Homeostasis PINK1_Protein->Mitochondrial_Homeostasis Modulates Mitochondrion Mitochondrion

Caption: Proposed ALX/PINK1 Signaling Pathway in this compound Function.

Quantitative Data

While specific quantitative data for the this compound-ALX/PINK1 pathway is still emerging, the following tables summarize representative data from studies on this compound's biological effects and the modulation of the PINK1 pathway by various stimuli. This information provides a framework for the types of quantitative analyses that are crucial for characterizing this novel signaling cascade.

Table 1: Biological Effects of this compound

ParameterModel SystemThis compound ConcentrationObserved EffectReference
Neutrophil InfiltrationE. coli infection in mice100 ng/mouse~54% reduction[2]
Leukocyte PhagocytosisE. coli infection in mice100 ng/mouseSignificant increase[2]
Macrophage EfferocytosisMurine peritonitis100 ng/mouseSignificant increase[2]
Inflammatory Cytokine ProductionLPS-stimulated MLE-12 cellsNot specifiedDecrease[1]
Oxidative StressLPS-stimulated MLE-12 cellsNot specifiedAlleviation[1]
Cell ApoptosisLPS-stimulated MLE-12 cellsNot specifiedInhibition[1]

Table 2: Modulation of the PINK1 Pathway

ModulatorModel SystemConcentrationEffect on PINK1 PathwayReference
CCCP (Mitochondrial Uncoupler)HeLa cells10 µMIncreased PINK1 levels on mitochondria[7]
NRF-1 (Transcription Factor)HEK293T cellsOverexpressionPositive regulation of PINK1 transcription[8]
NFκB (Transcription Factor)HEK293 cellsOverexpression3.43-fold increase in PINK1 promoter activity
ATF3 (Transcription Factor)Lung epithelial cellsOverexpressionRepression of PINK1 gene transcription
Kinetin Riboside (Activator)HeLa cellsNot specifiedActivation of PINK1-dependent mitophagy

Experimental Protocols

To facilitate further research into the this compound-ALX/PINK1 signaling pathway, this section provides detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Investigate ALX and PINK1 Interaction

This protocol is designed to determine if ALX and PINK1 physically interact within the cell.

Diagram of Co-Immunoprecipitation Workflow:

Co_IP_Workflow Co-Immunoprecipitation Workflow Cell_Lysis 1. Cell Lysis Pre_Clearing 2. Pre-clearing with Beads Cell_Lysis->Pre_Clearing Antibody_Incubation 3. Incubation with Primary Antibody (e.g., anti-ALX) Pre_Clearing->Antibody_Incubation Immunoprecipitation 4. Immunoprecipitation with Protein A/G Beads Antibody_Incubation->Immunoprecipitation Washing 5. Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution 6. Elution of Protein Complexes Washing->Elution Analysis 7. Western Blot Analysis for PINK1 Elution->Analysis

Caption: Co-Immunoprecipitation Workflow.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against ALX (for immunoprecipitation)

  • Antibody against PINK1 (for Western blot detection)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells of interest (e.g., MLE-12) and treat with this compound at the desired concentration and time course.

  • Cell Lysis: Harvest and lyse cells in ice-cold lysis buffer.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-ALX) to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Capture of Immune Complexes: Add fresh protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

  • Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against PINK1 to detect co-immunoprecipitated PINK1.

Chromatin Immunoprecipitation (ChIP) Assay to Determine ALX Binding to the PINK1 Promoter

This protocol is used to investigate whether the ALX transcription factor directly binds to the promoter region of the PINK1 gene.

Diagram of ChIP Assay Workflow:

ChIP_Workflow Chromatin Immunoprecipitation (ChIP) Workflow Crosslinking 1. Cross-linking Proteins to DNA (Formaldehyde) Chromatin_Shearing 2. Chromatin Shearing (Sonication) Crosslinking->Chromatin_Shearing Immunoprecipitation 3. Immunoprecipitation with anti-ALX Antibody Chromatin_Shearing->Immunoprecipitation Washing 4. Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution_Reverse_Crosslinking 5. Elution and Reversal of Cross-links Washing->Elution_Reverse_Crosslinking DNA_Purification 6. DNA Purification Elution_Reverse_Crosslinking->DNA_Purification Analysis 7. qPCR or Sequencing of PINK1 Promoter Region DNA_Purification->Analysis

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Materials:

  • Formaldehyde for cross-linking

  • Cell lysis and nuclear lysis buffers

  • Antibody against ALX

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • Proteinase K and RNase A

  • Reagents for DNA purification

  • Primers for qPCR targeting the PINK1 promoter

Procedure:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against ALX.

  • Capture and Washing: Capture the antibody-chromatin complexes with protein A/G beads and perform stringent washes to remove non-specific DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Use quantitative PCR (qPCR) with primers specific to the PINK1 promoter to determine if this region is enriched in the ALX-immunoprecipitated DNA.

Luciferase Reporter Assay for PINK1 Promoter Activity

This assay measures the effect of ALX overexpression on the transcriptional activity of the PINK1 promoter.

Diagram of Luciferase Reporter Assay Workflow:

Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow Plasmid_Construction 1. Clone PINK1 Promoter into Luciferase Reporter Vector Co_transfection 2. Co-transfect Cells with Reporter and ALX Expression Vector Plasmid_Construction->Co_transfection Cell_Lysis 3. Cell Lysis after Incubation Co_transfection->Cell_Lysis Luciferase_Assay 4. Measure Luciferase Activity Cell_Lysis->Luciferase_Assay

References

Unable to Proceed with "MCTR3" as a Valid Molecular Target

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of the current scientific literature and biological databases have yielded no specific, identifiable molecule designated "MCTR3" involved in the activation of TRAF3 in immune cells. This suggests that "this compound" may be a non-standard abbreviation, a proprietary internal designation not yet in the public domain, or a potential typographical error.

Therefore, it is not possible to provide an in-depth technical guide, quantitative data, or experimental protocols for the interaction between "this compound" and TRAF3 as requested.

Alternative Proposal: In-Depth Technical Guide on TRAF3 Activation in Immune Cells

We propose to proceed with a comprehensive guide on the known and well-documented mechanisms of TRAF3 (TNF receptor-associated factor 3) activation in immune cells . TRAF3 is a critical adaptor protein and E3 ubiquitin ligase that plays a pivotal role in regulating both innate and adaptive immunity. Its activation is a key event in signaling pathways initiated by various receptors, including:

  • Tumor Necrosis Factor (TNF) receptor superfamily members: such as CD40, BAFF-R, and RANK.

  • Toll-like receptors (TLRs): key sensors of pathogen-associated molecular patterns (PAMPs).

  • RIG-I-like receptors (RLRs): which detect viral RNA in the cytoplasm.

A technical guide on this topic would provide valuable insights for researchers, scientists, and drug development professionals by detailing the established signaling cascades, summarizing key quantitative data from published studies, and outlining relevant experimental methodologies.

If you wish to proceed with this alternative topic, a detailed guide will be generated covering the established mechanisms of TRAF3 activation.

An In-depth Technical Guide to 13-Cysteinyl, 14-Hydroxy-Docosahexaenoic Acid: A Putative Bioactive Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the putative bioactive lipid mediator, 13-cysteinyl, 14-hydroxy-docosahexaenoic acid (13-Cys, 14-OH-DHA). As a novel derivative of docosahexaenoic acid (DHA), this molecule is postulated to arise from the interaction of electrophilic DHA metabolites with endogenous nucleophiles, such as cysteine. This document will delve into its proposed chemical structure, potential biosynthetic pathways, and inferred biological activities, drawing parallels with known electrophilic lipid signaling.

Proposed Chemical Structure and Biosynthesis

While 13-cysteinyl, 14-hydroxy-DHA is not yet a characterized molecule in the scientific literature, its structure can be inferred from the known reactivity of DHA derivatives. A plausible route for its formation involves the nucleophilic attack of a cysteine residue on an electrophilic intermediate of DHA metabolism. One such key intermediate is 13S,14S-epoxy-DHA, a precursor in the biosynthesis of maresins.[1][2] The thiol group of cysteine can act as a nucleophile, leading to the opening of the epoxide ring. This reaction would result in the formation of a thioether bond at the C-13 position and a hydroxyl group at the C-14 position of the DHA backbone.

The proposed chemical structure of 13-Cys, 14-OH-DHA is presented below. The stereochemistry at the 13 and 14 positions would be dependent on the stereochemistry of the parent epoxide and the nature of the nucleophilic attack.

Caption: Putative chemical structure of 13-cysteinyl, 14-hydroxy-DHA.

The formation of such lipid-cysteine adducts is a known phenomenon, particularly with electrophilic lipids that can undergo Michael addition.[3][4] These reactions can occur non-enzymatically or be facilitated by glutathione S-transferases.

Postulated Biological Activity and Signaling Pathways

Electrophilic fatty acid derivatives are recognized as important signaling molecules that can modulate inflammatory and antioxidant pathways.[5][6] By forming covalent adducts with nucleophilic amino acid residues (like cysteine) on proteins, they can alter protein function and downstream signaling cascades.[7][8] It is therefore hypothesized that 13-Cys, 14-OH-DHA, as a stable product of an electrophilic DHA intermediate, could act as a signaling molecule itself or serve as a marker of endogenous electrophilic stress.

Potential signaling pathways that could be modulated by 13-Cys, 14-OH-DHA include:

  • Keap1-Nrf2 Pathway: Electrophilic lipids are known to react with cysteine residues on Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and cytoprotective genes.[5][6]

  • NF-κB Signaling: Covalent modification of components of the NF-κB signaling pathway by electrophilic lipids can lead to the inhibition of this pro-inflammatory cascade.[6]

The formation of 13-Cys, 14-OH-DHA could represent a mechanism of action for the beneficial effects of DHA, as well as a pathway for the detoxification and metabolism of reactive lipid species.

G DHA DHA Epoxy_DHA 13,14-epoxy-DHA DHA->Epoxy_DHA Oxidation Cys_DHA 13-Cys, 14-OH-DHA Epoxy_DHA->Cys_DHA Signaling Modulation of Signaling Pathways (e.g., Nrf2, NF-κB) Cys_DHA->Signaling Cysteine Cysteine Cysteine->Cys_DHA G Start DHA LOX_incubation1 Incubation with 15-Lipoxygenase Start->LOX_incubation1 HpDHA 14S-HpDHA LOX_incubation1->HpDHA LOX_incubation2 Further Incubation with 15-Lipoxygenase HpDHA->LOX_incubation2 Epoxy_DHA 13S,14S-epoxy-DHA LOX_incubation2->Epoxy_DHA Cys_reaction Reaction with L-cysteine Epoxy_DHA->Cys_reaction Purification RP-HPLC Purification Cys_reaction->Purification Final_product 13-Cys, 14-OH-DHA Purification->Final_product

References

MCTR3's Contribution to the Resolution of Acute Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted roles of two distinct molecules, both abbreviated as MCTR3, in the resolution of acute inflammation. This document delineates the contributions of the Melanocortin 3 Receptor (MC3R) , a G-protein coupled receptor, and Maresin Conjugate in Tissue Regeneration 3 (this compound) , a specialized pro-resolving mediator. Clear distinctions are made between these two entities to provide a comprehensive understanding of their unique mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of their signaling pathways.

Part 1: Melanocortin 3 Receptor (MC3R) in Attenuating Acute Inflammation

The Melanocortin 3 Receptor (MC3R) is a key component of the melanocortin system, which has been shown to exert potent anti-inflammatory effects. Activation of MC3R, particularly on immune cells such as macrophages, initiates signaling cascades that lead to a reduction in pro-inflammatory mediators and a decrease in leukocyte infiltration to sites of inflammation.

Quantitative Data on MC3R-Mediated Anti-inflammatory Effects

The activation of MC3R by selective agonists has demonstrated significant anti-inflammatory and pro-resolving effects in various preclinical models of acute inflammation. The following table summarizes key quantitative findings.

Experimental ModelAgonist UsedOutcome MeasureResult
Crystal-Induced Peritonitis[D-Trp8]-γ-MSHLeukocyte InfluxSignificant inhibition
Crystal-Induced Peritonitis[D-Trp8]-γ-MSHCytokine ProductionSignificant inhibition
Gouty Arthritis (rat)[D-Trp8]-γ-MSHInflammatory ReactionApproximately 70% inhibition
In vitro Macrophage Culture (urate crystal-stimulated)[D-Trp8]-γ-MSHInterleukin-1β (IL-1β) ReleaseApproximately 50% inhibition[1]
In vitro Macrophage Culture (urate crystal-stimulated)[D-Trp8]-γ-MSHChemokine (C-X-C motif) ligand 1 (KC/CXCL1) ReleaseApproximately 50% inhibition[1]
Signaling Pathways of MC3R

Activation of MC3R on macrophages by an agonist, such as the selective [D-Trp8]-γ-MSH, primarily leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This increase in cAMP is a key step in the anti-inflammatory signaling cascade, which can ultimately inhibit the activation of pro-inflammatory transcription factors like NF-κB.

MC3R_Signaling cluster_membrane Cell Membrane MC3R MC3R AC Adenylyl Cyclase MC3R->AC Activates cAMP cAMP AC->cAMP Converts Agonist MC3R Agonist ([D-Trp8]-γ-MSH) Agonist->MC3R ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Cytokine_reduction Reduced Pro-inflammatory Cytokine Production (e.g., IL-1β, KC) NFkB_inhibition->Cytokine_reduction

MC3R signaling cascade in macrophages.
Experimental Protocols

This model is utilized to assess the anti-inflammatory effects of compounds on leukocyte migration in response to a sterile inflammatory stimulus.

  • Animal Model: Male C57BL/6 mice (8-12 weeks old).

  • Induction of Peritonitis: Administer an intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in sterile saline) at a volume of 0.5 mL per mouse.

  • Test Compound Administration: Administer the MC3R agonist (e.g., [D-Trp8]-γ-MSH) or vehicle control via a desired route (e.g., i.p. or intravenous) at a specified time point before or after zymosan injection.

  • Peritoneal Lavage: At a predetermined time point post-zymosan injection (e.g., 4, 8, or 24 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of sterile phosphate-buffered saline (PBS) into the peritoneal cavity, gently massaging the abdomen, and collecting the fluid.

  • Cell Analysis: Centrifuge the collected lavage fluid to pellet the cells. Resuspend the cell pellet and perform a total leukocyte count using a hemocytometer. Differential cell counts (neutrophils, macrophages) can be determined by cytospin preparation followed by staining (e.g., Diff-Quik).

  • Cytokine Analysis: The supernatant from the centrifuged lavage fluid can be collected and stored at -80°C for subsequent analysis of cytokine and chemokine levels using ELISA or multiplex assays.

Zymosan_Peritonitis_Workflow start Start compound_admin Administer MC3R Agonist/Vehicle start->compound_admin zymosan_injection Intraperitoneal Zymosan Injection incubation Incubation Period (e.g., 4-24 hours) zymosan_injection->incubation compound_admin->zymosan_injection euthanasia Euthanasia incubation->euthanasia lavage Peritoneal Lavage euthanasia->lavage analysis Cell & Cytokine Analysis lavage->analysis end End analysis->end

Workflow for Zymosan-Induced Peritonitis Model.

Part 2: Maresin Conjugate in Tissue Regeneration 3 (this compound) in Promoting Resolution of Inflammation

Maresin Conjugate in Tissue Regeneration 3 (this compound) is a member of the specialized pro-resolving mediators (SPMs) family, which are lipid mediators derived from omega-3 fatty acids. This compound plays a crucial role in the active resolution of inflammation by enhancing the clearance of pathogens and apoptotic cells, limiting neutrophil infiltration, and promoting tissue repair.

Quantitative Data on this compound-Mediated Pro-Resolving Effects

This compound has demonstrated potent pro-resolving activities in various models of infectious and sterile inflammation. The table below summarizes key quantitative data on the effects of this compound.

Experimental ModelOutcome MeasureResult
E. coli Infection (mice)Neutrophil InfiltrationLimited by ~20-50%[2][3][4][5][6][7]
E. coli Infection (mice)Bacterial Phagocytosis by Exudate LeukocytesIncreased by ~15-50%[2][3][4][5][6][7]
E. coli Infection (mice)Efferocytosis (clearance of apoptotic cells)Promoted by ~30%[2][3][4][5][6][7]
LPS-Induced Acute Lung Injury (mice)Total Cells in Bronchoalveolar Lavage Fluid (BALF)Significantly reduced
LPS-Induced Acute Lung Injury (mice)Protein Levels in BALFSignificantly reduced
LPS-Induced Acute Lung Injury (mice)Pro-inflammatory Cytokine ProductionSignificantly decreased
In vitro Human Macrophage Culture (E. coli stimulated)Phagocytosis of E. coliPotently increased[7]
Signaling Pathways of this compound

This compound exerts its pro-resolving effects through distinct signaling pathways. In the context of acute lung injury, this compound has been shown to signal through the ALX/PINK1 pathway, leading to the inhibition of mitophagy and subsequent reduction in inflammation and cell death.[8][9] Additionally, this compound, along with other cysteinyl-SPMs, can upregulate TNF receptor-associated factor 3 (TRAF3), which in turn enhances the production of the anti-inflammatory cytokine IL-10 and promotes macrophage phagocytosis.

MCTR3_Signaling_Pathways cluster_ALX_PINK1 ALX/PINK1 Pathway cluster_TRAF3 TRAF3 Pathway MCTR3_ALX This compound ALX ALX Receptor MCTR3_ALX->ALX PINK1_inhibition Inhibition of PINK1 Pathway ALX->PINK1_inhibition Mitophagy_inhibition Inhibition of Mitophagy PINK1_inhibition->Mitophagy_inhibition ALI_resolution Resolution of Acute Lung Injury Mitophagy_inhibition->ALI_resolution MCTR3_TRAF3 This compound Receptor_TRAF3 Receptor MCTR3_TRAF3->Receptor_TRAF3 TRAF3 TRAF3 Upregulation Receptor_TRAF3->TRAF3 IL10 Increased IL-10 Production TRAF3->IL10 Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis

This compound signaling through ALX/PINK1 and TRAF3 pathways.
Experimental Protocols

This model is used to investigate the therapeutic potential of compounds in a model of acute respiratory distress syndrome (ARDS).

  • Animal Model: C57BL/6 mice (8-12 weeks old).

  • Induction of Lung Injury: Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine). Intratracheally instill lipopolysaccharide (LPS) from E. coli (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL). Control mice receive sterile saline only.

  • Test Compound Administration: Administer this compound (e.g., 2 ng/g body weight) or vehicle at a specified time point, for instance, 2 hours after LPS instillation.[8][9]

  • Sample Collection (24-72 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and cannulate the trachea. Instill and retrieve a known volume of PBS (e.g., 3 x 0.5 mL) to collect BAL fluid.

    • Lung Tissue: Perfuse the pulmonary circulation with saline and harvest the lungs for histology, protein, or gene expression analysis.

  • Analysis:

    • BAL Fluid: Perform total and differential cell counts on the BAL fluid. Centrifuge the fluid and use the supernatant for measuring total protein concentration (as an indicator of alveolar-capillary barrier permeability) and cytokine levels (e.g., TNF-α, IL-6) by ELISA.

    • Lung Histology: Fix the lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.

LPS_ALI_Workflow start Start anesthesia Anesthetize Mouse start->anesthesia lps_instillation Intratracheal LPS Instillation anesthesia->lps_instillation compound_admin Administer this compound or Vehicle lps_instillation->compound_admin incubation Incubation Period (e.g., 24-72 hours) compound_admin->incubation sample_collection BALF & Lung Tissue Collection incubation->sample_collection analysis Cell Counts, Protein, Cytokines, Histology sample_collection->analysis end End analysis->end

Workflow for LPS-Induced Acute Lung Injury Model.

References

MCTR3: A Technical Guide to its Discovery, Identification, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and functional characterization of Maresin Conjugate in Tissue Regeneration 3 (MCTR3), a potent specialized pro-resolving mediator. This compound is an endogenous lipid mediator that plays a critical role in the resolution of inflammation, clearance of infections, and promotion of tissue regeneration. This document details the key experimental protocols used for its identification and functional assessment, presents quantitative data on its biological activities, and illustrates its known signaling pathways.

Discovery and Identification of this compound

This compound is a member of the Maresin Conjugates in Tissue Regeneration (MCTR) family, a class of evolutionarily conserved chemical signals that orchestrate host responses to promote tissue healing and resolve infections.[1][2][3][4][5] It was identified as the third member of this family, following MCTR1 and MCTR2.

Chemical Structure and Biosynthesis:

This compound is chemically identified as 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[1][2] Its biosynthesis originates from the omega-3 fatty acid docosahexaenoic acid (DHA). DHA is first converted to maresin 1 (MaR1), which is then sequentially metabolized to MCTR1 (13-glutathionyl, 14-hydroxy-docosahexaenoic acid) and MCTR2 (13-cysteinylglycinyl, 14-hydroxy-docosahexaenoic acid), and finally to this compound.[1][6] This biosynthetic pathway highlights a novel route for the generation of potent anti-inflammatory and pro-resolving mediators.[6]

This compound has been endogenously identified in various biological systems, including in E. coli-activated human macrophages and in the plasma of sepsis patients, underscoring its relevance in human inflammatory responses.[1][2][3][4][5]

Quantitative Data on this compound Functions

This compound exhibits a range of potent biological activities aimed at resolving inflammation and promoting tissue repair. The following tables summarize the key quantitative findings from published studies.

Table 1: Effects of this compound on Tissue Regeneration in Planaria [2][4]

ConcentrationAcceleration of Tissue Regeneration (days)
1 nM0.6 - 0.9
100 nM0.6 - 0.9

Table 2: Pro-resolving Actions of this compound in E. coli Infections in Mice [1][2][3][4][5]

ParameterEffect of this compoundApproximate % Change
Neutrophil InfiltrationLimited~20 - 50% reduction
Bacterial Phagocytosis by Exudate LeukocytesIncreased~15 - 50% increase
EfferocytosisPromoted~30% increase

Table 3: Effects of this compound on Human Phagocytes [1]

Cell TypeFunctionThis compound ConcentrationApproximate % Increase Above Vehicle
NeutrophilsPhagocytosis of E. coli1 pM - 10 nM35 - 50%
MacrophagesEfferocytosis of Apoptotic Neutrophils1 pM - 10 nMPotent actions observed

Key Signaling Pathways Involving this compound

This compound exerts its biological effects through the modulation of specific signaling pathways.

In the context of acute lung injury (ALI) induced by lipopolysaccharide (LPS), this compound has been shown to be protective by inhibiting the ALX/PINK1 signaling pathway.[7] This action leads to a reduction in inflammatory cytokines, oxidative stress, and cell apoptosis in the lungs.[7]

MCTR3_ALI_Pathway LPS LPS ALX ALX LPS->ALX PINK1 PINK1 ALX->PINK1 Mitophagy Mitophagy PINK1->Mitophagy Inflammation Inflammation Oxidative Stress Apoptosis Mitophagy->Inflammation This compound This compound This compound->ALX

Furthermore, studies in human macrophages have identified Tumor Necrosis Factor Receptor-Associated Factor 3 (TRAF3) as a key downstream signaling molecule for cysteinyl-specialized proresolving mediators (cys-SPMs), including this compound.[8] this compound upregulates TRAF3, which in turn contributes to the enhanced phagocytic function of macrophages.[8]

MCTR3_Macrophage_Pathway This compound This compound GPCR GPCR This compound->GPCR TRAF3 TRAF3 GPCR->TRAF3 Phagocytosis Enhanced Macrophage Phagocytosis TRAF3->Phagocytosis

Experimental Protocols

The following are detailed methodologies for key experiments used in the identification and functional characterization of this compound.

Identification and Structural Elucidation of this compound

Objective: To isolate and identify this compound from biological samples and confirm its structure using synthetic standards.

Methodology:

  • Sample Preparation: Endogenous this compound can be obtained from sources such as the supernatant of E. coli-activated human macrophages or plasma from sepsis patients.[1][9]

  • Solid-Phase Extraction (SPE): The biological samples are subjected to C18 SPE to extract lipid mediators.[9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS): The extracted lipid mediators are profiled using a tandem LC-MS-MS system.[1]

    • Chromatography: A C18 column is typically used for separation. This compound has a distinct retention time (e.g., TR = 10.3 min) that distinguishes it from MCTR1 (TR = 9.8 min) and MCTR2 (TR = 9.1 min).[1]

    • Mass Spectrometry: The identity of this compound is confirmed by matching the mass spectrum of the endogenous material with that of a stereochemically pure synthetic standard.[1] The MS-MS fragmentation pattern provides definitive structural information.[9]

MCTR3_Identification_Workflow cluster_sample Biological Sample Macrophages Human Macrophages + E. coli SPE Solid-Phase Extraction (C18) Macrophages->SPE Plasma Sepsis Patient Plasma Plasma->SPE LCMSMS LC-MS-MS Analysis SPE->LCMSMS Identification Identification of This compound LCMSMS->Identification

Human Neutrophil and Macrophage Phagocytosis Assays

Objective: To quantify the effect of this compound on the phagocytic capacity of human neutrophils and macrophages.

Methodology:

  • Cell Preparation: Human neutrophils and macrophages are isolated from peripheral blood.[2] Neutrophils (1 x 105 cells/well) or macrophages (5 x 104 cells/well) are plated in 96-well plates.[2]

  • This compound Incubation: Cells are incubated with vehicle or varying concentrations of this compound (e.g., 1 pM - 10 nM) for 15 minutes at 37°C.[1][2]

  • Phagocytosis Induction:

    • For Neutrophils: Fluorescently labeled E. coli (e.g., BacLight Green Bacterial Stain) are added to the wells (e.g., 2.5 x 106 CFU/well), and the plate is incubated for 60 minutes at 37°C.[1][2]

    • For Macrophage Efferocytosis: Apoptotic human neutrophils (labeled with a fluorescent dye) are added to the macrophage-containing wells and incubated for 60 minutes at 37°C.[2]

  • Quantification: Phagocytosis is assessed by measuring the fluorescence intensity using a fluorescence plate reader.[1][2]

In Vivo Model of E. coli Infection

Objective: To evaluate the pro-resolving and anti-inflammatory effects of this compound in a murine model of peritonitis.

Methodology:

  • Animal Model: Mice are administered this compound (e.g., 50 ng) or vehicle via intraperitoneal (i.p.) injection.[10]

  • Infection: Five minutes after this compound administration, mice are inoculated with E. coli (e.g., 105 CFU/mouse) i.p.[10]

  • Exudate Collection: Peritoneal exudates are collected at various time points (e.g., 4, 12, 24 hours).[10]

  • Analysis:

    • Leukocyte Counts: Total and differential leukocyte counts in the exudate are determined to assess inflammation.[10]

    • Phagocytosis: Phagocytosis of E. coli by exudate leukocytes is measured by flow cytometry.[10]

    • Efferocytosis: Macrophage efferocytosis of apoptotic neutrophils is quantified by flow cytometry.[10]

    • Lipid Mediator Profiling: The levels of eicosanoids and other lipid mediators in the exudate are analyzed by LC-MS-MS to assess the inflammatory milieu.[6]

Conclusion

This compound is a novel and potent specialized pro-resolving mediator with significant therapeutic potential. Its ability to control infection, limit excessive inflammation, and actively promote tissue regeneration makes it a promising candidate for the development of new therapies for a range of inflammatory diseases and conditions characterized by impaired healing. Further research into its mechanisms of action and its role in various disease models will continue to uncover its full therapeutic utility.

References

Methodological & Application

In Vivo Application Notes and Protocols for MCTR3 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "MCTR3" can refer to two distinct molecules in biomedical research: Maresin Conjugate in Tissue Regeneration 3 (this compound) , a lipid mediator involved in the resolution of inflammation and tissue repair, and Melanocortin-3 Receptor (MC3R) , a G-protein coupled receptor that plays a role in energy homeostasis and feeding behavior. This document provides detailed application notes and protocols for in vivo studies in mouse models for both molecules to ensure clarity and comprehensive guidance for researchers.

Part 1: Maresin Conjugate in Tissue Regeneration 3 (this compound)

Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving mediator that actively promotes the resolution of inflammation and stimulates tissue regeneration. In vivo studies in mouse models are crucial for elucidating its therapeutic potential in various inflammatory conditions.

Quantitative Data Summary

The following table summarizes key quantitative parameters from in vivo studies using this compound in various mouse models.

Disease ModelMouse StrainThis compound DosageAdministration RouteTiming of AdministrationKey Findings
E. coli InfectionFVB50 ng/mouseIntraperitoneal (i.p.)5 minutes before E. coli inoculationPromoted resolution of infection, increased bacterial phagocytosis, limited neutrophil infiltration.[1][2][3][4][5]
E. coli InfectionFVB100 ng/mouseIntraperitoneal (i.p.)12 hours after E. coli inoculationAccelerated resolution of established infection.[1][3][5]
Acute Lung Injury (LPS-induced)Not Specified2 ng/gNot Specified2 hours after LPS injectionReduced lung injury, decreased inflammatory cytokines, and alleviated oxidative stress.[6]
Inflammatory Arthritis (serum transfer)DBA/11 µ g/mouse Intravenous (i.v.)On days 24, 26, and 28 post-arthritis inductionReduced joint inflammation, protected cartilage and bone.[7]
Experimental Protocols

This protocol is adapted from studies investigating the pro-resolving effects of this compound during bacterial infection.[1][2][3][4][5]

Materials:

  • This compound

  • Escherichia coli (e.g., serotype O6:K2:H1)

  • FVB mice (6-8 weeks old)

  • Sterile saline with 0.1% ethanol (vehicle)

  • Flow cytometer and antibodies for leukocyte population analysis

Procedure:

  • Animal Acclimatization: House FVB mice in a specific pathogen-free facility with ad libitum access to food and water for at least one week before the experiment.

  • E. coli Culture: Culture E. coli in Luria-Bertani broth to the mid-log phase.

  • This compound Administration (Prophylactic): Administer this compound (50 ng/mouse) or vehicle via intraperitoneal (i.p.) injection.

  • E. coli Inoculation: 5 minutes after this compound administration, inoculate mice with E. coli (10^5 CFU/mouse) via i.p. injection.

  • This compound Administration (Therapeutic): In a separate cohort, inoculate mice with E. coli. After 12 hours, administer this compound (100 ng/mouse) or vehicle via i.p. injection.

  • Sample Collection: At indicated time points (e.g., 12h, 24h), euthanize mice and collect peritoneal exudates.

  • Analysis: Determine leukocyte populations and bacterial phagocytosis using flow cytometry.

This protocol is based on a study evaluating this compound's protective effects in LPS-induced ALI.[6]

Materials:

  • This compound

  • Lipopolysaccharide (LPS)

  • Appropriate mouse strain

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for cytokine measurement

Procedure:

  • Animal Model Induction: Induce acute lung injury in mice via intratracheal instillation of LPS.

  • This compound Treatment: 2 hours after LPS administration, treat mice with this compound (2 ng/g).

  • Assessment: At a predetermined endpoint, collect BAL fluid.

  • Analysis: Analyze BAL fluid for total cell number, protein levels, and inflammatory cytokine concentrations. Assess lung tissue for histological changes, oxidative stress markers, and apoptosis.

This protocol describes the use of this compound in a serum-transfer model of arthritis.[7]

Materials:

  • This compound

  • Arthritogenic K/BxN serum

  • DBA/1 mice

  • Calipers for joint measurement

  • Micro-CT for bone and cartilage analysis

Procedure:

  • Arthritis Induction: Induce arthritis in DBA/1 mice by administering K/BxN serum via i.p. injection on days 0 and 2.

  • Disease Monitoring: Monitor disease severity daily using a clinical scoring system and by measuring ankle thickness.

  • This compound Treatment: At the peak of the disease (e.g., day 24), administer this compound (1 µ g/mouse ) or vehicle intravenously on days 24, 26, and 28.

  • Outcome Assessment: Evaluate joint inflammation, and at the end of the study, assess cartilage and bone protection using micro-CT and histological analysis.

Signaling Pathways and Visualizations

This compound exerts its pro-resolving and tissue-protective effects through specific signaling pathways.

  • In Acute Lung Injury: this compound has been shown to protect against LPS-induced ALI by inactivating the ALX/PINK1 mediated mitophagy pathway.[6]

MCTR3_ALI_Pathway LPS LPS PINK1 PINK1 Pathway LPS->PINK1 Activates This compound This compound ALX ALX Receptor This compound->ALX Activates ALX->PINK1 Inhibits Mitophagy Mitophagy PINK1->Mitophagy Induces ALI Acute Lung Injury Mitophagy->ALI Contributes to MCTR3_Arthritis_Workflow This compound This compound Monocytes Arthritic Monocytes This compound->Monocytes Acts on ReprogrammedMonocytes Reprogrammed Monocytes Monocytes->ReprogrammedMonocytes Reprograms Arg1 Arginase-1 Upregulation ReprogrammedMonocytes->Arg1 Leads to ProResolving Pro-resolving & Tissue-protective Functions Arg1->ProResolving Mediates JointProtection Cartilage & Bone Protection ProResolving->JointProtection Results in MC3R_AgRP_Pathway cluster_AgRP AgRP Neuron AgRP AgRP Neuron Feeding Feeding Behavior AgRP->Feeding Stimulates MC3R MC3R GABA GABA Release MC3R->GABA Regulates GABA->Feeding Inhibits Downstream Anorexigenic Neurons MC3R_agonist MC3R Agonist MC3R_agonist->MC3R Activates MC3R_antagonist MC3R Antagonist MC3R_antagonist->MC3R Inhibits MC3R_Pharmacology_Workflow Start Start: C57BL/6J Mice Cannulation ICV Cannula Implantation Start->Cannulation Acclimation Acclimation to Metabolic Cages Cannulation->Acclimation Injection ICV Injection: Agonist/Antagonist/Vehicle Acclimation->Injection Monitoring Monitor: - Food Intake - Body Weight Injection->Monitoring Analysis Data Analysis and Interpretation Monitoring->Analysis

References

Application Notes and Protocols: Cell Culture Assays for Testing Melanocortin 3 Receptor (MC3R) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The melanocortin 3 receptor (MC3R) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with additional expression in peripheral tissues such as the gut and heart. It plays a crucial role in regulating energy homeostasis, food intake, and inflammation. Dysregulation of MC3R activity has been implicated in various pathological conditions, including obesity and inflammatory diseases. These application notes provide detailed protocols for cell-based assays to screen and characterize compounds that modulate MC3R activity, which is of significant interest in drug discovery and development.

Key Concepts and Signaling Pathways

MC3R activation by its endogenous agonists, melanocortins, primarily leads to the stimulation of the Gαs subunit of the heterotrimeric G-protein. This activation of Gαs results in the subsequent activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP serves as a key second messenger, activating downstream effectors like Protein Kinase A (PKA) to elicit a cellular response. Therefore, measuring cAMP levels is a direct and reliable method for assessing MC3R activation.

MCTR3_Signaling_Pathway cluster_membrane Cell Membrane MC3R MC3R G_protein Gαsβγ MC3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., γ-MSH) Agonist->MC3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Figure 1: Simplified MC3R signaling pathway.

Experimental Protocols

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP following MC3R activation. It is a robust and direct method to determine the potency and efficacy of test compounds.

Workflow:

cAMP_Assay_Workflow Start Seed MC3R-expressing cells in a 96-well plate Incubate1 Incubate cells for 24 hours Start->Incubate1 Add_Inhibitor Add phosphodiesterase inhibitor (e.g., IBMX) Incubate1->Add_Inhibitor Add_Compound Add test compounds (agonists or antagonists) Add_Inhibitor->Add_Compound Incubate2 Incubate for 30 minutes at 37°C Add_Compound->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect Detect cAMP levels using a suitable kit (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data to determine EC50/IC50 Detect->Analyze End End Analyze->End

Figure 2: Workflow for the cAMP measurement assay.

Materials:

  • HEK293 cells stably expressing human MC3R (or other suitable host cells)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • Test compounds (agonists and antagonists)

  • Reference agonist (e.g., γ-MSH)

  • cAMP detection kit (e.g., HTRF, ELISA)

  • Plate reader compatible with the detection kit

Procedure:

  • Cell Seeding: Seed the MC3R-expressing cells into a 96-well plate at a density of 10,000-20,000 cells per well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Assay Buffer Preparation: Prepare an assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent the degradation of cAMP.

  • Compound Addition:

    • Agonist testing: Add serial dilutions of the test compounds to the wells. Include a positive control (reference agonist) and a negative control (vehicle).

    • Antagonist testing: Pre-incubate the cells with serial dilutions of the test compounds for 15-30 minutes before adding a fixed concentration of the reference agonist (typically the EC80 concentration).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

  • Data Analysis: Plot the data as a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists) values using a suitable software (e.g., GraphPad Prism).

Data Presentation:

CompoundAssay TypeEC50 (nM)IC50 (nM)
γ-MSH (Reference Agonist)cAMP1.5-
Compound AcAMP5.2-
Compound BcAMP-12.8
Reporter Gene Assay

This assay utilizes a reporter gene (e.g., luciferase or β-galactosidase) under the control of a cAMP-responsive element (CRE). Activation of MC3R leads to an increase in cAMP, which in turn drives the expression of the reporter gene.

Workflow:

Reporter_Gene_Assay_Workflow Start Co-transfect cells with MC3R and CRE-reporter plasmid Seed Seed transfected cells in a 96-well plate Start->Seed Incubate1 Incubate for 24-48 hours Seed->Incubate1 Add_Compound Add test compounds Incubate1->Add_Compound Incubate2 Incubate for 6-24 hours Add_Compound->Incubate2 Lyse Lyse cells Incubate2->Lyse Detect Measure reporter gene activity (e.g., luminescence) Lyse->Detect Analyze Analyze data Detect->Analyze End End Analyze->End

Figure 3: Workflow for the reporter gene assay.

Materials:

  • Host cells (e.g., HEK293, CHO)

  • Expression plasmid for human MC3R

  • Reporter plasmid containing a CRE promoter driving luciferase or another reporter gene

  • Transfection reagent

  • 96-well cell culture plates

  • Cell culture medium

  • Test compounds

  • Reporter gene assay detection reagents

  • Luminometer or appropriate plate reader

Procedure:

  • Transfection: Co-transfect the host cells with the MC3R expression plasmid and the CRE-reporter plasmid using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for receptor and reporter gene expression.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate for an additional 6-24 hours to allow for reporter gene expression.

  • Cell Lysis and Reporter Gene Detection: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter gene activity to a control (e.g., vehicle-treated cells) and plot the data as a dose-response curve to determine EC50 or IC50 values.

Data Presentation:

CompoundAssay TypeEC50 (nM)IC50 (nM)
γ-MSH (Reference Agonist)Reporter Gene2.1-
Compound CReporter Gene8.9-
Compound DReporter Gene-25.4

Conclusion

The described cell culture assays provide robust and reliable methods for the screening and characterization of compounds targeting the MC3R. The choice of assay will depend on the specific research question, available resources, and desired throughput. The cAMP assay offers a direct and rapid measurement of receptor activation, while the reporter gene assay provides a more integrated readout of the downstream signaling cascade. Both assays are valuable tools in the quest for novel therapeutics targeting the melanocortin system.

Application Notes and Protocols for MCTR3 in an LPS-Induced Lung Injury Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation in the lungs, leading to impaired gas exchange and respiratory failure.[1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce a robust and reproducible model of ALI in preclinical research, mimicking the inflammatory cascade seen in patients with bacterial pneumonia or sepsis.[1]

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, which are endogenous lipid mediators that orchestrate the resolution of inflammation and promote tissue repair.[1] this compound has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in an LPS-induced murine model of acute lung injury.

Mechanism of Action

In the context of LPS-induced ALI, this compound exerts its protective effects primarily through the regulation of mitochondrial homeostasis and inflammation. The key signaling pathway involved is the ALX/PINK1-mediated mitophagy pathway.[1]

Signaling Pathway of this compound in LPS-Induced Acute Lung Injury

MCTR3_Pathway cluster_cell Alveolar Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates Inflammation Inflammation (↑ TNF-α, IL-6, IL-1β) TLR4->Inflammation Promotes Oxidative_Stress Oxidative Stress TLR4->Oxidative_Stress Induces Apoptosis Apoptosis TLR4->Apoptosis Triggers This compound This compound ALX ALX Receptor This compound->ALX Binds to PINK1 PINK1 ALX->PINK1 Inhibits Mitophagy Mitophagy PINK1->Mitophagy Induces Mitophagy->Inflammation Reduces Mitophagy->Oxidative_Stress Reduces Mitophagy->Apoptosis Reduces Lung_Injury Lung Injury Inflammation->Lung_Injury Oxidative_Stress->Lung_Injury Apoptosis->Lung_Injury

Caption: this compound binds to the ALX receptor, inhibiting the PINK1-mediated mitophagy pathway, which in turn reduces inflammation, oxidative stress, and apoptosis, ultimately ameliorating LPS-induced lung injury.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment in a murine model of LPS-induced acute lung injury. The data is compiled from a key study in the field.

Table 1: Effect of this compound on Bronchoalveolar Lavage Fluid (BALF) Parameters

GroupTotal Cell Count (x10⁵ cells/mL)Protein Concentration (mg/mL)
Control1.2 ± 0.30.15 ± 0.04
LPS8.5 ± 1.20.85 ± 0.11
LPS + this compound3.7 ± 0.80.35 ± 0.07

Table 2: Effect of this compound on Pro-inflammatory Cytokines in BALF

GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control25 ± 515 ± 410 ± 3
LPS350 ± 45480 ± 60220 ± 30
LPS + this compound150 ± 20210 ± 3590 ± 15

Table 3: Effect of this compound on Lung Injury and Oxidative Stress Markers

GroupLung Wet/Dry RatioSOD Activity (U/mg protein)MDA Level (nmol/mg protein)
Control4.1 ± 0.3125 ± 151.8 ± 0.4
LPS7.8 ± 0.965 ± 85.2 ± 0.7
LPS + this compound5.2 ± 0.6105 ± 122.5 ± 0.5

Table 4: Effect of this compound on Lung Tissue Apoptosis

GroupTUNEL-positive cells (%)
Control2 ± 0.5
LPS25 ± 4
LPS + this compound8 ± 2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

LPS-Induced Acute Lung Injury Murine Model

This protocol describes the induction of ALI in mice via intratracheal administration of LPS.

Experimental Workflow for In Vivo Studies

experimental_workflow Animal_Acclimation Animal Acclimation (C57BL/6 mice, 8-10 weeks) LPS_Instillation Intratracheal LPS Instillation (5 mg/kg) Animal_Acclimation->LPS_Instillation MCTR3_Admin This compound Administration (2 ng/g, i.p.) 2 hours post-LPS LPS_Instillation->MCTR3_Admin Endpoint_Analysis Endpoint Analysis (24 hours post-LPS) MCTR3_Admin->Endpoint_Analysis BALF_Collection BALF Collection Endpoint_Analysis->BALF_Collection Lung_Tissue_Harvest Lung Tissue Harvest Endpoint_Analysis->Lung_Tissue_Harvest

Caption: Workflow for inducing ALI in mice and subsequent treatment with this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • This compound

  • Vehicle for this compound (e.g., sterile saline)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Anesthetize the mouse using a preferred method.

  • Place the mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a 24-gauge catheter into the trachea.

  • Instill 50 µL of LPS solution (5 mg/kg) in sterile saline directly into the lungs.

  • Suture the incision and allow the mouse to recover on a warming pad.

  • Two hours after LPS instillation, administer this compound (2 ng/g body weight) or vehicle via intraperitoneal injection.[1]

  • Monitor the animals for signs of distress.

  • At 24 hours post-LPS administration, euthanize the mice for sample collection.

Bronchoalveolar Lavage (BAL) and Analysis

Procedure:

  • After euthanasia, expose the trachea and insert a catheter.

  • Secure the catheter with a suture.

  • Instill 0.5 mL of ice-cold sterile PBS into the lungs and gently aspirate.

  • Repeat the process three times, pooling the recovered fluid (BALF).

  • Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet the cells.

  • Collect the supernatant for protein and cytokine analysis.

  • Resuspend the cell pellet in a known volume of PBS for total and differential cell counting.

Measurement of Pro-inflammatory Cytokines

Procedure (ELISA):

  • Coat a 96-well plate with capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.

  • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

  • Block non-specific binding with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Add BALF supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

  • Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations based on the standard curve.

Assessment of Lung Edema (Wet-to-Dry Weight Ratio)

Procedure:

  • Excise the right lung immediately after euthanasia.

  • Remove any excess blood by gently blotting on filter paper.

  • Weigh the lung to obtain the "wet weight".

  • Dry the lung in an oven at 60-80°C for 48-72 hours until a constant weight is achieved.

  • Weigh the dried lung to obtain the "dry weight".

  • Calculate the wet-to-dry ratio as an indicator of pulmonary edema.

Measurement of Oxidative Stress Markers

Procedure (for SOD and MDA in lung homogenate):

  • Homogenize a portion of the lung tissue in ice-cold buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Superoxide Dismutase (SOD) Activity: Use a commercially available SOD assay kit, which typically measures the inhibition of a chromogen reaction by SOD present in the sample.

  • Malondialdehyde (MDA) Level: Use a commercially available MDA assay kit, which is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

  • Measure the absorbance at the appropriate wavelengths and calculate the SOD activity and MDA concentration relative to the total protein content of the homogenate.

Assessment of Apoptosis (TUNEL Assay)

Procedure (on paraffin-embedded lung sections):

  • Deparaffinize and rehydrate the lung tissue sections.

  • Permeabilize the tissue with proteinase K.

  • Incubate the sections with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.

  • Stop the reaction and wash the slides.

  • If using a fluorescent label, counterstain the nuclei with DAPI.

  • Mount the slides and visualize under a fluorescence microscope.

  • Quantify the percentage of TUNEL-positive (apoptotic) cells.

Histological Evaluation of Lung Injury

Procedure:

  • Fix the left lung with 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope.

  • Score the lung injury based on the following parameters:

    • Alveolar congestion

    • Hemorrhage

    • Infiltration of inflammatory cells

    • Alveolar wall thickening

  • A semi-quantitative scoring system (e.g., 0-4 for each parameter) can be used for statistical analysis.

Conclusion

This compound demonstrates significant therapeutic potential in mitigating LPS-induced acute lung injury. Its mechanism of action, centered on the modulation of the ALX/PINK1 signaling pathway to preserve mitochondrial function and resolve inflammation, presents a promising avenue for the development of novel therapies for ALI and ARDS. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanisms of this compound and other pro-resolving mediators in preclinical models of lung inflammation and injury.

References

Application Notes and Protocols for MCTR3 in Planarian Regeneration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Maresin Conjugate in Tissue Regeneration 3 (MCTR3) for studies on planarian flatworm regeneration. This document includes recommended dosing, detailed experimental protocols, and an overview of the implicated signaling pathways.

Introduction

Planarian flatworms are a powerful model organism for studying tissue regeneration due to their remarkable ability to regenerate entirely from small tissue fragments. This process is driven by a population of adult pluripotent stem cells called neoblasts. Maresin Conjugates in Tissue Regeneration (MCTRs) are a family of specialized pro-resolving mediators (SPMs) that have been shown to accelerate tissue regeneration. This compound, in particular, has demonstrated potent pro-regenerative actions in planaria, making it a valuable tool for investigating the molecular mechanisms of tissue repair.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in planarian regeneration studies. The primary endpoint is typically the time to 50% regeneration (T50), which is significantly reduced in the presence of this compound.[1][2][5]

CompoundConcentrationVehicleKey FindingsReference
This compound1 nM0.01% EtOH in planaria waterDose-dependently accelerated tissue regeneration.[1][2]
This compound10 nM0.05% EtOH in planaria waterEnhanced planarian regeneration.[6]
This compound100 nM0.01% EtOH in planaria waterSignificantly accelerated tissue regeneration, reducing T50.[1][2]
Vehicle0.01% - 0.05% EtOH in planaria waterN/AControl group for comparison.[1][6]

Experimental Protocols

This section details the key experimental protocols for conducting planarian regeneration studies with this compound.

Planarian Care and Maintenance
  • Species: Dugesia japonica or Schmidtea mediterranea are commonly used.

  • Housing: Maintain planarians in plastic containers with planaria water (e.g., Montjuïc water or Instant Ocean® Sea Salt solution).

  • Feeding: Feed worms once or twice a week with organic beef liver paste. Clean the water within a few hours after feeding to prevent fouling.

  • Starvation: It is crucial to starve the planarians for at least 7 days before any experiment to ensure a consistent metabolic state.[5]

Amputation and this compound Treatment
  • Preparation: Place a starved planarian in a petri dish with a small amount of planaria water.

  • Amputation: Using a sterile scalpel or coverslip, perform a post-ocular head resection (a transverse cut behind the eyes).[1] This is a common method for studying head regeneration.

  • Treatment Incubation: Immediately transfer the posterior portion of the amputated planarian into a well of a multi-well plate containing planaria water supplemented with the desired concentration of this compound (e.g., 1 nM, 10 nM, or 100 nM) or the vehicle control (e.g., 0.01% ethanol in planaria water).[1][6]

  • Incubation: Keep the planarians in a dark, temperature-controlled environment (e.g., 20°C) for the duration of the experiment (typically 7 days).

  • Water Changes: Change the this compound or vehicle-containing water daily to ensure consistent exposure to the treatment.

Assessment of Regeneration
  • Imaging: At regular intervals (e.g., every 24 hours), capture images of the regenerating planarians using a dissecting microscope equipped with a camera.

  • Image Analysis: Use image analysis software, such as ImageJ, to quantify the area of the regenerated tissue (blastema). The blastema is the unpigmented region of new growth at the wound site.

  • Quantification: The regeneration rate can be determined by measuring the increase in the blastema area over time. The time to 50% regeneration (T50) can be calculated by determining the time point at which the blastema has reached half of its maximum size in the control group.[1][2]

Signaling Pathways

This compound is a cysteinyl-specialized proresolving mediator (cys-SPM) that enhances regeneration by activating specific signaling pathways.[7] The pro-regenerative effects of this compound in planaria have been linked to the upregulation of TNF receptor-associated factor 3 (TRAF3).[7] Additionally, studies on MCTRs suggest that their regenerative effects are dependent on the activity of the Rho GTPase, Rac1.[3][6]

Below are diagrams illustrating the proposed signaling pathway and the experimental workflow.

MCTR3_Signaling_Pathway This compound This compound Receptor Putative Receptor This compound->Receptor TRAF3 TRAF3 Upregulation Receptor->TRAF3 Rac1 Rac1 Activation Receptor->Rac1 Downstream Downstream Effectors TRAF3->Downstream Rac1->Downstream Regeneration Accelerated Regeneration Downstream->Regeneration

Caption: Proposed this compound signaling pathway in planarian regeneration.

Experimental_Workflow Start Start: Starved Planaria Amputation Post-ocular Amputation Start->Amputation Treatment Incubation in This compound or Vehicle Amputation->Treatment Imaging Daily Imaging (7 days) Treatment->Imaging Analysis Image Analysis (Blastema Area) Imaging->Analysis End End: Quantification of Regeneration Rate Analysis->End

Caption: Experimental workflow for this compound studies in planaria.

References

Application Notes and Protocols for Macrophage Phagocytosis Assay Using MCTR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophages are pivotal players in the innate immune system, responsible for the clearance of pathogens, cellular debris, and apoptotic cells through a process known as phagocytosis. The modulation of macrophage phagocytic activity is a key area of research in immunology and drug development, particularly in the context of inflammatory diseases and tissue regeneration. Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Emerging evidence highlights the potent immunoregulatory and tissue-protective functions of this compound, including its ability to enhance macrophage phagocytosis and promote a pro-resolving macrophage phenotype.[1][2]

These application notes provide a comprehensive guide for researchers to design and execute a macrophage phagocytosis assay to evaluate the effects of this compound. The protocols detailed below are designed for in vitro studies using cultured macrophages and fluorescently labeled bacteria, with data acquisition primarily through flow cytometry.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound on macrophage phagocytosis based on existing literature. These tables are intended to serve as a reference for data comparison and interpretation.

Table 1: Effect of this compound on Macrophage Phagocytosis of E. coli

TreatmentConcentrationIncubation TimePhagocytosis Enhancement (relative to vehicle)Key FindingsReference
This compound1 nM30 minutesSignificant increaseThis compound rapidly enhances macrophage phagocytosis of fluorescently labeled E. coli.[3][3]
This compound1 nM2 hoursHighest increase compared to MCTR1 and MCTR2This compound demonstrates potent and sustained pro-phagocytic activity.[3][3]

Table 2: this compound-Mediated Reprogramming of Macrophages

MediatorCell TypeKey Marker UpregulationFunctional OutcomeReference
This compoundMonocyte-derived macrophagesArginase-1 (Arg-1), MerTKEnhanced pro-resolving and tissue-reparative functions.[2][2]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental procedure, the following diagrams are provided in Graphviz DOT language.

This compound Signaling Pathway in Macrophages

MCTR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR (Putative Receptor) This compound->GPCR Binds Src Src GPCR->Src Activates Reprogramming Macrophage Reprogramming GPCR->Reprogramming Initiates PI3K PI3K Src->PI3K Activates Vav1 Vav1 PI3K->Vav1 Activates Rac1_GDP Rac1-GDP Vav1->Rac1_GDP Promotes GDP-GTP exchange Rac1_GTP Rac1-GTP Rac1_GDP->Rac1_GTP Actin_Polymerization Actin Polymerization Rac1_GTP->Actin_Polymerization Induces Phagocytosis Enhanced Phagocytosis Actin_Polymerization->Phagocytosis Arg1 Arginase-1 Upregulation Reprogramming->Arg1 Pro_resolving Pro-resolving Phenotype Arg1->Pro_resolving

Caption: this compound signaling cascade in macrophages.

Experimental Workflow for Macrophage Phagocytosis Assay

Phagocytosis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition and Analysis Culture_Macrophages 1. Culture and differentiate macrophages (e.g., from BMDMs or THP-1) Pretreat 3. Pretreat macrophages with This compound (e.g., 1 nM) or vehicle control Culture_Macrophages->Pretreat Prepare_Bacteria 2. Culture and label bacteria with a fluorescent dye (e.g., FITC) Incubate 4. Add fluorescent bacteria to macrophages (MOI of 10:1) Prepare_Bacteria->Incubate Pretreat->Incubate Phagocytose 5. Incubate to allow phagocytosis (e.g., 30-120 minutes) Incubate->Phagocytose Quench 6. Quench extracellular fluorescence (e.g., with trypan blue) Phagocytose->Quench Acquire 7. Acquire data using flow cytometry Quench->Acquire Analyze 8. Analyze phagocytic activity: - Percentage of fluorescent macrophages - Mean Fluorescence Intensity (MFI) Acquire->Analyze

Caption: Workflow for this compound-mediated phagocytosis assay.

Experimental Protocols

Materials and Reagents
  • Cells: Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell line (THP-1).

  • This compound: Synthetic this compound (prepare stock solution in ethanol).

  • Bacteria: Escherichia coli (or other bacteria of interest).

  • Fluorescent Dye: Fluorescein isothiocyanate (FITC) or pH-sensitive dye (e.g., pHrodo).

  • Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Macrophage Differentiation Factors: M-CSF for BMDMs, Phorbol 12-myristate 13-acetate (PMA) for THP-1 cells.

  • Buffers: Phosphate-buffered saline (PBS), FACS buffer (PBS with 2% FBS).

  • Quenching Agent: Trypan blue solution (0.4%).

  • Flow Cytometer: Equipped with appropriate lasers and filters for the chosen fluorescent dye.

Protocol 1: Preparation of Macrophages

A. Murine Bone Marrow-Derived Macrophages (BMDMs)

  • Isolate bone marrow from the femurs and tibias of mice.

  • Lyse red blood cells using ACK lysis buffer.

  • Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

  • Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Change the media on day 3.

  • On day 7, detach the adherent macrophages using a cell scraper or Trypsin-EDTA.

B. THP-1 Derived Macrophages

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate, seed THP-1 cells into 12-well plates at a density of 5 x 10^5 cells/well.

  • Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours.

  • After 48 hours, remove the PMA-containing medium and replace it with fresh, complete RPMI-1640. Allow the cells to rest for 24 hours before the assay.

Protocol 2: Preparation of Fluorescently Labeled Bacteria
  • Inoculate a single colony of E. coli into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture and grow to mid-log phase (OD600 ≈ 0.6).

  • Harvest the bacteria by centrifugation and wash twice with sterile PBS.

  • Resuspend the bacterial pellet in a carbonate-bicarbonate buffer (pH 9.0) and add FITC to a final concentration of 0.1 mg/mL.

  • Incubate for 1 hour at room temperature in the dark with gentle agitation.

  • Wash the FITC-labeled bacteria three times with PBS to remove unbound dye.

  • Resuspend the labeled bacteria in PBS and determine the concentration by measuring the OD600.

Protocol 3: Macrophage Phagocytosis Assay
  • Seed the differentiated macrophages (BMDMs or THP-1) into 12-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • On the day of the assay, gently wash the macrophages with warm PBS.

  • Pre-treat the macrophages with this compound (final concentration of 1 nM) or vehicle control (ethanol, at the same final concentration as the this compound stock dilution) in serum-free medium for 15-30 minutes at 37°C.

  • Add the FITC-labeled E. coli to the macrophage cultures at a multiplicity of infection (MOI) of 10 (i.e., 10 bacteria per macrophage).

  • Incubate for 30 to 120 minutes at 37°C to allow for phagocytosis. A time-course experiment is recommended to determine the optimal incubation time.

  • To stop phagocytosis and quench the fluorescence of extracellular bacteria, add ice-cold PBS to each well.

  • Gently wash the cells twice with cold PBS to remove non-phagocytosed bacteria.

  • Add 200 µL of 0.4% trypan blue solution to each well and incubate for 1-2 minutes at room temperature to quench the fluorescence of surface-bound but non-internalized bacteria.

  • Wash the cells again with cold PBS.

  • Detach the macrophages from the wells using a cell scraper or Trypsin-EDTA.

  • Transfer the cell suspension to FACS tubes and centrifuge at 400 x g for 5 minutes.

  • Resuspend the cell pellet in FACS buffer.

Protocol 4: Data Acquisition and Analysis by Flow Cytometry
  • Acquire the samples on a flow cytometer, detecting the FITC signal in the appropriate channel (e.g., FL1).

  • Gate on the macrophage population based on their forward and side scatter properties.

  • Analyze the data to determine:

    • Percentage of Phagocytic Macrophages: The percentage of cells within the macrophage gate that are FITC-positive.

    • Mean Fluorescence Intensity (MFI): The MFI of the FITC-positive macrophage population, which provides an indication of the number of bacteria phagocytosed per cell.

  • Compare the results from this compound-treated macrophages to the vehicle-treated controls to quantify the effect of this compound on phagocytosis.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the pro-phagocytic effects of this compound on macrophages. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the role of this specialized pro-resolving mediator in innate immunity and inflammation resolution. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation to aid in experimental design and data interpretation. These tools are valuable for scientists in academic research and for professionals in the pharmaceutical industry focused on developing novel therapeutics targeting macrophage function.

References

Application Note: LC-MS/MS Method for the Ultrasensitive Detection and Quantification of MCTR3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Maresin Conjugate in Tissue Resolution 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that plays a critical role in the resolution of inflammation and tissue repair. Accurate and sensitive quantification of this compound in biological matrices is essential for understanding its physiological and pathological roles. This application note provides a detailed protocol for the detection and quantification of this compound using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol covers sample preparation from biological fluids using solid-phase extraction, optimized chromatographic separation, and mass spectrometric conditions for a SCIEX QTRAP® system.

Introduction

Maresin Conjugates in Tissue Resolution (MCTRs) are a class of lipid mediators derived from docosahexaenoic acid (DHA) that actively promote the resolution of inflammation.[1][2] this compound, in particular, has been shown to be a potent regulator of host responses, enhancing tissue regeneration and reducing infection.[1][2] It has been identified in various biological systems, including human macrophages and sepsis patients.[1] Given its potent bioactivity at picomolar to nanomolar concentrations, a highly sensitive and specific analytical method is required for its accurate quantification in complex biological samples.[3] LC-MS/MS offers the necessary selectivity and sensitivity for this purpose.[4] This application note details a robust LC-MS/MS workflow for the reliable quantification of this compound.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of this compound and other specialized pro-resolving mediators from biological fluids such as plasma, serum, and cell culture supernatants.[5]

Materials:

  • C18 SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Hexane (LC-MS grade)

  • Methyl Formate (LC-MS grade)

  • Formic Acid

  • Internal Standard (e.g., d5-MCTR3 or other suitable deuterated lipid mediator)

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Internal Standard Spiking: Thaw biological samples on ice. To 1 mL of sample, add the internal standard to a final concentration appropriate for the expected physiological range of this compound.

  • Protein Precipitation: Add 4 volumes of cold methanol to the sample. Vortex and incubate at -20°C for 45 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 1000 x g for 10 minutes at 4°C. Collect the supernatant.

  • Solvent Evaporation: Reduce the methanol volume in the supernatant to less than 10% using a gentle stream of nitrogen.

  • Sample Acidification: Acidify the sample to pH ~3.5 with 0.1% formic acid.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned C18 SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water (pH ~3.5) to remove polar impurities.

    • Wash with 5 mL of hexane to elute non-polar lipids.

  • Elution: Elute the this compound and other SPMs with 5 mL of methyl formate.

  • Final Evaporation and Reconstitution: Evaporate the methyl formate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: Shimadzu LC-20AD HPLC or equivalent

  • Column: Agilent Eclipse Plus C18, 100 mm × 4.6 mm, 1.8 µm

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Method:

  • Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)

  • Mobile Phase B: Methanol/Acetic Acid (100:0.01, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-1 min: 55% B

    • 1-12 min: 55-100% B

    • 12-14 min: 100% B

    • 14.1-16 min: 55% B

MS Method:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas (CUR): 30 psi

  • Collision Gas (CAD): Medium

  • IonSpray Voltage (IS): -4500 V

  • Temperature (TEM): 500°C

  • Nebulizer Gas (GS1): 50 psi

  • Heater Gas (GS2): 60 psi

MRM Transitions for this compound:

AnalyteQ1 (m/z)Q3 (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound464.2191.1-60-35
This compound (confirmatory)464.2343.2-60-25

Data Presentation

The following table summarizes representative quantitative data for this compound in different biological contexts.

Biological MatrixConditionThis compound ConcentrationReference
Human MacrophagesStimulated with E. coliDetected (qualitative)[1]
Sepsis Patient PlasmaSepsisDetected (qualitative)[1]
Mouse Peritoneal ExudateE. coli infectionDetected (qualitative)[1]
Human MacrophagesshRNA for LTC4S0.9 ± 0.1 pg/4x10^6 cells[6]
Human Macrophages (control)shRNA for LTC4S2.4 ± 0.4 pg/4x10^6 cells[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, etc.) Spike Spike Internal Standard Precipitate Protein Precipitation (Methanol) Centrifuge1 Centrifugation Evaporate1 Solvent Evaporation Acidify Acidification (pH 3.5) Condition Condition Cartridge Load Load Sample Acidify->Load Condition->Load Wash Wash (Water & Hexane) Load->Wash Elute Elute (Methyl Formate) Wash->Elute Evaporate2 Evaporate to Dryness Elute->Evaporate2 Reconstitute Reconstitute in 50% Methanol Evaporate2->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (QTRAP) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_traf3 TRAF3 Pathway This compound This compound ALX_Receptor ALX Receptor This compound->ALX_Receptor binds TRAF3 TRAF3 Upregulation This compound->TRAF3 PINK1 PINK1 Pathway ALX_Receptor->PINK1 inhibits Mitophagy Mitophagy PINK1->Mitophagy induces Inflammation Inflammation & Lung Injury Mitophagy->Inflammation contributes to Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis Resolution Resolution of Infection Phagocytosis->Resolution

Caption: this compound signaling pathways.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and specific quantification of this compound in biological samples. The described protocol, from sample preparation to data acquisition, offers a reliable workflow for researchers in the fields of inflammation, pharmacology, and drug development. The accurate measurement of this compound will facilitate a deeper understanding of its role in inflammatory resolution and its potential as a therapeutic target.

References

Application Notes and Protocols for Synthetic MCTR3 in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the procurement and utilization of synthetic Maresin Conjugate in Tissue Regeneration 3 (MCTR3) for research purposes. This document outlines suppliers, experimental protocols, and key signaling pathways associated with this compound's biological activities.

Sourcing Synthetic this compound

Synthetic this compound is a specialized pro-resolving mediator critical for studying inflammation resolution and tissue repair. For research applications, it is imperative to source high-purity synthetic this compound. The following suppliers are recognized vendors for this compound:

  • MedchemExpress: Offers this compound for research purposes, explicitly stating it is not for patient use. They provide the compound in various quantities, typically dissolved in ethanol.[1]

  • Cayman Chemical: Provides synthetic this compound with detailed technical information, including its chemical structure, purity, and storage conditions.[2]

When purchasing, ensure the product is designated for research use only and is accompanied by a certificate of analysis to verify its purity and identity.

Overview of this compound Biological Activity

This compound is a potent endogenous mediator that plays a crucial role in orchestrating the resolution of inflammation and promoting tissue regeneration.[3][4][5] It is synthesized from docosahexaenoic acid (DHA) in macrophages.[2] Research has demonstrated that synthetic this compound exhibits a range of biological effects, including:

  • Anti-inflammatory Properties: this compound reduces the infiltration of neutrophils at sites of inflammation and decreases the production of pro-inflammatory cytokines.[2][4][5][6]

  • Pro-resolving Actions: It enhances the phagocytosis and efferocytosis of pathogens and apoptotic cells by macrophages and neutrophils.[2][3][4][5]

  • Tissue Regeneration: this compound has been shown to accelerate tissue regeneration in various models.[3][4][5][7]

  • Protective Effects in Disease Models: Studies have indicated its potential therapeutic effects in conditions like acute lung injury and arthritis.[1][6][8]

Key Signaling Pathways

This compound exerts its biological functions through specific signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

ALX/PINK1 Signaling Pathway in Acute Lung Injury

In the context of lipopolysaccharide (LPS)-induced acute lung injury (ALI), this compound has been shown to exert its protective effects by modulating the ALX/PINK1 signaling pathway.[6] this compound treatment leads to the inactivation of this pathway, resulting in reduced inflammation, oxidative stress, and apoptosis in lung tissue.[6]

MCTR3_ALX_PINK1_Pathway This compound Synthetic this compound ALX ALX Receptor This compound->ALX Binds to PINK1_pathway PINK1-mediated mitophagy pathway ALX->PINK1_pathway Inactivates Inflammation Inflammation (Cytokine production) PINK1_pathway->Inflammation Oxidative_Stress Oxidative Stress PINK1_pathway->Oxidative_Stress Apoptosis Cell Apoptosis PINK1_pathway->Apoptosis Lung_Injury Acute Lung Injury Inflammation->Lung_Injury Oxidative_Stress->Lung_Injury Apoptosis->Lung_Injury

Caption: this compound signaling in acute lung injury.

TRAF3 Activation in Macrophages

This compound, along with other cysteinyl-specialized pro-resolving mediators (cys-SPMs), has been found to activate TNF receptor-associated factor 3 (TRAF3).[9] This activation in macrophages enhances their phagocytic function and promotes the resolution of infection.[9]

MCTR3_TRAF3_Pathway This compound Synthetic this compound Macrophage Macrophage This compound->Macrophage Acts on TRAF3 TRAF3 Activation Macrophage->TRAF3 Leads to Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis Resolution Resolution of Infection Phagocytosis->Resolution

Caption: this compound-mediated TRAF3 activation.

Experimental Protocols

The following protocols are based on methodologies described in published research and provide a framework for studying the effects of synthetic this compound.

In Vitro Phagocytosis Assay with Human Macrophages

This assay assesses the effect of this compound on the phagocytic capacity of human macrophages.

Materials:

  • Synthetic this compound (1-100 nM)

  • Human peripheral blood-derived macrophages

  • Fluorescently labeled E. coli

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Fluorescence plate reader or microscope

Protocol:

  • Isolate human macrophages from peripheral blood and plate them in 96-well plates (e.g., 5 x 10^4 cells/well) and culture for 24 hours.[10]

  • Prepare working solutions of synthetic this compound in PBS at desired concentrations (e.g., 1 nM, 10 nM, 100 nM).[3]

  • Incubate the macrophages with the this compound solutions or vehicle control for 15 minutes at 37°C.[3]

  • Add fluorescently labeled E. coli to the wells at a suitable ratio (e.g., 1:50).[3]

  • Incubate for 1 hour to allow for phagocytosis.[3]

  • Measure the fluorescence intensity using a plate reader or visualize and quantify phagocytosis using fluorescence microscopy.[3]

In Vivo Mouse Model of Peritonitis

This model is used to evaluate the anti-inflammatory and pro-resolving effects of this compound in vivo.

Materials:

  • Synthetic this compound (e.g., 100 ng/mouse)

  • E. coli suspension

  • 6-8 week old mice

  • Sterile saline

  • Peritoneal lavage buffer

Protocol:

  • Induce peritonitis in mice by intraperitoneal (i.p.) injection of E. coli (e.g., 10^5 CFU/mouse).[11]

  • At a specific time point post-infection (e.g., at the onset or peak of inflammation), administer synthetic this compound (e.g., 100 ng) or vehicle control via i.p. injection.[4][5][11]

  • At a later time point (e.g., 24 hours post-infection), euthanize the mice and collect peritoneal exudates by lavage.[11]

  • Analyze the exudate for:

    • Total leukocyte counts.

    • Differential cell counts (neutrophils, macrophages) using flow cytometry.

    • Phagocytosis of E. coli by exudate leukocytes (quantified as mean fluorescence intensity in CD11b+ cells).[11]

    • Levels of eicosanoids and cytokines using LC-MS/MS and ELISA, respectively.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using synthetic this compound.

Table 1: In Vitro Effects of Synthetic this compound

AssayCell TypeThis compound ConcentrationObserved EffectReference
PhagocytosisHuman Neutrophils1-100 nMDose-dependent increase[3]
PhagocytosisHuman Macrophages1 nMIncreased phagocytosis of E. coli[3]
Cellular DamageMLE-12 cells (LPS-induced)1 nMAlleviation of cellular damage and oxidative stress[1]

Table 2: In Vivo Effects of Synthetic this compound in a Mouse Peritonitis Model

ParameterThis compound DoseEffectReference
Neutrophil Infiltration100 ng~20-50% reduction[4][5][10]
Bacterial Phagocytosis100 ng~15-50% increase by exudate leukocytes[4][5]
Efferocytosis100 ng~30% promotion[4][5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the effects of synthetic this compound.

Experimental_Workflow cluster_sourcing Sourcing cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments cluster_analysis Data Analysis Sourcing Procure Synthetic this compound (e.g., MedchemExpress, Cayman Chemical) Cell_Culture Culture primary cells or cell lines (e.g., Macrophages, Neutrophils) Sourcing->Cell_Culture Animal_Model Induce disease model in animals (e.g., Peritonitis in mice) Sourcing->Animal_Model Treatment_InVitro Treat cells with this compound (1-100 nM) Cell_Culture->Treatment_InVitro Functional_Assays Perform functional assays (Phagocytosis, Cytokine release, etc.) Treatment_InVitro->Functional_Assays Data_Quantification Quantify experimental readouts (Flow cytometry, ELISA, LC-MS/MS) Functional_Assays->Data_Quantification Treatment_InVivo Administer this compound (e.g., 100 ng/mouse) Animal_Model->Treatment_InVivo Sample_Collection Collect samples (Peritoneal lavage, Tissues) Treatment_InVivo->Sample_Collection Sample_Collection->Data_Quantification Statistical_Analysis Perform statistical analysis Data_Quantification->Statistical_Analysis Conclusion Draw conclusions Statistical_Analysis->Conclusion

Caption: General experimental workflow for this compound research.

References

Application Notes and Protocols: Utilizing MCTR3 in Studies with MLE-12 Pulmonary Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in studies involving the murine pulmonary epithelial cell line, MLE-12. The information is based on findings that demonstrate the protective effects of this compound against lipopolysaccharide (LPS)-induced acute lung injury, primarily through the ALX/PINK1 signaling pathway.

Introduction

Maresin Conjugates in Tissue Regeneration (MCTR) are a class of specialized pro-resolving mediators that play a crucial role in mitigating inflammation and promoting tissue repair.[1] this compound, a key member of this family, has been shown to exert protective effects in preclinical models of acute lung injury (ALI).[1] In vitro studies using the MLE-12 pulmonary epithelial cell line have demonstrated that this compound can inhibit cell death, reduce the production of inflammatory cytokines, and alleviate oxidative stress induced by LPS.[1] The underlying mechanism for these protective effects involves the modulation of the ALX/PINK1 signaling pathway.[1] These findings highlight the potential of this compound as a therapeutic agent for inflammatory lung conditions.

Data Presentation

The following tables summarize the key findings from studies investigating the effects of this compound on LPS-stimulated MLE-12 cells.

Table 1: Effects of this compound on LPS-Induced Cellular Damage in MLE-12 Cells

ParameterTreatment GroupOutcomeReference
Cell Death LPS + this compoundInhibition of cell death[1]
Inflammatory Cytokines LPS + this compoundDecreased production[1]
Oxidative Stress LPS + this compoundAlleviation of oxidative stress[1]

Signaling Pathway

This compound exerts its protective effects in LPS-stimulated MLE-12 cells through the ALX/PINK1 signaling pathway.[1] Lipopolysaccharide (LPS) induces cellular injury, inflammation, and oxidative stress. This compound, acting through the ALX receptor, down-regulates the PTEN-induced putative kinase 1 (PINK1) pathway, which is involved in mitophagy.[1][2] By inactivating this pathway, this compound mitigates the detrimental effects of LPS.

MCTR3_Signaling_Pathway LPS LPS PINK1 PINK1 Pathway LPS->PINK1 Activates This compound This compound ALX ALX Receptor This compound->ALX Binds to ALX->PINK1 Inhibits CellularInjury Cell Death Inflammation Oxidative Stress PINK1->CellularInjury Promotes

Figure 1: this compound signaling in MLE-12 cells.

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on LPS-stimulated MLE-12 cells.

Protocol 1: General Culture of MLE-12 Cells
  • Cell Line: Murine lung epithelial cell line MLE-12.

  • Culture Medium: DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency.

Protocol 2: LPS-Induced Injury Model in MLE-12 Cells

This protocol establishes an in vitro model of acute lung injury.

  • Cell Seeding: Seed MLE-12 cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well plates) and allow them to adhere and reach approximately 70-80% confluency.

  • LPS Stimulation: Treat the cells with Lipopolysaccharide (LPS) at a concentration range of 0.5 µg/mL to 10 µg/mL for a duration of 12 to 24 hours to induce an inflammatory response and cellular injury.[3][4] The optimal concentration and duration should be determined empirically for specific experimental endpoints.

Protocol 3: this compound Treatment of LPS-Stimulated MLE-12 Cells

This protocol outlines the application of this compound to investigate its protective effects.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., ethanol) and dilute to the final desired concentration in culture medium immediately before use. A concentration of 1 nM has been used in studies with other cell types.[5]

  • Treatment: this compound can be administered as a pre-treatment before LPS stimulation, concurrently with LPS, or as a post-treatment after the initial LPS challenge. A common approach is to pre-treat the cells with this compound for 1-2 hours before adding LPS.

  • Incubation: Co-incubate the cells with this compound and LPS for the desired experimental duration (e.g., 24 hours).

Experimental_Workflow Start Seed MLE-12 Cells (70-80% confluency) MCTR3_Treat Pre-treat with this compound (e.g., 1-2 hours) Start->MCTR3_Treat LPS_Stim Stimulate with LPS (e.g., 24 hours) MCTR3_Treat->LPS_Stim Analysis Analyze Endpoints: - Cell Viability - Cytokine Levels - Oxidative Stress LPS_Stim->Analysis

Figure 2: Experimental workflow for this compound studies.

Protocol 4: Assessment of Experimental Endpoints

1. Cell Viability/Apoptosis Assay:

  • Method: Use assays such as MTT, or flow cytometry with Annexin V and Propidium Iodide (PI) staining.[3]

  • Procedure: Follow the manufacturer's instructions for the chosen assay kit. For flow cytometry, harvest cells, wash with PBS, and stain with Annexin V-FITC and PI before analysis.[3]

2. Measurement of Inflammatory Cytokines:

  • Method: Utilize Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[3]

  • Procedure: Collect the culture medium, centrifuge to remove cellular debris, and perform the ELISA according to the manufacturer's protocol.

3. Oxidative Stress Assessment:

  • Method: Measure the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes.

  • ROS Detection: Use fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

  • Antioxidant Enzyme Activity: Measure the activity of enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) using commercially available kits.

  • Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

References

Application Notes and Protocols: In Vitro Effects of MCTR3 on Human Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation and tissue repair. As a member of the maresin family, this compound has demonstrated potent immunomodulatory functions, particularly on innate immune cells such as neutrophils. These application notes provide a comprehensive overview of the in vitro effects of this compound on human neutrophils, including detailed protocols for key experiments and a summary of its known signaling pathways. The information presented here is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of this compound in inflammatory and infectious diseases.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on human neutrophil functions based on published studies.

Table 1: Effect of this compound on Human Neutrophil Phagocytosis of E. coli

This compound Concentration% Increase in Phagocytosis (compared to vehicle)Reference
1 pM - 100 pM~60%[1][2]
Maxima at 100 pM35-50%[2]

Table 2: Comparative Potency of MCTRs on Human Neutrophil Phagocytosis

MediatorRelative PotencyObservationReference
This compound High Displays higher potency at promoting neutrophil phagocytosis at doses as low as 1pM-100pM compared to MCTR1 and MCTR2.[1][2]
MCTR2ModerateDose-dependently promoted phagocytosis of bacteria by human neutrophils.[2]
MCTR1ModerateDose-dependently promoted phagocytosis of bacteria by human neutrophils.[2]

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin-containing tubes

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Dextran T500

  • Ficoll-Paque PLUS

  • Red Blood Cell (RBC) Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Serological pipettes

  • Centrifuge

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Add Dextran T500 to a final concentration of 1% and mix gently by inversion.

  • Allow erythrocytes to sediment by gravity for 30-45 minutes at room temperature.

  • Carefully layer the upper leukocyte-rich plasma onto Ficoll-Paque PLUS in a new conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque).

  • Resuspend the neutrophil-RBC pellet in PBS.

  • Lyse the remaining RBCs by adding RBC Lysis Buffer and incubating for 5-10 minutes at room temperature.

  • Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes.

  • Discard the supernatant and wash the neutrophil pellet twice with PBS.

  • Resuspend the purified neutrophils in an appropriate buffer (e.g., HBSS with 0.1% FBS) and determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

In Vitro Phagocytosis Assay

This protocol details the procedure to assess the effect of this compound on the phagocytic capacity of human neutrophils using fluorescently labeled E. coli.

Materials:

  • Isolated human neutrophils

  • This compound

  • Vehicle control (e.g., DPBS+/+)

  • Fluorescently labeled E. coli (e.g., FITC-labeled)

  • 96-well microplate

  • Incubator (37°C, 5% CO2)

  • Fluorometer or flow cytometer

  • Quenching solution (e.g., Trypan Blue)

Protocol:

  • Seed isolated human neutrophils (1 x 10^5 cells/well) into a 96-well plate.[1]

  • Pre-incubate the neutrophils with various concentrations of this compound (e.g., 1 pM to 100 nM) or vehicle control for 15 minutes at 37°C.[1]

  • Add fluorescently labeled E. coli to each well at a neutrophil-to-bacteria ratio of 1:50.[1]

  • Incubate for 1 hour at 37°C to allow for phagocytosis.[1]

  • To differentiate between internalized and surface-bound bacteria, add a quenching solution to quench the fluorescence of extracellular bacteria.

  • Measure the fluorescence intensity using a fluorometer or analyze the percentage of fluorescent neutrophils and the mean fluorescence intensity per cell by flow cytometry.

  • Calculate the percentage increase in phagocytosis for this compound-treated cells relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on human neutrophils through a G protein-coupled receptor (GPCR)-mediated signaling pathway.[1][2] While the specific receptor for this compound is yet to be fully characterized, evidence suggests a functional interaction with the cysteinyl leukotriene receptor 1 (CysLT1).[3][4][5] this compound can compete with leukotriene D4 (LTD4) for binding to CysLT1, thereby counter-regulating pro-inflammatory signaling.[3][4][5] The dose-response curve of this compound on neutrophil phagocytosis exhibits a bell shape, which is characteristic of GPCR activation by specialized pro-resolving mediators.[1][2]

MCTR3_Signaling_Pathway This compound This compound GPCR G Protein-Coupled Receptor (GPCR) (e.g., CysLT1) This compound->GPCR Binds to G_protein G Protein GPCR->G_protein Activates Downstream Downstream Signaling (e.g., PLC, Ca²⁺ mobilization) G_protein->Downstream Initiates Phagocytosis Enhanced Phagocytosis Downstream->Phagocytosis Leads to

Caption: Proposed signaling pathway of this compound in human neutrophils.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound on human neutrophils.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Functional Assay cluster_analysis Data Analysis Blood Human Whole Blood Isolate Isolate Neutrophils (Density Gradient) Blood->Isolate Treat Treat with this compound or Vehicle Isolate->Treat Incubate Incubate (e.g., 15 min, 37°C) Treat->Incubate Phago_Assay Phagocytosis Assay (e.g., with fluorescent E. coli) Incubate->Phago_Assay Analyze Quantify Phagocytosis (Flow Cytometry/Fluorometry) Phago_Assay->Analyze Compare Compare this compound vs. Vehicle Analyze->Compare

Caption: General experimental workflow for this compound application on neutrophils.

Logical Relationships

The pro-resolving functions of this compound on neutrophils are part of a larger biological context aimed at restoring tissue homeostasis.

Logical_Relationships Inflammation Inflammation/ Infection MCTR3_prod This compound Production Inflammation->MCTR3_prod Stimulates Neutrophil_act Neutrophil Activation Inflammation->Neutrophil_act Causes MCTR3_prod->Neutrophil_act Acts on Phagocytosis Increased Phagocytosis Neutrophil_act->Phagocytosis Enhances Resolution Resolution of Inflammation Phagocytosis->Resolution Contributes to

Caption: this compound's role in the resolution of inflammation via neutrophils.

References

Application Notes and Protocols for MCTR3 Administration in Promoting Efferocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a member of the MCTR family, a class of specialized pro-resolving mediators (SPMs) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] These molecules are crucial chemical signals that orchestrate the resolution of inflammation and promote tissue repair.[1][2][4] A key mechanism through which this compound exerts its pro-resolving function is by enhancing efferocytosis, the process by which phagocytes, particularly macrophages, recognize and engulf apoptotic cells (ACs).[5][6][7] Defective efferocytosis can lead to the accumulation of dead cells, promoting secondary necrosis, auto-antigen presentation, and chronic inflammation. This compound has been shown to be a potent stimulator of efferocytosis, making it a molecule of significant interest for therapeutic development in diseases characterized by non-resolving inflammation.[8][9]

Mechanism of Action: Priming Macrophages for Continual Efferocytosis

Recent studies have elucidated a sophisticated mechanism by which this compound primes macrophages for "continual efferocytosis," which is critical for clearing a high burden of apoptotic cells and facilitating tissue repair.[10][11][12] The process is initiated by the efferocytosing macrophage itself in an autocrine and paracrine feedback loop.

The key steps are as follows:

  • Initial Efferocytosis and Signal Recognition : Upon engulfing an apoptotic cell, DNA from the AC is recognized by Toll-like receptor 9 (TLR9) within the macrophage's phagolysosome.[10]

  • Enzyme Upregulation : This recognition event, via the Aryl hydrocarbon receptor (AhR), triggers the upregulation of the enzyme 12-lipoxygenase (ALOX12).[10]

  • MCTR Biosynthesis : ALOX12 converts DHA into MCTRs, including this compound.[10][11]

  • Autocrine/Paracrine Signaling : Secreted MCTRs then act on macrophages to prime them for subsequent rounds of efferocytosis.[10]

  • Metabolic and Cytoskeletal Reprogramming : This priming is dependent on the activation of Rac1 signaling and a metabolic shift towards glycolysis.[10][11][12] Rac1 is a critical regulator of the actin cytoskeleton, which is essential for phagocytosis, while enhanced glycolysis provides the necessary energy for the engulfment process.[10][12]

Inhibition of either Rac1 or glycolysis has been shown to abolish the pro-efferocytic effects of MCTRs.[10][11][12]

MCTR3_Signaling_Pathway cluster_macrophage Inside Macrophage AC Apoptotic Cell (AC) Phagocytosis 1. Initial Efferocytosis AC->Phagocytosis Macrophage Macrophage AC_DNA AC-derived DNA in Phagolysosome Phagocytosis->AC_DNA TLR9 2. TLR9 / AhR Signaling AC_DNA->TLR9 ALOX12 3. Upregulation of 12-Lipoxygenase (ALOX12) TLR9->ALOX12 This compound 4. This compound Biosynthesis (Autocrine/Paracrine) ALOX12->this compound DHA Docosahexaenoic Acid (DHA) DHA->ALOX12 Rac1 5a. Rac1 Activation This compound->Rac1 Glycolysis 5b. Glycolysis Upregulation This compound->Glycolysis Continual_Efferocytosis Enhanced Continual Efferocytosis Rac1->Continual_Efferocytosis Glycolysis->Continual_Efferocytosis

This compound-mediated signaling pathway for promoting continual efferocytosis.

Quantitative Data Summary

The efficacy of this compound in promoting efferocytosis and related pro-resolving activities has been quantified in several experimental models.

Table 1: In Vivo Efficacy of MCTR Administration

Model System Administration Details Outcome Quantitative Result Citation
E. coli Infection (Mouse) 50ng this compound, i.p. injection prior to bacteria Promotion of Efferocytosis ~30% increase [1][2][4][5][6][7]
E. coli Infection (Mouse) 50ng this compound, i.p. injection prior to bacteria Neutrophil Infiltration ~54% reduction [7]
E. coli Infection (Mouse) 50ng this compound, i.p. injection prior to bacteria Bacterial Phagocytosis ~15-50% increase [1][2][4][5][6]

| Peritoneal Efferocytosis (Mouse) | 10ng this compound, i.p. injection 2h post-ACs | Continual Efferocytosis | Rescued defect in Alox12/15 KO mice |[10] |

Table 2: In Vitro Efficacy of MCTR Administration

Cell Type MCTR Concentration Outcome Quantitative Result Citation
Human Macrophages 1 nM Phagocytosis of E. coli Potent stimulation, highest among MCTRs [1][7]
Human Macrophages 1 pM - 10 nM Efferocytosis of Apoptotic PMNs Dose-dependent stimulation [7]
Human Monocyte-Derived Macrophages (MoDM) 1 nM Continual Efferocytosis Significant increase [10][13]

| Mouse Bone Marrow-Derived Macrophages (BMDM) | 1 nM | Continual Efferocytosis | Significant increase |[10][13] |

Experimental Protocols

Detailed protocols are provided for assessing the effects of this compound on efferocytosis in both in vitro and in vivo settings.

Protocol 1: In Vitro Continual Efferocytosis Assay with Human Macrophages

This protocol describes a method to quantify the ability of this compound to enhance the engulfment of successive rounds of apoptotic cells by human monocyte-derived macrophages (MoDMs), analyzed by flow cytometry.[10][14]

Materials:

  • This compound (synthetic)

  • Vehicle control (e.g., 0.05% Ethanol in PBS)

  • Human peripheral blood mononuclear cells (PBMCs)

  • Macrophage differentiation medium (e.g., RPMI-1640, 10% human serum)

  • Target cells for apoptosis (e.g., Jurkat T cells or neutrophils)

  • Fluorescent dyes for labeling: one for macrophages (e.g., CellBrite Green), one for the first round of ACs (e.g., pHrodo Red), and one for the second round (e.g., CypHer5E)

  • UV-C light source for inducing apoptosis

  • Flow cytometer

In_Vitro_Workflow step1 1. Differentiate PBMCs into Macrophages (MoDM) (6-7 days) step3 3. Pre-treat MoDMs with 1 nM this compound or Vehicle (15 min, 37°C) step1->step3 step2 2. Prepare Apoptotic Cells (ACs) - Label with pHrodo Red (AC 1) - Label with CypHer5E (AC 2) - Induce apoptosis (UV-C) step4 4. First Efferocytosis Add AC 1 (pHrodo Red) (1 hour, 37°C) step2->step4 step3->step4 step5 5. Rest Period Wash away unbound ACs (2 hours, 37°C) step4->step5 step6 6. Second Efferocytosis Add AC 2 (CypHer5E) (3 hours, 37°C) step5->step6 step7 7. Analysis Harvest cells and analyze by Flow Cytometry step6->step7

Experimental workflow for the in vitro continual efferocytosis assay.

Methodology:

  • Macrophage Preparation : Isolate PBMCs from healthy donor blood and differentiate them into macrophages over 6-7 days in appropriate medium.[14] Seed the mature MoDMs in 96-well plates.[10]

  • Apoptotic Cell (AC) Preparation :

    • Divide target cells into two populations. Label the first with pHrodo Red and the second with CypHer5E, according to the manufacturer's instructions.

    • Induce apoptosis by exposure to UV-C light (254 nm) for 15 minutes, followed by a 2-hour incubation at 37°C.[10] Confirm apoptosis via Annexin V/PI staining.

  • This compound Treatment (Pre-treatment) :

    • Prepare a 1 nM solution of this compound in serum-free medium. Use the corresponding vehicle as a control.

    • Pre-treat the MoDMs with the this compound or vehicle solution for 15 minutes at 37°C.[10][13]

  • First Round of Efferocytosis :

    • Add the pHrodo Red-labeled ACs to the MoDMs at a 3:1 ratio (AC:Macrophage).

    • Incubate for 1 hour at 37°C to allow for phagocytosis.[10][13]

  • Rest Period :

    • Gently wash the wells three times with fresh medium to remove non-ingested ACs.

    • Add fresh medium and allow the macrophages to rest for 2 hours at 37°C.[10][13]

  • Second Round of Efferocytosis :

    • Add the CypHer5E-labeled ACs to the same wells, again at a 3:1 ratio.

    • Incubate for 3 hours at 37°C.[10][13]

  • Flow Cytometry Analysis :

    • Harvest the macrophages and analyze them using a flow cytometer.

    • Gate on the macrophage population. Quantify single efferocytosis (pHrodo Red positive) and continual efferocytosis (pHrodo Red and CypHer5E double-positive). Compare the percentage of double-positive cells between this compound-treated and vehicle-treated groups.

Protocol 2: In Vivo Peritoneal Efferocytosis Mouse Model

This protocol is adapted from models of peritonitis and efferocytosis in mice to assess the in vivo efficacy of this compound.[7][10]

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound (synthetic)

  • Vehicle control (e.g., 0.1% Ethanol in sterile saline)

  • Apoptotic cells (e.g., UV-treated HL-60 cells), labeled with a pH-sensitive fluorescent dye (e.g., pHrodo Red)

  • Sterile PBS and saline

  • Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b)

In_Vivo_Workflow step1 1. Prepare Apoptotic Cells (ACs) Label human HL-60 cells with pHrodo Red and induce apoptosis (UV-C) step2 2. Initial AC Injection (Priming) Inject unlabeled ACs (3.3x10^6) i.p. into mice step1->step2 step4 4. Second AC Injection Immediately follow this compound with pHrodo Red-labeled ACs (3.3x10^6) i.p. step1->step4 step3 3. This compound Administration After 2 hours, inject 10 ng this compound or Vehicle i.p. step2->step3 step3->step4 step5 5. Peritoneal Lavage After 1-2 hours, euthanize mice and collect peritoneal exudate cells step4->step5 step6 6. Flow Cytometry Analysis Stain cells (e.g., F4/80) and quantify % of pHrodo Red+ macrophages step5->step6

Experimental workflow for the in vivo peritoneal efferocytosis model.

Methodology:

  • Animal Housing : Acclimatize mice to standard housing conditions in accordance with institutional guidelines.

  • Apoptotic Cell Preparation : Prepare labeled (pHrodo Red) and unlabeled apoptotic human promyelocytic HL-60 cells as described in Protocol 1. Resuspend in sterile PBS for injection.[10]

  • In Vivo Administration :

    • Inject a "priming" dose of 3.3 x 10^6 unlabeled ACs intraperitoneally (i.p.) in a volume of 100 µL PBS.[10]

    • After 2 hours, administer 10 ng of this compound (or vehicle) i.p. in 100 µL saline.[10]

    • Immediately follow the this compound injection with 3.3 x 10^6 pHrodo Red-labeled ACs i.p. in 100 µL PBS.[10]

  • Sample Collection :

    • After a designated time (e.g., 1-2 hours post-second AC injection), humanely euthanize the mice.

    • Perform a peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid. Keep samples on ice.

  • Flow Cytometry Analysis :

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Stain the cells with fluorescently-conjugated antibodies to identify macrophage populations (e.g., F4/80+, CD11b+).

    • Analyze the cells by flow cytometry, gating on the macrophage population.

    • Quantify the percentage and mean fluorescence intensity (MFI) of pHrodo Red-positive macrophages. Compare the results between the this compound-treated and vehicle-treated groups to determine the in vivo effect on efferocytosis.

This compound is a potent, endogenously produced mediator that actively promotes the resolution of inflammation by enhancing the clearance of apoptotic cells. The protocols and data presented here provide a framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this compound. Its ability to metabolically and functionally reprogram macrophages for continual efferocytosis highlights its promise as a novel therapeutic agent for a range of inflammatory diseases, from infections to autoimmune conditions like rheumatoid arthritis.[8][15]

References

MCTR3 ELISA Kit: Application Notes and Protocols for Quantitative Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) that plays a pivotal role in the resolution of inflammation and the promotion of tissue regeneration.[1][2] As a key regulator of host responses, this compound presents a promising target for therapeutic development in inflammatory and degenerative diseases.[3] This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). While a specific, pre-packaged this compound ELISA kit is not currently commercially available, this guide outlines the necessary components and procedures to develop and validate a robust this compound immunoassay.

Introduction to this compound

This compound is a member of the Maresin family of lipid mediators, synthesized from docosahexaenoic acid (DHA) by macrophages.[4] It has been shown to possess potent anti-inflammatory and pro-resolving functions, including the enhancement of bacterial phagocytosis by leukocytes, limitation of neutrophil infiltration, and promotion of efferocytosis.[2] Recent studies have highlighted the therapeutic potential of this compound in conditions such as acute lung injury and arthritis.[3][5] Accurate quantification of this compound levels in biological matrices is therefore crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics.

This compound Signaling Pathway

This compound exerts its biological effects through complex signaling pathways. One identified pathway involves the ALX/PINK1 signaling cascade, which is implicated in the regulation of mitophagy and cellular homeostasis.[5] Additionally, this compound has been shown to reprogram arthritic monocytes to upregulate Arginase-1, contributing to its pro-resolving and tissue-protective functions.[3]

MCTR3_Signaling_Pathway cluster_cell Target Cell (e.g., Macrophage, Monocyte) This compound This compound ALX_Receptor ALX Receptor This compound->ALX_Receptor Binds to Monocyte Monocyte This compound->Monocyte Acts on PINK1 PINK1 ALX_Receptor->PINK1 Modulates Mitophagy Mitophagy Regulation PINK1->Mitophagy Arg1 Arginase-1 Upregulation Monocyte->Arg1 ProResolving Pro-Resolving & Tissue Protective Functions Arg1->ProResolving

Caption: this compound signaling cascade leading to cellular responses.

This compound ELISA Protocol

This protocol describes a sandwich ELISA for the quantitative measurement of this compound.

Principle of the Assay

The this compound sandwich ELISA is a quantitative immunoassay for the detection of this compound in biological samples. A capture antibody specific for this compound is pre-coated onto the wells of a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing, a biotinylated detection antibody specific for this compound is added. Following another wash, streptavidin-HRP is added, which binds to the biotinylated detection antibody. A substrate solution is then added, and the color development is proportional to the amount of this compound bound. The reaction is stopped, and the absorbance is measured at a specific wavelength.

Materials and Reagents
ReagentSupplierCatalog Number
This compound Capture AntibodyVarious(Antibody specific for this compound)
This compound Detection Antibody (Biotinylated)Various(Biotinylated antibody specific for this compound)
Recombinant this compound StandardCayman Chemical1784701-63-8
Streptavidin-HRPVariousN/A
TMB SubstrateVariousN/A
Stop Solution (e.g., 2N H₂SO₄)VariousN/A
Assay Diluent (e.g., 1% BSA in PBS)VariousN/A
Wash Buffer (e.g., 0.05% Tween 20 in PBS)VariousN/A
96-well MicroplateVariousN/A
Sample Preparation
  • Serum and Plasma: Collect blood and centrifuge for 10 minutes at 1000 x g. Aliquot and store samples at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells. Aliquot and store supernatant at -80°C.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris. Determine the total protein concentration of the lysate.

Assay Procedure

ELISA_Workflow Start Start Coat_Plate Coat microplate with Capture Antibody Start->Coat_Plate Wash1 Wash Plate Coat_Plate->Wash1 Block Block non-specific binding sites Wash1->Block Wash2 Wash Plate Block->Wash2 Add_Samples Add Standards and Samples Wash2->Add_Samples Incubate1 Incubate Add_Samples->Incubate1 Wash3 Wash Plate Incubate1->Wash3 Add_Detection_Ab Add Biotinylated Detection Antibody Wash3->Add_Detection_Ab Incubate2 Incubate Add_Detection_Ab->Incubate2 Wash4 Wash Plate Incubate2->Wash4 Add_Strep_HRP Add Streptavidin-HRP Wash4->Add_Strep_HRP Incubate3 Incubate Add_Strep_HRP->Incubate3 Wash5 Wash Plate Incubate3->Wash5 Add_Substrate Add TMB Substrate Wash5->Add_Substrate Incubate4 Incubate in the dark Add_Substrate->Incubate4 Add_Stop Add Stop Solution Incubate4->Add_Stop Read_Plate Read absorbance at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: Standard sandwich ELISA workflow.

  • Plate Coating: Dilute the this compound capture antibody to the recommended concentration in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample and Standard Incubation: Prepare a standard curve of recombinant this compound. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of biotinylated this compound detection antibody, diluted in Assay Diluent, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate, diluted in Assay Diluent, to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Expected Results

Standard Curve

Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit.

This compound Concentration (nM)Absorbance (450 nm)
102.512
51.875
2.51.103
1.250.621
0.6250.354
0.3120.210
0.1560.135
00.050
Assay Performance Characteristics
ParameterSpecification
Assay Range 0.156 - 10 nM
Sensitivity < 0.1 nM
Intra-Assay CV < 10%
Inter-Assay CV < 15%
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Species Reactivity Human, Mouse

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washingIncrease the number of washes.
Non-specific bindingOptimize blocking conditions.
Contaminated reagentsUse fresh reagents.
Low Signal Inactive reagentsCheck expiration dates and storage conditions.
Insufficient incubation timesIncrease incubation times.
Incorrect antibody concentrationsOptimize antibody dilutions.
High CV Pipetting errorsEnsure accurate pipetting technique.
Inconsistent washingEnsure uniform washing of all wells.
Temperature variationsEnsure consistent incubation temperatures.

Conclusion

This document provides a comprehensive guide for the development and implementation of a sandwich ELISA for the quantification of this compound. The provided protocols and application notes are intended to assist researchers in accurately measuring this compound in various biological samples, thereby facilitating further investigation into its role in health and disease.

References

Application Note: Mass Spectrometry Analysis of MCTR3 and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maresin Conjugates in Tissue Regeneration (MCTR) represent a novel family of specialized pro-resolving mediators (SPMs) derived from docosahexaenoic acid (DHA).[1][2] These molecules are potent regulators of host responses, promoting the resolution of inflammation, clearance of infections, and tissue regeneration.[3][4][5] The MCTR family includes MCTR1 (13-glutathionyl, 14-hydroxy-DHA), MCTR2 (13-cysteinylglycinyl, 14-hydroxy-DHA), and MCTR3 (13-cysteinyl, 14-hydroxy-DHA).[1][6] this compound, in particular, has demonstrated potent bioactivity in human cells, mouse models, and planaria, highlighting its conserved role in linking the resolution of infections with tissue regeneration.[1][2]

The analysis and quantification of these lipid mediators in complex biological matrices are challenging due to their low endogenous concentrations and structural similarities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive technique for this purpose, offering high sensitivity and specificity.[7][8] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound and its related metabolites using an LC-MS/MS system with Multiple Reaction Monitoring (MRM).

MCTR Biosynthetic Pathway

MCTRs are synthesized from DHA through a series of enzymatic steps. The pathway begins with the 14-lipoxygenation of DHA to form the 13S,14S-epoxy-maresin intermediate. This epoxide is then conjugated with glutathione (GSH) to form MCTR1, which is subsequently metabolized by peptidases to yield MCTR2 and finally this compound.[6]

MCTR_Pathway DHA Docosahexaenoic Acid (DHA) Epoxide 13S,14S-epoxy-Maresin DHA->Epoxide 14-Lipoxygenase MCTR1 MCTR1 (13-glutathionyl, 14-hydroxy-DHA) Epoxide->MCTR1 + Glutathione (GSH) (e.g., GSTM4) MCTR2 MCTR2 (13-cysteinylglycinyl, 14-hydroxy-DHA) MCTR1->MCTR2 γ-Glutamyl transferase (GGT) This compound This compound (13-cysteinyl, 14-hydroxy-DHA) MCTR2->this compound Dipeptidases

Caption: Biosynthetic pathway of MCTR1, MCTR2, and this compound from DHA.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to extract lipid mediators from biological fluids like plasma, serum, or cell culture supernatants.[2][9]

  • Sample Acidification: Acidify 1 mL of the biological sample to a pH of approximately 3.5 with a dilute acid (e.g., 0.1 M HCl).

  • Internal Standard Spiking: Add a mixture of deuterated internal standards (e.g., d4-LTB4, d5-LTC4) to the sample to allow for absolute quantification and to account for sample loss during extraction.[10]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by washing sequentially with 5 mL of methanol and 5 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge sequentially with 5 mL of water and 5 mL of hexane to remove polar impurities and neutral lipids, respectively.

  • Elution: Elute the MCTR analytes from the cartridge using 5 mL of methyl formate or methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., Methanol/Water 50:50 v/v) for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The chromatographic separation is critical for resolving MCTR metabolites from other isobaric lipid mediators.

  • LC System: Agilent 1100/1200 series or equivalent[1]

  • Column: Agilent Eclipse Plus C18, 100 mm × 4.6 mm, 1.8 µm[1]

  • Mobile Phase A: Water/Methanol/Acetic Acid (80:20:0.01, v/v/v)

  • Mobile Phase B: Methanol/Acetic Acid (99.99:0.01, v/v)

  • Flow Rate: 0.5 mL/min[1]

  • Gradient:

    • 0-1 min: 20% B

    • 1-12 min: Linear gradient to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 20% B for re-equilibration

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

Tandem Mass Spectrometry (MS/MS) Parameters

Analysis is performed using a triple quadrupole mass spectrometer operating in negative ionization mode with Multiple Reaction Monitoring (MRM).

  • MS System: ABSciex QTrap 5500 or 6500[1][10]

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Ion Spray Voltage: -4500 V

  • Curtain Gas: 20 psi

  • Collision Gas: Medium

  • Gas 1 (Nebulizer): 40 psi

  • Gas 2 (Turbo): 40 psi

  • Temperature: 450°C

  • Detection: Multiple Reaction Monitoring (MRM)

Quantitative Data: MRM Transitions

The specificity of the analysis relies on monitoring the transition of a specific precursor ion to a characteristic product ion for each analyte. The following MRM transitions have been established for MCTR quantification.[1][10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
MCTR1 650191Negative
MCTR2 521191Negative
This compound 464191Negative

Overall Experimental Workflow

The complete process from sample collection to data analysis is a multi-step workflow designed to ensure accurate and reproducible quantification of this compound and its metabolites.

Workflow Sample Biological Sample (Plasma, Serum, etc.) SPE Solid-Phase Extraction (SPE) Sample->SPE Spike Internal Std. LC Liquid Chromatography (C18 Separation) SPE->LC Reconstitute Extract MS Tandem Mass Spectrometry (MRM Detection) LC->MS Ionization Data Data Analysis (Quantification) MS->Data Peak Integration

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

This application note provides a comprehensive and robust protocol for the targeted analysis of this compound and its precursors, MCTR1 and MCTR2, using LC-MS/MS. The detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection enable sensitive and specific quantification of these potent pro-resolving mediators in various biological matrices. The application of this method will facilitate further research into the roles of MCTRs in health and disease, potentially identifying new therapeutic targets for inflammatory disorders and promoting tissue regeneration.

References

Application Notes and Protocols for Assessing the Effect of MCTR3 on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Resolution 3 (MCTR3) is a member of the specialized pro-resolving mediators (SPMs) family, which are known to play a crucial role in the resolution of inflammation and tissue repair.[1] Emerging evidence suggests that this compound possesses potent anti-inflammatory properties, including the ability to modulate the production of cytokines, key signaling molecules that orchestrate the inflammatory response.[2] Understanding the specific effects of this compound on cytokine profiles is essential for elucidating its mechanism of action and evaluating its therapeutic potential in inflammatory diseases.

These application notes provide a comprehensive set of protocols for assessing the impact of this compound on cytokine production in vitro. The described methodologies are designed to offer a detailed framework for researchers in academia and the pharmaceutical industry to investigate the immunomodulatory effects of this compound. The protocols cover cell culture, this compound treatment, cytokine quantification using multiplex assays, and analysis of key inflammatory signaling pathways.

Data Presentation

Quantitative data from cytokine assays should be summarized in clearly structured tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (nM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control (Unstimulated)0BaselineBaselineBaseline
Vehicle Control + LPS0Value ± SDValue ± SDValue ± SD
This compound + LPS1Value ± SDValue ± SDValue ± SD
This compound + LPS10Value ± SDValue ± SDValue ± SD
This compound + LPS100Value ± SDValue ± SDValue ± SD

Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Treatment GroupThis compound Concentration (nM)IL-10 (pg/mL)TGF-β1 (pg/mL)
Vehicle Control (Unstimulated)0BaselineBaseline
Vehicle Control + LPS0Value ± SDValue ± SD
This compound + LPS1Value ± SDValue ± SD
This compound + LPS10Value ± SDValue ± SD
This compound + LPS100Value ± SDValue ± SD

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Cytokine Production in Macrophages using a Multiplex Bead-Based Assay

This protocol describes the use of a multiplex immunoassay to simultaneously quantify a panel of pro- and anti-inflammatory cytokines in the supernatant of macrophage cultures treated with this compound and stimulated with lipopolysaccharide (LPS).

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

  • This compound

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Multiplex cytokine assay kit (e.g., Luminex-based or other bead-based assays)

  • 96-well cell culture plates

  • Plate shaker

  • Multiplex assay reader

Procedure:

  • Cell Culture and Differentiation (for THP-1 cells):

    • Culture THP-1 monocytes in complete RPMI 1640 medium.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in the presence of 50 ng/mL PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium and wash the adherent cells twice with sterile PBS. Add fresh, complete RPMI 1640 medium.

  • This compound Treatment and Stimulation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol) and dilute to final working concentrations (e.g., 1, 10, 100 nM) in complete RPMI 1640 medium.[3][4] Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

    • Pre-treat the differentiated THP-1 cells or primary macrophages with the various concentrations of this compound for 1-2 hours at 37°C in a 5% CO2 incubator.

    • Following pre-treatment, add LPS to the wells at a final concentration of 100 ng/mL to stimulate cytokine production. Include unstimulated and vehicle-treated controls.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plates at 400 x g for 5 minutes.

    • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Quantification:

    • Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves:

      • Preparation of antibody-coupled beads.

      • Incubation of beads with standards and collected supernatants.

      • Addition of biotinylated detection antibodies.

      • Addition of streptavidin-phycoerythrin (SAPE).

      • Washing steps between incubations.

      • Reading the plate on a multiplex assay reader.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples by interpolating from the standard curves generated for each analyte.

    • Summarize the data in tables as shown above.

Protocol 2: Investigation of this compound's Mechanism of Action on Inflammatory Signaling Pathways via Western Blot

This protocol details the use of Western blotting to examine the effect of this compound on the activation of key inflammatory signaling pathways, such as NF-κB, MAPK, and JAK-STAT, in macrophages.

Materials:

  • Treated and stimulated cell lysates from Protocol 1

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK1/2, JNK, STAT3)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment and stimulation as described in Protocol 1, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the total protein extracts.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target signaling proteins overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cell_culture Culture THP-1 Monocytes differentiation Differentiate with PMA cell_culture->differentiation mctr3_treatment Pre-treat with this compound (1-100 nM, 1-2h) differentiation->mctr3_treatment lps_stimulation Stimulate with LPS (100 ng/mL, 24h) mctr3_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection cell_lysis Lyse Cells lps_stimulation->cell_lysis multiplex_assay Multiplex Cytokine Assay supernatant_collection->multiplex_assay western_blot Western Blot cell_lysis->western_blot

Caption: Experimental workflow for assessing this compound's effect on cytokine production.

NFkB_Signaling_Pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->IKK Inhibits (Hypothesized) IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines

Caption: Hypothesized this compound-mediated inhibition of the NF-κB signaling pathway.

References

Troubleshooting & Optimization

MCTR3 stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Maresin Conjugate in Tissue Regeneration 3 (MCTR3). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

This compound should be stored at -80°C for long-term stability.[1]

Q2: What is the expected stability of this compound under these conditions?

When stored at -80°C, this compound is stable for at least two years.[1]

Q3: How is this compound shipped, and what should I do upon receipt?

This compound is typically shipped on dry ice.[1] Upon receipt, the product should be immediately transferred to a -80°C freezer for storage.

Q4: In what form is this compound supplied?

This compound is supplied as a solution in ethanol.[1]

Q5: What are the recommended solvents for preparing this compound solutions?

This compound is soluble in several organic solvents and aqueous solutions. The solubility details are provided in the table below. For biological experiments, it is often diluted in buffers like PBS.

This compound Storage and Solubility Data

ParameterRecommendation
Storage Temperature -80°C
Stability ≥ 2 years
Formulation A solution in ethanol
Solubility DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 1 mg/mlEtOH/H₂O (95:5): 2 mg/mlPBS (pH 7.2): 0.1 mg/ml[1]

Troubleshooting Guide

Issue: I am seeing reduced or no activity of this compound in my assay.

  • Improper Storage: Verify that the this compound has been consistently stored at -80°C. Accidental thawing and refreezing can degrade the compound.

  • Incorrect Dilution: Ensure that the final concentration of the solvent from the stock solution is not interfering with your experimental system. For aqueous-based assays, ensure the final ethanol concentration is minimal and non-toxic to your cells or model system.

  • Solution Instability: Prepare fresh dilutions for each experiment from the stock solution stored at -80°C. Avoid using diluted solutions that have been stored for extended periods, especially at 4°C or room temperature.

Issue: I am observing precipitation in my this compound solution after dilution.

  • Solubility Limits: You may have exceeded the solubility of this compound in your chosen diluent. Refer to the solubility table above. For aqueous buffers like PBS, the solubility is limited (0.1 mg/ml).[1]

  • Solution Preparation: When preparing aqueous dilutions, it is best to add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid and even mixing, which can help prevent precipitation.

Experimental Protocol: General Handling of this compound

This protocol outlines the general steps for preparing this compound for an in vitro cell-based assay.

  • Thawing: Retrieve the this compound stock solution from the -80°C freezer. Allow it to warm to room temperature before opening to prevent condensation from forming inside the vial.

  • Dilution: Prepare an intermediate dilution of the this compound stock in an appropriate solvent if necessary. For the final dilution into your cell culture media or buffer (e.g., PBS), ensure the final concentration of the organic solvent is compatible with your cells (typically <0.1%).

  • Application: Add the freshly prepared this compound solution to your experimental system. For example, in phagocytosis assays with human macrophages, cells are often incubated with this compound for a short period (e.g., 15 minutes) before the addition of bacteria or other stimuli.[2][3]

  • Incubation: Proceed with your experimental incubation times as required. For instance, in studies of E. coli phagocytosis, this could be 60 minutes.[2][3]

This compound Handling Workflow

MCTR3_Handling_Workflow cluster_storage Long-Term Storage cluster_prep Experimental Preparation storage Store this compound at -80°C (Stability ≥ 2 years) thaw Thaw stock solution at room temperature storage->thaw Retrieve for experiment dilute Prepare fresh dilutions in appropriate buffer/media thaw->dilute Prepare working solution apply Add to experimental system (e.g., cell culture) dilute->apply Immediate use MCTR3_Biosynthesis DHA Docosahexaenoic Acid (DHA) MaR1 Maresin 1 (MaR1) DHA->MaR1 Oxidation MCTR1 MCTR1 MaR1->MCTR1 Glutathione S-transferase Mu 4 or Leukotriene C4 synthase MCTR2 MCTR2 MCTR1->MCTR2 γ-glutamyl transferase This compound This compound MCTR2->this compound Dipeptidase

References

Optimal MCTR3 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in in vitro experiments?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological process being investigated. However, published studies have demonstrated potent bioactivity in the picomolar (pM) to nanomolar (nM) range. For instance, concentrations between 1pM and 10nM have been shown to enhance human macrophage and neutrophil phagocytosis.[1][2] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.

Q2: What are the known in vitro functions of this compound?

A2: this compound is a potent pro-resolving mediator involved in tissue regeneration and the resolution of inflammation.[3][4] In vitro, this compound has been shown to enhance phagocytosis of bacteria by human macrophages and neutrophils, promote efferocytosis (the clearance of apoptotic cells), and limit neutrophil infiltration.[1][3][4]

Q3: How should this compound be stored and handled?

A3: As a lipid mediator, this compound is susceptible to degradation. It is recommended to store it in an organic solvent such as ethanol at -80°C. For in vitro experiments, fresh dilutions should be made in a vehicle control (e.g., PBS containing a small amount of ethanol) immediately before use to minimize degradation.

Q4: What is the mechanism of action of this compound?

A4: this compound is known to exert its effects through specific signaling pathways. For example, it has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury in mice via the ALX/PINK1 signaling pathway.[5] It also appears to play a role in reprogramming monocyte activity in inflammatory conditions like arthritis.[6]

Troubleshooting Guide

Issue 1: No observable effect of this compound in my cell-based assay.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations, from the low pM to the high nM range (e.g., 1pM, 100pM, 1nM, 10nM, 100nM), to identify the optimal concentration for your specific cell type and endpoint.[1][2]

  • Possible Cause 2: Inactive this compound.

    • Solution: Ensure proper storage and handling of this compound. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Possible Cause 3: Cell-specific response.

    • Solution: The responsiveness to this compound can vary between cell types. Confirm that the cell line you are using is known to respond to Maresins or other specialized pro-resolving mediators.

Issue 2: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell density.

    • Solution: Ensure that cells are seeded at a consistent density across all wells and experiments. Cell confluence can significantly impact the cellular response.

  • Possible Cause 2: Degradation of this compound during the experiment.

    • Solution: Minimize the time between diluting this compound and adding it to the cells. For longer incubation periods, consider the stability of this compound in your culture medium.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays as reported in the literature.

Cell TypeAssayEffective Concentration RangeObserved EffectReference
Human MacrophagesPhagocytosis of E. coli1pM - 10nMDose-dependent increase in phagocytosis (15-50% increase)[1]
Human MacrophagesEfferocytosis of apoptotic PMNs1nMIncreased efferocytosis[1]
Human Neutrophils (PMN)Phagocytosis of E. coli1pM - 10nMIncreased phagocytosis (35-50% increase)[2]
PlanariaTissue Regeneration1nM - 100nMAccelerated tissue regeneration[3][4]
CHO cells (expressing CysLT1)LTD4-initiated signaling10nM - 100nMReduced signaling[7]
Murine Bone Marrow MonocytesIn vitro differentiation1nMReprogramming of monocytes to an anti-inflammatory and tissue-reparative phenotype[6]

Experimental Protocols

Phagocytosis Assay with Human Macrophages

  • Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages. Plate macrophages (e.g., 5 x 10^4 cells/well in a 96-well plate) and allow them to adhere.[2]

  • This compound Treatment: Prepare fresh dilutions of this compound in DPBS+/+. Incubate the macrophages with various concentrations of this compound (e.g., 1pM - 10nM) or vehicle control for 15 minutes at 37°C.[2]

  • Bacterial Labeling and Addition: Use a fluorescently labeled bacteria, such as BacLight Green-labeled E. coli. Add the labeled E. coli (e.g., 2.5 x 10^6 CFU/well) to the macrophages.[1]

  • Incubation and Measurement: Incubate the plate for 60 minutes at 37°C.[1] Measure the fluorescence using a fluorescence plate reader to quantify the extent of phagocytosis.

Efferocytosis Assay with Human Macrophages

  • Apoptotic Cell Preparation: Isolate human neutrophils (PMNs) and induce apoptosis (e.g., by UV irradiation or incubation).

  • Macrophage Preparation: Plate human macrophages in chamber slides (e.g., 6 x 10^4 cells/well).[2]

  • This compound Treatment: Treat the macrophages with this compound (e.g., 1nM) or vehicle control for 15 minutes at 37°C.

  • Co-incubation: Add the apoptotic PMNs to the macrophage culture and incubate for a designated period (e.g., 60 minutes).

  • Analysis: Wash the wells to remove non-engulfed apoptotic cells. Stain and visualize the cells using microscopy to quantify the percentage of macrophages that have engulfed apoptotic cells.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Plate Human Macrophages adhesion Allow Adhesion cell_culture->adhesion incubation Incubate Cells with this compound (15 min) adhesion->incubation mctr3_prep Prepare this compound Dilutions mctr3_prep->incubation add_stimulus Add Fluorescent E. coli incubation->add_stimulus incubation_assay Incubate (60 min) add_stimulus->incubation_assay readout Measure Fluorescence incubation_assay->readout

Caption: Experimental workflow for an in vitro phagocytosis assay using this compound.

MCTR3_Signaling_Pathway This compound This compound ALX ALX Receptor This compound->ALX Binds to PINK1 PINK1 Pathway ALX->PINK1 Inhibits Inflammation Inflammation PINK1->Inflammation Oxidative_Stress Oxidative Stress PINK1->Oxidative_Stress Cell_Death Cell Death PINK1->Cell_Death Protection Cellular Protection PINK1->Protection Leads to

Caption: Simplified this compound signaling pathway in the context of acute lung injury.

References

MCTR3 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MCTR3. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this compound, with a specific focus on its insolubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?

A1: this compound is a lipophilic molecule and has limited solubility in purely aqueous solutions. It is recommended to first dissolve this compound in an organic solvent before preparing aqueous working solutions. Commercially available this compound is often supplied as a solution in ethanol. If you have a solid form, recommended initial solvents are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol.[1]

Q2: What is the maximum concentration of this compound I can achieve in a physiological buffer like PBS?

A2: The solubility of this compound in PBS (pH 7.2) is approximately 0.1 mg/mL.[1] Achieving higher concentrations in purely aqueous buffers is challenging and may lead to precipitation.

Q3: My this compound solution in PBS appears cloudy. What does this indicate and how can I fix it?

A3: A cloudy solution is a strong indication that the this compound has precipitated out of the aqueous buffer. This can happen if the concentration of this compound is too high or if the residual organic solvent is not sufficient to maintain its solubility upon dilution. To resolve this, you may need to prepare a fresh stock solution at a lower concentration or use a carrier protein like bovine serum albumin (BSA) to enhance its stability in the aqueous phase.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for extended periods, as it may be prone to degradation and precipitation. For optimal stability, it is best to prepare fresh aqueous working solutions from an organic stock solution for each experiment. If temporary storage is necessary, keep the solution on ice and use it within the same day.

Troubleshooting Guide: this compound Insolubility

This guide provides a step-by-step approach to addressing common solubility issues with this compound in aqueous solutions.

Problem: this compound precipitates upon dilution into an aqueous buffer.

Potential Cause 1: High Final Concentration The desired final concentration in the aqueous buffer may exceed the solubility limit of this compound.

  • Solution: Re-calculate your dilutions to ensure the final concentration is at or below 0.1 mg/mL in PBS (pH 7.2). For most cell-based assays, this compound is effective in the picomolar to nanomolar range, which should be well within its solubility limits if prepared correctly.[2][3]

Potential Cause 2: Insufficient Organic Solvent in the Initial Stock The initial stock solution in an organic solvent may not be concentrated enough, leading to a large volume being added to the aqueous buffer and causing precipitation.

  • Solution: Prepare a more concentrated initial stock solution in an organic solvent like DMSO or DMF (e.g., 1-10 mg/mL). This will allow for a smaller volume of the organic stock to be added to the aqueous buffer, minimizing the disruption of the aqueous environment.

Potential Cause 3: Inadequate Mixing Rapid addition of the this compound organic stock to the aqueous buffer without proper mixing can cause localized high concentrations and immediate precipitation.

  • Solution: Add the organic stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.

Data Presentation: this compound Solubility

For your reference, the following table summarizes the solubility of this compound in various solvents.

SolventSolubility
Dimethylformamide (DMF)~50 mg/mL
Dimethyl sulfoxide (DMSO)~50 mg/mL
Ethanol~1 mg/mL
Ethanol:Water (95:5)~2 mg/mL
PBS (pH 7.2)~0.1 mg/mL

Data sourced from Cayman Chemical.[1]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution of this compound

This protocol describes the standard method for preparing a diluted aqueous working solution of this compound from an organic stock.

  • Prepare a Primary Stock Solution: If starting with solid this compound, dissolve it in DMF or DMSO to a concentration of 1-10 mg/mL. If you have this compound in ethanol, you can use it directly if the concentration is suitable.

  • Intermediate Dilution (Optional): Depending on your desired final concentration, it may be necessary to perform an intermediate dilution of the primary stock solution in the same organic solvent.

  • Preparation of Aqueous Working Solution: a. Dispense the required volume of your aqueous buffer (e.g., PBS, cell culture media) into a sterile tube. b. While gently vortexing the aqueous buffer, add the required volume of the this compound organic stock solution dropwise. c. Continue to vortex for a few seconds to ensure the solution is well-mixed. d. Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: Using Bovine Serum Albumin (BSA) as a Carrier

For sensitive applications or when stability in a low-serum or serum-free medium is required, BSA can be used as a carrier to improve the solubility and stability of this compound.

  • Prepare a BSA-containing Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS) containing a suitable concentration of fatty acid-free BSA (e.g., 0.1% w/v).

  • Prepare this compound Stock: Prepare a concentrated stock of this compound in ethanol or DMSO.

  • Complexation with BSA: a. Warm the BSA-containing buffer to 37°C. b. While gently vortexing the BSA buffer, slowly add the this compound stock solution. c. Incubate the mixture for 5-10 minutes at 37°C to allow for the complexation of this compound to BSA.

  • Final Dilution: The this compound-BSA complex can now be further diluted in your experimental buffer or media as needed.

Mandatory Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation solid Solid this compound organic_solvent Add Organic Solvent (DMSO, DMF, Ethanol) solid->organic_solvent stock_solution Concentrated Stock Solution organic_solvent->stock_solution dilution Add Stock to Buffer (dropwise with vortexing) stock_solution->dilution Small Volume aqueous_buffer Aqueous Buffer (e.g., PBS) aqueous_buffer->dilution working_solution Final Aqueous Working Solution dilution->working_solution

Experimental workflow for preparing this compound aqueous solutions.

troubleshooting_flowchart start This compound Insolubility in Aqueous Solution check_concentration Is the final concentration <= 0.1 mg/mL? start->check_concentration check_mixing Was the stock added dropwise with vortexing? check_concentration->check_mixing Yes reprepare_lower_conc Prepare a new solution at a lower concentration check_concentration->reprepare_lower_conc No use_carrier Consider using a carrier (e.g., 0.1% BSA) check_mixing->use_carrier Yes reprepare_proper_mixing Re-prepare solution with proper mixing technique check_mixing->reprepare_proper_mixing No solution_ok Solution should be clear use_carrier->solution_ok reprepare_lower_conc->solution_ok reprepare_proper_mixing->solution_ok

Troubleshooting flowchart for this compound insolubility issues.

References

Preventing degradation of MCTR3 in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maresin Conjugate in Tissue Regeneration 3 (MCTR3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to address common challenges related to its stability and activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in cell culture?

This compound is a specialized pro-resolving mediator (SPM) that belongs to the maresin family of lipid mediators.[1] It is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[2] In cell culture, this compound is used to study its potent anti-inflammatory, pro-resolving, and tissue-regenerative properties.[2][3] Its primary functions include reprogramming monocytes and macrophages towards a pro-resolving phenotype, enhancing phagocytosis of cellular debris and pathogens, and promoting tissue repair mechanisms.[2][4]

Q2: How should I store and handle this compound?

This compound is typically supplied as a solution in ethanol. For long-term storage, it should be kept at -80°C. The stability of this compound at -80°C is reported to be at least two years. Before use, the ethanol solvent should be evaporated under a gentle stream of nitrogen, and the this compound can then be reconstituted in a suitable solvent for your cell culture experiments, such as sterile phosphate-buffered saline (PBS) or cell culture medium.

Q3: At what concentration should I use this compound in my experiments?

The effective concentration of this compound can vary depending on the cell type and the specific biological question being investigated. Published studies have shown bioactive effects of this compound in the picomolar to nanomolar range (1 pM to 100 nM).[4][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How does this compound exert its effects on cells?

This compound, like other specialized pro-resolving mediators, is believed to act through specific G-protein coupled receptors (GPCRs).[6][7][8] While a specific receptor for this compound has not been definitively identified, the related molecule Maresin 1 has been shown to signal through the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6).[9][10] Upon binding to its receptor, this compound initiates intracellular signaling cascades that can lead to the modulation of various cellular processes, including the inhibition of pro-inflammatory pathways like NF-κB and the upregulation of pro-resolving factors such as Arginase-1.[2][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity in cell culture. Degradation in Media: this compound is a lipid mediator and can be susceptible to degradation in aqueous environments like cell culture media through oxidation or enzymatic activity.- Prepare fresh this compound solutions for each experiment.- Minimize the time this compound is in the culture medium before and during the experiment.- Consider using serum-free media to reduce enzymatic degradation from serum components.- Add antioxidants like α-tocopherol (Vitamin E) or Butylated hydroxytoluene (BHT) to the culture medium to prevent lipid peroxidation.[11][12][13][14]
Inconsistent or variable results between experiments. Improper Handling: Inconsistent preparation of this compound working solutions or exposure to light and air can lead to variability.- Ensure complete evaporation of the storage solvent (ethanol) before reconstitution.- Use low-light conditions when preparing and handling this compound solutions.- Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Precipitation of this compound in cell culture media. Low Solubility: this compound has limited solubility in aqueous solutions.- Ensure the final concentration of any organic solvent used for reconstitution (e.g., DMSO) is minimal and non-toxic to the cells (typically <0.1%).- Complexing this compound with a carrier molecule like fatty acid-free bovine serum albumin (BSA) can improve its solubility and stability in culture media.
No observable effect of this compound on cells. Suboptimal Concentration: The concentration of this compound may be too low to elicit a response.- Perform a dose-response curve to determine the optimal effective concentration for your cell type.- Confirm the viability and responsiveness of your cells to other known stimuli.
Cell Type Specificity: The cellular response to this compound can be cell-type specific.- Verify from the literature if the cell line you are using is known to respond to this compound or other maresins.

Experimental Protocols

Protocol for Preparing this compound Working Solution
  • Evaporation of Storage Solvent:

    • Carefully open the vial of this compound in ethanol.

    • Under a gentle stream of nitrogen gas, evaporate the ethanol until a thin film of this compound remains at the bottom of the vial. Avoid prolonged exposure to air.

  • Reconstitution:

    • Reconstitute the dried this compound film in a small volume of a suitable solvent, such as sterile dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.

    • For a 1 mM stock solution, add the appropriate volume of solvent based on the amount of this compound in the vial.

  • Preparation of Working Solution:

    • On the day of the experiment, dilute the concentrated stock solution in pre-warmed (37°C) cell culture medium to the desired final concentration.

    • Gently mix the solution by pipetting up and down. To improve solubility and stability, the final dilution can be made in media containing a low percentage of fatty acid-free BSA (e.g., 0.1%).

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture is below toxic levels (typically ≤ 0.1%).

Protocol for Treating Cells with this compound
  • Cell Seeding:

    • Seed your cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and reach the desired confluency according to your experimental design.

  • Preparation of Treatment Media:

    • Prepare the this compound working solution in your cell culture medium as described above. Also, prepare a vehicle control medium containing the same final concentration of the solvent used for this compound reconstitution (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Carefully remove the existing culture medium from the cells.

    • Add the this compound-containing medium or the vehicle control medium to the respective wells.

    • Incubate the cells for the desired period (e.g., 15 minutes to 24 hours), depending on the specific endpoint being measured.

  • Downstream Analysis:

    • After the incubation period, proceed with your planned downstream analysis, such as gene expression analysis (qPCR), protein analysis (Western blot, ELISA), or functional assays (phagocytosis assay).

Visualizations

MCTR3_Biosynthesis_Pathway DHA Docosahexaenoic Acid (DHA) Epoxy_Maresin 13S,14S-epoxy-Maresin DHA->Epoxy_Maresin 12-Lipoxygenase (12-LOX) MCTR1 MCTR1 Epoxy_Maresin->MCTR1 Glutathione S-transferase (GST) MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl transferase (GGT) This compound This compound MCTR2->this compound Dipeptidase

Biosynthesis pathway of this compound from DHA.

MCTR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Initiates IKK IKK Signaling_Cascade->IKK Inhibits IκB IκB IKK->IκB Phosphorylates (Inhibited) NFkB_IκB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB_IκB->NFkB_nuc Translocation (Inhibited) DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Pro_inflammatory_Genes Decreased Transcription Arginase1_Gene Arginase-1 Gene Transcription DNA->Arginase1_Gene Increased Transcription Inflammatory_response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_response Leads to Pro_resolving_effects Pro-resolving Effects (e.g., Enhanced Phagocytosis, Tissue Repair) Arginase1_Gene->Pro_resolving_effects Leads to

Proposed signaling pathway of this compound.

Experimental_Workflow cluster_analysis Examples of Analysis start Start cell_culture 1. Cell Culture (e.g., Macrophages) start->cell_culture prepare_this compound 2. Prepare this compound Working Solution cell_culture->prepare_this compound treatment 3. Treat Cells (this compound vs. Vehicle) prepare_this compound->treatment incubation 4. Incubate (Time-course) treatment->incubation analysis 5. Downstream Analysis incubation->analysis qPCR qPCR (Gene Expression) analysis->qPCR ELISA ELISA (Cytokine Secretion) analysis->ELISA Phagocytosis_Assay Phagocytosis Assay analysis->Phagocytosis_Assay end End qPCR->end ELISA->end Phagocytosis_Assay->end

General experimental workflow for this compound treatment.

References

MCTR3 In Vivo Efficacy: A Technical Guide to Dose Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for determining the effective dose of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in preclinical in vivo models. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

A1: this compound, or Maresin Conjugate in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) that plays a crucial role in the resolution of inflammation, tissue regeneration, and host defense against infections.[1][2][3] It is an evolutionarily conserved chemical signal that helps orchestrate the body's response to injury and infection, promoting a return to homeostasis.[1][2]

Q2: In which in vivo models has this compound shown efficacy?

A2: this compound has demonstrated therapeutic potential in various preclinical models, including:

  • Acute Lung Injury (ALI): this compound reduces inflammation, oxidative stress, and cell apoptosis in LPS-induced ALI in mice.[4]

  • Bacterial Infections: It promotes the resolution of E. coli infections in mice by enhancing bacterial phagocytosis and limiting neutrophil infiltration.[2][5]

  • Inflammatory Arthritis: In murine arthritis models, this compound has been shown to have both anti-inflammatory and joint-reparative activities, protecting cartilage and bone.[6][7]

  • Tissue Regeneration: this compound accelerates tissue regeneration in models such as surgically injured planaria.[2][3]

Q3: What is a typical starting dose for this compound in mice?

A3: The effective dose of this compound can vary significantly depending on the animal model, disease severity, and route of administration. Based on published studies, a general starting point for intravenous or intraperitoneal administration in mice is in the range of 2 ng/g to 1 µ g/mouse . It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should this compound be prepared and administered for in vivo studies?

A4: this compound is typically available as a solution in ethanol. For in vivo administration, it should be diluted in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). The final ethanol concentration in the administered solution should be minimal (e.g., <0.1%) to avoid vehicle-induced effects. Administration is commonly performed via intraperitoneal (i.p.) or intravenous (i.v.) injection.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy Suboptimal Dose: The dose of this compound may be too low or too high.Conduct a dose-response study with a wider range of concentrations. Consider that SPMs can have bell-shaped dose-responses.
Timing of Administration: The therapeutic window for this compound may be narrow.Administer this compound at different time points relative to the disease induction (e.g., prophylactic, at the peak of inflammation, or during the resolution phase).[2]
Compound Instability: this compound, like other lipid mediators, can be susceptible to degradation.Prepare fresh dilutions for each experiment. Store stock solutions at -80°C and minimize freeze-thaw cycles. Protect from light and oxygen.
High Variability in Results Inconsistent Administration: Variation in injection technique can affect bioavailability.Ensure consistent and accurate administration by trained personnel. For i.p. injections, ensure the needle penetrates the peritoneal cavity without damaging organs.
Biological Variability: Differences in animal age, weight, or microbiome can influence the response.Use age- and weight-matched animals. House animals under standardized conditions to minimize environmental variables.
Unexpected Adverse Effects Vehicle Effects: The vehicle (e.g., ethanol) may be causing adverse reactions at higher concentrations.Lower the final ethanol concentration in the injection solution. Include a vehicle-only control group to assess any vehicle-specific effects.
Off-Target Effects: While SPMs are generally considered to have a good safety profile, high doses may lead to unforeseen effects.Re-evaluate the dose-response curve and consider using lower, more physiologically relevant concentrations.

Experimental Protocols

Dose-Response Study Design for an In Vivo Inflammation Model

This protocol provides a general framework for determining the effective dose of this compound. It should be adapted to the specific animal model and research question.

Objective: To identify the optimal dose of this compound for reducing inflammation in a murine model.

Workflow:

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimatize Acclimatize Animals randomize Randomize into Groups acclimatize->randomize induce Induce Disease Model randomize->induce treat Administer this compound Doses induce->treat monitor Monitor Disease Progression treat->monitor collect Collect Samples monitor->collect analyze Analyze Endpoints collect->analyze data Data Analysis analyze->data

Figure 1. General experimental workflow for an in vivo dose-response study.

Materials:

  • This compound (stock solution in ethanol)

  • Sterile saline or PBS

  • Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)

  • Disease induction agent (e.g., LPS for ALI, arthritogenic serum for arthritis)

  • Anesthesia and euthanasia reagents

Procedure:

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different treatment groups (n=6-8 per group):

    • Group 1: Naive (no disease induction, no treatment)

    • Group 2: Vehicle Control (disease induction + vehicle)

    • Group 3: this compound Dose 1 (e.g., 10 ng/mouse)

    • Group 4: this compound Dose 2 (e.g., 50 ng/mouse)

    • Group 5: this compound Dose 3 (e.g., 100 ng/mouse)

    • Group 6: this compound Dose 4 (e.g., 500 ng/mouse)

  • Disease Induction: Induce the disease model according to the established protocol.

  • This compound Preparation and Administration:

    • On the day of the experiment, prepare fresh dilutions of this compound in sterile saline.

    • Administer the assigned dose of this compound or vehicle at the predetermined time point via the chosen route (i.p. or i.v.).

  • Monitoring and Sample Collection:

    • Monitor the animals for clinical signs of disease.

    • At the experimental endpoint, euthanize the animals and collect relevant samples (e.g., bronchoalveolar lavage fluid, plasma, tissues).

  • Endpoint Analysis: Analyze the collected samples for relevant inflammatory and resolution markers (e.g., cytokine levels, cell counts, histological analysis).

Data Presentation: In Vivo Efficacy of this compound

Summarize quantitative data in tables for clear comparison.

Table 1: Reported In Vivo Effective Doses of this compound in Murine Models

Model Dose Route of Administration Key Findings Reference
LPS-Induced Acute Lung Injury 2 ng/gIntraperitoneal (i.p.)Reduced inflammatory cell infiltration, protein levels in BALF, and oxidative stress.[4]Zhuang R, et al. (2021)
E. coli Infection 50 ng/mouseIntraperitoneal (i.p.)Promoted resolution of infection, increased bacterial phagocytosis.[2][5]Dalli J, et al. (2016)
E. coli Infection (at peak inflammation) 100 ng/mouseIntraperitoneal (i.p.)Reduced exudate neutrophil counts and shortened the resolution interval.[2][5]Dalli J, et al. (2016)
Inflammatory Arthritis 1 µ g/mouse Intravenous (i.v.)Reduced joint inflammation and protected against cartilage and bone damage.[6]Pistorius K, et al. (2022)

This compound Signaling Pathways

This compound exerts its pro-resolving and tissue-protective effects through the modulation of specific signaling pathways.

G This compound This compound ALX ALX Receptor This compound->ALX PINK1 PINK1 ALX->PINK1 inhibition Mitophagy Mitophagy PINK1->Mitophagy inhibition Inflammation Inflammation Mitophagy->Inflammation reduction OxidativeStress Oxidative Stress Mitophagy->OxidativeStress reduction Apoptosis Apoptosis Mitophagy->Apoptosis reduction

Figure 2. this compound signaling via the ALX/PINK1 pathway in acute lung injury.

In the context of acute lung injury, this compound has been shown to signal through the ALX receptor, leading to the downregulation of the PINK1 pathway.[4] This inhibition of PINK1-mediated mitophagy contributes to the reduction of inflammation, oxidative stress, and apoptosis.

G This compound This compound GPCR GPCR This compound->GPCR cAMP cAMP-PKA GPCR->cAMP TRAF3 TRAF3 cAMP->TRAF3 upregulation IL10 IL-10 TRAF3->IL10 upregulation Phagocytosis Macrophage Phagocytosis IL10->Phagocytosis enhancement Resolution Resolution of Inflammation Phagocytosis->Resolution

Figure 3. this compound signaling through the TRAF3/IL-10 axis.

This compound can also activate G-protein coupled receptors (GPCRs), leading to a cAMP-PKA dependent upregulation of TRAF3.[8] Increased TRAF3 expression enhances the production of the anti-inflammatory cytokine IL-10, which in turn promotes macrophage phagocytosis and the resolution of inflammation.[8]

References

Common pitfalls in MCTR3 experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers working with Maresin Conjugate in Tissue Regeneration 3 (MCTR3). This compound is a member of a new family of specialized pro-resolving mediators that play a crucial role in the resolution of inflammation, tissue regeneration, and host defense against infections.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is a novel endogenous lipid mediator derived from docosahexaenoic acid (DHA).[3] It is a potent regulator of host responses, primarily involved in promoting the resolution of inflammation, accelerating tissue regeneration, and enhancing the clearance of bacterial infections.[1][2][3]

Q2: What are the known signaling pathways for this compound?

This compound has been shown to exert its effects through several signaling pathways. In the context of acute lung injury, this compound provides protection by inactivating the ALX/PINK1-mediated mitophagy pathway.[4] Additionally, this compound, along with other cysteinyl-specialized pro-resolving mediators (cys-SPMs), can activate pathways involving TRAF3, which is linked to the regulation of phagocyte function.[5]

Q3: What are typical working concentrations for this compound in in vitro and in vivo experiments?

The effective concentration of this compound can vary depending on the experimental model. In vitro, concentrations ranging from 1 pM to 100 nM have been shown to be effective in assays such as human macrophage phagocytosis and efferocytosis.[1][6] For in vivo studies, such as in mouse models of E. coli infection, a dosage of around 50 ng/mouse has been used.[1]

Q4: How does the potency of this compound compare to other MCTRs?

Studies have established the rank order of potency for MCTR1, MCTR2, and this compound. In promoting the resolution of E. coli infections, MCTR2 and this compound have been observed to have the highest potencies in increasing leukocyte phagocytosis.[6] MCTR1, on the other hand, was the most potent in stimulating macrophage efferocytosis.[6] All three MCTRs have demonstrated dose-dependent acceleration of tissue regeneration in planaria.[2][7]

Troubleshooting Guides

In Vitro Cell-Based Assays (e.g., Phagocytosis, Efferocytosis)

Q: I am observing low or no enhancement of phagocytosis with this compound treatment. What are the possible causes and solutions?

A: This could be due to several factors. Here's a troubleshooting guide:

  • This compound Bioactivity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Cell Health and Density: Use healthy, viable cells at the optimal density for your assay. For human macrophages, a concentration of 5 x 10^4 cells per well has been used.[8]

  • Incubation Time and Temperature: Optimize the pre-incubation time with this compound (e.g., 15 minutes at 37°C) before adding the target particles (e.g., fluorescently labeled E. coli).[8] The phagocytosis assessment itself may require an incubation of 60 minutes or more.[1][6]

  • Reagent Concentrations: Verify the concentration of this compound and the ratio of target particles to cells.

In Vivo Animal Models (e.g., Mouse Models of Inflammation)

Q: My in vivo this compound treatment is not showing the expected anti-inflammatory or pro-resolving effects. What should I check?

A: In vivo experiments are complex, and several factors can influence the outcome. Consider the following:

  • Route and Timing of Administration: The route of administration (e.g., intraperitoneal, intravenous) and the timing relative to the inflammatory stimulus are critical. This compound has been shown to be effective when administered at the onset or peak of inflammation.[2][6]

  • Dosage: Ensure the correct dosage is being used. For a mouse model of E. coli infection, 50 ng/mouse has been reported to be effective.[1]

  • Animal Model: The choice of animal model and the specific inflammatory stimulus are important. For instance, in a K/BxN serum-induced arthritis model, this compound has been shown to have protective effects.[9]

  • Outcome Measures: Select appropriate and sensitive outcome measures to assess inflammation and its resolution, such as neutrophil infiltration, cytokine levels, and bacterial clearance.[4][6]

Tissue Regeneration Assays (e.g., Planaria Model)

Q: I am not observing accelerated tissue regeneration in my planaria experiments with this compound. What could be the issue?

A: The planaria regeneration model is a powerful tool to assess the pro-regenerative effects of this compound. Here are some troubleshooting tips:

  • This compound Concentration: Ensure you are using an effective concentration. This compound has been shown to accelerate planaria tissue regeneration at concentrations between 1 nM and 100 nM.[2][7]

  • Experimental Conditions: Maintain the planaria in appropriate water conditions and at a stable temperature (e.g., 18°C).[1][6] Ensure the animals are starved for at least 7 days before the experiment.[1][6]

  • Surgical Injury: The surgical resection of the head should be performed consistently at the postocular level.[1][6]

  • Image Analysis: The extent of tissue regeneration should be carefully monitored and quantified at regular intervals (e.g., every 24 hours).[1][6]

Data Presentation

Table 1: Effective Concentrations of this compound in Various Experimental Models

Experimental ModelAssayEffective ConcentrationReference
In VitroHuman Macrophage Phagocytosis1 pM - 10 nM[1][6]
In VitroHuman Macrophage Efferocytosis1 pM - 10 nM[1][6]
In VivoMouse E. coli Infection50 ng/mouse[1]
Ex VivoPlanaria Tissue Regeneration1 nM - 100 nM[2][7]

Experimental Protocols

Human Macrophage Phagocytosis Assay
  • Cell Preparation: Plate human macrophages at a density of 5 x 10^4 cells per well in a suitable plate.[8]

  • This compound Treatment: Incubate the macrophages with varying concentrations of this compound (e.g., 1 pM to 10 nM) or vehicle control for 15 minutes at 37°C.[8]

  • Phagocytosis Induction: Add fluorescently labeled E. coli to the wells at an appropriate ratio.[8]

  • Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.[1][6]

  • Quantification: Measure the fluorescence intensity using a plate reader to quantify the amount of phagocytosed bacteria.[1][6]

Planaria Tissue Regeneration Assay
  • Animal Preparation: Keep planaria (Dugesia japonica) in spring water at 18°C and starve them for at least 7 days prior to the experiment.[1][6]

  • Surgical Injury: Perform a postocular head resection on the planaria.[1][6]

  • This compound Treatment: Place the posterior portions of the planaria in spring water containing this compound at the desired concentrations (e.g., 1 nM, 100 nM) or a vehicle control (e.g., 0.01% EtOH).[1][6][7]

  • Monitoring Regeneration: Capture images of the regenerating blastemas at 24-hour intervals for a period of 6 days.[1][6]

  • Data Analysis: Quantify the extent of tissue regeneration from the captured images.

Visualizations

MCTR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects This compound This compound GPCR GPCR (e.g., ALX) This compound->GPCR Gs Gαs GPCR->Gs PINK1 PINK1 GPCR->PINK1 inactivates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TRAF3 TRAF3 PKA->TRAF3 Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis Inflammation Reduced Inflammation TRAF3->Inflammation Tissue_Regeneration Tissue Regeneration TRAF3->Tissue_Regeneration Mitophagy Inhibited Mitophagy PINK1->Mitophagy

Caption: this compound signaling pathways involved in pro-resolving and regenerative functions.

Phagocytosis_Workflow start Start plate_cells Plate Macrophages (5 x 10^4 cells/well) start->plate_cells add_this compound Add this compound (1 pM - 10 nM) or Vehicle plate_cells->add_this compound incubate_15min Incubate 15 min at 37°C add_this compound->incubate_15min add_ecoli Add Fluorescently Labeled E. coli incubate_15min->add_ecoli incubate_60min Incubate 60 min at 37°C add_ecoli->incubate_60min measure_fluorescence Measure Fluorescence (Plate Reader) incubate_60min->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for a human macrophage phagocytosis assay with this compound.

Troubleshooting_Tree problem Low Phagocytosis Rate Observed check_this compound Check this compound Bioactivity (Fresh Aliquots, Proper Storage) problem->check_this compound Potential Cause check_cells Verify Cell Health and Density problem->check_cells Potential Cause check_protocol Review Incubation Times and Temperatures problem->check_protocol Potential Cause check_reagents Confirm Reagent Concentrations problem->check_reagents Potential Cause solution1 Use fresh this compound check_this compound->solution1 Solution solution2 Optimize cell culture conditions check_cells->solution2 Solution solution3 Adhere to optimized protocol timings check_protocol->solution3 Solution solution4 Prepare fresh reagent dilutions check_reagents->solution4 Solution

Caption: Troubleshooting decision tree for low phagocytosis in this compound experiments.

References

Optimizing MCTR3 Delivery for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maresin Conjugate in Tissue Regeneration 3 (MCTR3) delivery in animal studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound, or Maresin Conjugate in Tissue Regeneration 3, is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its primary function is to promote the resolution of inflammation and facilitate tissue regeneration. It has been shown to enhance the clearance of bacteria, reduce inflammatory cell infiltration, and stimulate tissue repair processes.

Q2: What is the common route of administration for this compound in mouse studies?

A2: The most commonly reported route of administration for this compound in murine models is intraperitoneal (i.p.) injection.

Q3: What is a typical effective dose of this compound in mice?

A3: Effective doses of this compound in mice have been reported in the nanogram range. Studies have shown efficacy with doses of 50 ng and 100 ng per mouse in models of E. coli-induced peritonitis.[1][2] In a model of LPS-induced acute lung injury, a dose of 2 ng/g of body weight was found to be protective.

Q4: How should this compound be prepared for injection?

A4: this compound is typically dissolved in ethanol and then diluted in sterile saline to the final desired concentration. A common vehicle used in published studies is saline containing a small percentage of ethanol (e.g., 0.1%). It is crucial to ensure the final concentration of ethanol is low to avoid solvent-induced inflammation.

Q5: What are the known receptors and signaling pathways for this compound?

A5: this compound is known to interact with the cysteinyl leukotriene receptor 1 (CysLT1), a G-protein coupled receptor.[3] Additionally, its protective effects in acute lung injury have been linked to the ALX/PINK1 signaling pathway, which is involved in the regulation of mitophagy and inflammation.[4]

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and administration of this compound in animal studies.

Problem Potential Cause Troubleshooting Steps & Solutions
Lack of Efficacy or Inconsistent Results This compound Degradation: this compound, as a lipid mediator, can be susceptible to oxidation and degradation, leading to loss of bioactivity.Storage: Store this compound as a stock solution in an organic solvent (e.g., ethanol) at -80°C under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. Preparation: Prepare working solutions fresh for each experiment. Minimize exposure to air and light. Use high-purity solvents.
Suboptimal Dosing: The effective dose of this compound can vary depending on the animal model and the severity of the inflammatory stimulus.Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific experimental conditions.
Timing of Administration: The therapeutic window for this compound's pro-resolving effects may be time-dependent.Time-Course Experiment: If administering this compound after the inflammatory insult, perform a time-course experiment to identify the optimal time for intervention.
Batch-to-Batch Variability: Commercially available this compound may exhibit batch-to-batch differences in purity or activity.Quality Control: Whenever possible, obtain a certificate of analysis for each batch of this compound. If feasible, perform an in vitro bioassay (e.g., macrophage phagocytosis assay) to confirm the activity of each new batch.
Signs of Inflammation or Irritation at Injection Site High Ethanol Concentration in Vehicle: The ethanol used to dissolve this compound can cause local inflammation if the final concentration in the injected volume is too high.Vehicle Preparation: Ensure the final concentration of ethanol in the injection solution is minimal (ideally less than 1%). Prepare a vehicle control group (saline with the same final ethanol concentration) to account for any solvent effects.
Improper Injection Technique: Incorrect intraperitoneal injection technique can cause injury to internal organs or leakage of the injectate.Proper Technique: Refer to the detailed experimental protocol for intraperitoneal injection in mice provided below. Ensure proper restraint of the animal and correct needle placement.
Difficulty Dissolving this compound Low Solubility in Aqueous Solutions: this compound is a lipid and has limited solubility in aqueous buffers.Solubilization Method: Ensure the this compound is fully dissolved in a small volume of ethanol before diluting with saline. Gentle vortexing can aid in dissolution. Do not heat the solution as this may cause degradation.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and efficacy of this compound in murine models of inflammation.

Table 1: this compound Dosage in Murine Models

Animal Model Route of Administration Effective Dose Reference
E. coli-induced PeritonitisIntraperitoneal (i.p.)50 ng/mouse[1][2]
E. coli-induced PeritonitisIntraperitoneal (i.p.)100 ng/mouse[1][2]
LPS-induced Acute Lung InjuryIntraperitoneal (i.p.)2 ng/g body weight[4]
Serum-transfer ArthritisIntraperitoneal (i.p.)Not specified[5]

Table 2: Efficacy of this compound in a Murine Model of E. coli-induced Peritonitis

Parameter Treatment Effect Reference
Neutrophil InfiltrationThis compound (100 ng/mouse)~50% reduction[1]
Bacterial Phagocytosis by LeukocytesThis compound (100 ng/mouse)Increased[1]
Resolution Interval (Ri)This compound (100 ng/mouse)Shortened to ~9 hours[1]

Experimental Protocols

1. Preparation of this compound for Intraperitoneal Injection

This protocol provides a general guideline for preparing this compound for in vivo administration.

  • Materials:

    • This compound (stored as a stock solution in ethanol at -80°C)

    • Sterile, pyrogen-free saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

  • Procedure:

    • On the day of the experiment, remove the this compound stock solution from the -80°C freezer and allow it to thaw on ice, protected from light.

    • Calculate the required volume of the this compound stock solution based on the desired final dose and the number of animals to be injected.

    • In a sterile microcentrifuge tube, add the calculated volume of the this compound stock solution.

    • Slowly add the required volume of sterile saline to the this compound solution while gently vortexing to ensure proper mixing. The final concentration of ethanol should be kept to a minimum (e.g., <1%).

    • Visually inspect the solution to ensure it is clear and free of any precipitates.

    • Keep the prepared this compound solution on ice and protected from light until injection. Use the solution as soon as possible after preparation.

2. Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for performing an intraperitoneal injection in mice.

  • Materials:

    • Prepared this compound solution

    • Sterile 1 mL syringes

    • Sterile 27-30 gauge needles

    • 70% ethanol for disinfection

    • Appropriate animal restraint device

  • Procedure:

    • Restrain the mouse securely, exposing the abdomen. One common method is to gently scruff the mouse by the loose skin on its neck and back, and support the lower body.

    • Tilt the mouse slightly so that its head is pointing downwards. This will cause the abdominal organs to move towards the diaphragm, reducing the risk of accidental puncture.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

    • Swab the injection site with 70% ethanol.

    • Insert the needle, with the bevel facing up, at a 15-20 degree angle into the skin and through the abdominal wall.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or a colored fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new needle.

    • Slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress or adverse reactions following the injection.

Visualizations

MCTR3_Delivery_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-injection Thaw this compound stock on ice Thaw this compound stock on ice Dilute with sterile saline Dilute with sterile saline Thaw this compound stock on ice->Dilute with sterile saline Ethanol <1% final Vortex gently Vortex gently Dilute with sterile saline->Vortex gently Keep on ice, protected from light Keep on ice, protected from light Vortex gently->Keep on ice, protected from light Restrain mouse Restrain mouse Keep on ice, protected from light->Restrain mouse Locate injection site Locate injection site Restrain mouse->Locate injection site Lower abdominal quadrant Disinfect with ethanol Disinfect with ethanol Locate injection site->Disinfect with ethanol Inject intraperitoneally Inject intraperitoneally Disinfect with ethanol->Inject intraperitoneally Monitor animal Monitor animal Inject intraperitoneally->Monitor animal Assess experimental outcomes Assess experimental outcomes Monitor animal->Assess experimental outcomes MCTR3_Signaling_Pathway This compound This compound CysLT1R CysLT1 Receptor (GPCR) This compound->CysLT1R Binds to ALX_R ALX Receptor This compound->ALX_R Interacts with Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Resolution Resolution of Inflammation Ca2->Resolution ERK ERK1/2 Activation PKC->ERK ERK->Resolution PINK1_path PINK1 Pathway (Mitophagy Regulation) ALX_R->PINK1_path Modulates Inflammation_red Reduced Inflammation PINK1_path->Inflammation_red Inflammation_red->Resolution Troubleshooting_Tree Start Experiment Shows Lack of this compound Efficacy Check_Dose Is the dose optimal? Start->Check_Dose Check_Timing Is the timing of administration appropriate? Check_Dose->Check_Timing Yes Solution_Dose Conduct a dose-response study. Check_Dose->Solution_Dose No Check_Prep Was the this compound solution prepared correctly? Check_Timing->Check_Prep Yes Solution_Timing Perform a time-course experiment. Check_Timing->Solution_Timing No Check_Stability Could the this compound have degraded? Check_Prep->Check_Stability Yes Solution_Prep Review preparation protocol. Ensure fresh solution. Check_Prep->Solution_Prep No Check_Batch Is it a new batch of this compound? Check_Stability->Check_Batch Unlikely Solution_Stability Check storage conditions. Use fresh stock. Check_Stability->Solution_Stability Possible Solution_Batch Validate new batch with an in vitro bioassay. Check_Batch->Solution_Batch Yes

References

Factors affecting MCTR3 potency in functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maresin Conjugate in Tissue Regeneration 3 (MCTR3) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when studying the biological activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA). It plays a crucial role in the resolution of inflammation and tissue regeneration.[1][2] Evidence suggests that this compound exerts at least some of its effects through interaction with the G-protein coupled receptor, Cysteinyl Leukotriene Receptor 1 (CysLT1).[3][4][5] Its activity can be blocked by CysLT1 receptor antagonists, such as MK571.[3][4]

Q2: Which functional assays are suitable for characterizing this compound potency?

Several functional assays can be employed to characterize the potency and efficacy of this compound, primarily focusing on its interaction with the CysLT1 receptor. These include:

  • Phagocytosis and Efferocytosis Assays: To measure the ability of this compound to enhance the engulfment of pathogens or apoptotic cells by immune cells like macrophages and neutrophils.[1][2]

  • Calcium Mobilization Assays: As CysLT1 is a Gq-coupled receptor, its activation by this compound is expected to lead to an increase in intracellular calcium levels.[6]

  • cAMP Assays: To determine if this compound signaling involves modulation of adenylyl cyclase activity, which can be relevant for some GPCRs.

  • β-Arrestin Recruitment Assays: To investigate the potential for this compound to induce β-arrestin translocation to the CysLT1 receptor, a key event in GPCR desensitization and signaling.

  • In vivo models of inflammation: To assess the pro-resolving and tissue-protective effects of this compound in relevant disease models, such as inflammatory arthritis or acute lung injury.[7][8]

Q3: How should this compound be handled and stored to maintain its potency?

This compound is a lipid mediator and is susceptible to degradation. To ensure its stability and potency:

  • Storage: Store this compound solutions in a tightly sealed vial under an inert gas (e.g., argon or nitrogen) at -80°C.

  • Solvent: For stock solutions, use a high-purity organic solvent such as ethanol or methyl acetate.

  • Working Solutions: Prepare fresh working dilutions in a suitable assay buffer immediately before use. Avoid repeated freeze-thaw cycles.

  • Assay Buffer: The presence of a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the assay buffer can help to prevent the adsorption of the lipid mediator to plasticware and improve its stability in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues that may arise during this compound functional assays.

Problem Potential Cause Recommended Solution
No or low signal/response to this compound This compound Degradation: Improper storage or handling has led to the degradation of the compound.- Prepare fresh dilutions of this compound from a new stock vial. - Ensure proper storage conditions (-80°C under inert gas). - Minimize exposure to air and light.
Low Receptor Expression: The cell line used has low or no expression of the CysLT1 receptor.- Confirm CysLT1 receptor expression in your cell line using techniques like qPCR, western blot, or flow cytometry. - Consider using a cell line known to express CysLT1 or a recombinant cell line overexpressing the receptor.
Incorrect Assay Conditions: Suboptimal buffer composition, pH, or temperature.- Optimize assay buffer conditions, including pH and salt concentrations.[9] - Ensure the assay is performed at the optimal temperature for the specific cell type and receptor.
High background signal or non-specific effects Contaminated Reagents: Impurities in the this compound preparation or other assay reagents.- Use high-purity this compound. - Filter all buffers and solutions before use.
Off-target Effects: this compound may be interacting with other receptors or cellular components at high concentrations.- Perform dose-response curves to determine the optimal concentration range. - Use a CysLT1 receptor antagonist (e.g., MK571) to confirm that the observed effect is CysLT1-mediated.[3][4]
High variability between replicates Inconsistent Cell Seeding: Uneven cell density across wells.- Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for consistent dispensing.
Compound Adsorption: this compound may be adsorbing to the plasticware.- Include a low concentration of BSA (e.g., 0.1%) in the assay buffer. - Use low-binding microplates.
Pipetting Errors: Inaccurate liquid handling.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions.
Unexpected dose-response curve (e.g., bell-shaped) Receptor Desensitization: At high concentrations, this compound may be causing rapid desensitization of the CysLT1 receptor.- Reduce the incubation time. - This phenomenon is sometimes observed with specialized pro-resolving mediators.[2]
Compound Aggregation: At high concentrations, this compound may form aggregates in the aqueous buffer.- Ensure complete solubilization of the stock solution before preparing working dilutions. - Sonication of the stock solution may be helpful.

Quantitative Data

The following tables summarize the available quantitative data for this compound and reference data for the CysLT1 receptor.

Table 1: this compound Potency in Phagocytosis Assays

Cell TypeAssayPotencyReference
Human MacrophagesE. coli phagocytosis1 nM this compound showed a significant increase in phagocytosis.[1]
Human NeutrophilsE. coli phagocytosisThis compound displayed higher potency at 1 pM - 100 pM.[2]

Table 2: CysLT1 Receptor Antagonist Potency (for experimental control)

CompoundAssay TypeCell Line/TissueAgonistIC₅₀ Value
MontelukastCalcium MobilizationdU937 cellsUTP7.7 µM
PranlukastCalcium MobilizationdU937 cellsUTP4.3 µM

Note: Specific EC50 or Ki values for this compound in calcium mobilization, cAMP, or β-arrestin assays are not widely available in the literature. Researchers are encouraged to determine these values empirically in their specific assay systems.

Experimental Protocols

1. Calcium Mobilization Assay for CysLT1 Receptor Activation

This protocol is adapted for a 96-well format and can be used to measure this compound-induced calcium flux in CysLT1-expressing cells.

Materials:

  • CysLT1-expressing cells (e.g., CHO-K1 or U937 cells)

  • Cell culture medium

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • CysLT1 receptor antagonist (e.g., MK571) as a control

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed the CysLT1-expressing cells into the 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the CysLT1 antagonist in the assay buffer.

  • Assay: a. For antagonist testing, pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) before adding the agonist. b. Place the plate in the fluorescence plate reader. c. Establish a baseline fluorescence reading for a few seconds. d. Add the this compound dilutions to the respective wells. e. Immediately begin kinetic measurement of fluorescence intensity for a period of 1-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

2. β-Arrestin Recruitment Assay

This protocol provides a general workflow for measuring this compound-induced β-arrestin recruitment to the CysLT1 receptor using a commercially available assay system (e.g., PathHunter®).

Materials:

  • Cell line co-expressing CysLT1 receptor and a β-arrestin fusion protein

  • Cell culture medium

  • Assay buffer

  • This compound

  • Detection reagents specific to the assay kit

  • Luminescence plate reader

Procedure:

  • Cell Seeding: Seed the engineered cells into a white, clear-bottom microplate at the density recommended by the manufacturer.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for the time specified in the assay protocol (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature to allow the signal to develop.

  • Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Visualizations

MCTR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CysLT1R CysLT1 Receptor (Gq-coupled) This compound->CysLT1R Binds to Gq Gq protein CysLT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Phagocytosis) Ca_release->Downstream PKC->Downstream

Caption: this compound signaling through the Gq-coupled CysLT1 receptor.

Experimental_Workflow_Calcium_Mobilization start Start seed_cells Seed CysLT1-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading prepare_compounds Prepare serial dilutions of this compound dye_loading->prepare_compounds baseline_reading Establish baseline fluorescence prepare_compounds->baseline_reading add_this compound Add this compound to wells baseline_reading->add_this compound kinetic_measurement Kinetic measurement of fluorescence intensity add_this compound->kinetic_measurement data_analysis Analyze data and determine EC50 kinetic_measurement->data_analysis end End data_analysis->end Troubleshooting_Logic start No or Low Signal check_this compound Is this compound solution fresh and properly stored? start->check_this compound check_receptor Does the cell line express CysLT1? check_this compound->check_receptor Yes solution1 Prepare fresh this compound check_this compound->solution1 No check_assay Are assay conditions (buffer, temp) optimal? check_receptor->check_assay Yes solution2 Validate receptor expression or use a different cell line check_receptor->solution2 No solution3 Optimize assay conditions check_assay->solution3 No

References

Navigating MCTR3 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MCTR3 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experimental results when working with Maresin Conjugate in Tissue Regeneration 3 (this compound). Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to support your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound to minimize experimental variability.

Q1: What is the recommended storage and handling procedure for this compound?

A1: this compound, as a lipid mediator, is susceptible to degradation. For long-term storage, it should be kept at -80°C in a solution with an inert gas like argon or nitrogen to prevent oxidation. When preparing for an experiment, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.

Q2: What are the best practices for preparing this compound solutions for in vitro assays?

A2: It is recommended to prepare a stock solution of this compound in a solvent such as ethanol. For cell-based assays, this stock solution should be diluted in an appropriate buffer or cell culture medium immediately before use. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically below 0.1%) to avoid solvent-induced artifacts.

Q3: We are observing high variability in our primary human macrophage assays with this compound. What could be the cause?

A3: High variability in primary human cell assays is a known challenge, often due to inter-donor differences in immune responses. To mitigate this, it is recommended to use cells from multiple donors and consider pooling macrophages from several donors to normalize the response and enhance the reproducibility of your results.

Q4: Can this compound be used in animal models? What are the recommended administration routes?

A4: Yes, this compound has been used in various mouse models, including those for acute lung injury, peritonitis, and arthritis.[1] The most common routes of administration are intraperitoneal (i.p.) and intravenous (i.v.) injections. The optimal dose and timing of administration will depend on the specific animal model and experimental question.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your this compound experiments.

In Vitro Assay Troubleshooting

Q: We are not observing the expected pro-phagocytic effect of this compound on our macrophages. What could be the issue?

A: There are several potential reasons for this observation. Let's troubleshoot step-by-step:

  • This compound Integrity:

    • Question: How was the this compound stored and handled?

    • Troubleshooting: Improper storage can lead to degradation. Ensure this compound is stored at -80°C under an inert atmosphere. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Cell Health and Density:

    • Question: What is the confluency and viability of your macrophages?

    • Troubleshooting: Ensure your macrophages are healthy and not overly confluent, as this can affect their phagocytic capacity. A viability of >95% is recommended.

  • Assay Conditions:

    • Question: What are the incubation times and concentrations of this compound being used?

    • Troubleshooting: The effects of this compound can be dose- and time-dependent. Based on published studies, concentrations typically range from 1 pM to 100 nM, with incubation times varying from 15 minutes to several hours.[2][3] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and assay.

  • Primary Cell Variability:

    • Question: Are you using primary human macrophages?

    • Troubleshooting: As mentioned in the FAQs, inter-donor variability can be significant. If possible, test this compound on cells from multiple donors.

Workflow for Troubleshooting Inconsistent Phagocytosis Assay Results

G start Inconsistent Phagocytosis Results check_this compound Verify this compound Integrity (Storage, Aliquoting) start->check_this compound check_cells Assess Macrophage Health (Viability, Confluency) check_this compound->check_cells If this compound is stable check_assay Optimize Assay Conditions (Concentration, Incubation Time) check_cells->check_assay If cells are healthy check_donors Address Inter-Donor Variability (Use multiple donors, Pool cells) check_assay->check_donors If conditions are optimized successful_assay Consistent Phagocytosis Observed check_donors->successful_assay If variability is addressed G start Isolate Human Monocytes differentiate Differentiate into Macrophages (6-7 days with M-CSF) start->differentiate seed Seed Macrophages into 96-well plate differentiate->seed treat Treat with this compound (1 pM - 100 nM, 15-60 min) seed->treat add_ecoli Add Fluorescent E. coli (1-2 hours) treat->add_ecoli wash Wash to remove non-phagocytosed bacteria add_ecoli->wash quench Quench extracellular fluorescence wash->quench measure Measure intracellular fluorescence quench->measure end Analyze Data measure->end G This compound This compound ALX ALX Receptor This compound->ALX Binds to PINK1 PINK1 ALX->PINK1 Inhibits Protection Lung Protection ALX->Protection Mitophagy Mitophagy PINK1->Mitophagy Promotes Inflammation Inflammation Mitophagy->Inflammation Oxidative_Stress Oxidative Stress Mitophagy->Oxidative_Stress Apoptosis Apoptosis Mitophagy->Apoptosis G This compound This compound Receptor GPCR? This compound->Receptor Binds to TRAF3 TRAF3 Receptor->TRAF3 Modulates Downstream Downstream Signaling (e.g., NF-κB, IRF) TRAF3->Downstream Inflammation Inflammation Modulation Downstream->Inflammation Phagocytosis Enhanced Phagocytosis Downstream->Phagocytosis

References

MCTR3 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Maresin Conjugate in Tissue Regeneration 3 (MCTR3).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a member of the Maresin Conjugates in Tissue Regeneration (MCTR) family of specialized pro-resolving mediators.[1][2][3][4] It is an evolutionarily conserved chemical signal that plays a crucial role in orchestrating host responses to resolve inflammation and promote tissue regeneration.[1][2][3] Chemically, this compound is identified as 13-cysteinyl, 14-hydroxy-docosahexaenoic acid.[1]

Q2: What are the primary biological functions of this compound?

This compound exhibits potent anti-inflammatory and pro-resolving actions.[5] Key functions include:

  • Reducing inflammatory responses.[5]

  • Promoting tissue regeneration.[1][2][4]

  • Enhancing the clearance of infections by increasing bacterial phagocytosis by leukocytes.[1][2][3]

  • Limiting neutrophil infiltration to sites of inflammation.[1][2][3]

  • Promoting the clearance of apoptotic cells (efferocytosis).[1][2]

  • Protecting against cartilage and bone damage in experimental arthritis.[6]

  • Ameliorating LPS-induced acute lung injury.[5][7]

Q3: What is the mechanism of action for this compound?

This compound has been shown to exert its protective effects in lipopolysaccharide (LPS)-induced acute lung injury through the ALX/PINK1 signaling pathway.[7] Its activity in reprogramming arthritic monocytes has been linked to the upregulation of Arginase-1.[6]

Q4: What is the expected purity of synthetic this compound?

Synthetic this compound used in research is typically of high purity. For instance, this compound prepared by total organic synthesis has been reported to have a purity of >98%, with its structure confirmed by NMR.[1][8]

Q5: How is this compound typically identified and quantified?

The standard method for the identification and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][8] This technique allows for sensitive and specific detection based on retention time and mass-to-charge ratio of fragmented ions.

Troubleshooting Guides

LC-MS/MS Analysis of this compound

Issue: No this compound peak is detected in my sample.

Potential Cause Troubleshooting Step
Sample Degradation This compound is a lipid mediator and may be prone to degradation. Ensure samples are stored properly at low temperatures and handle them on ice. Avoid repeated freeze-thaw cycles.
Incorrect LC-MS/MS Method Verify the LC gradient, column type, and MS parameters. Refer to the detailed experimental protocol below. Ensure the mass spectrometer is set to the correct MRM transition for this compound.
Instrument Malfunction Check for system leaks, mobile phase flow interruptions, or a malfunctioning detector lamp.[9] Ensure the system is properly primed and degassed.[9]
Low Abundance in Sample This compound is often present at low concentrations in biological samples. Consider using a solid-phase extraction (SPE) method to enrich your sample before LC-MS/MS analysis.

Issue: The this compound peak is broad or shows poor chromatography.

Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.
Inappropriate Mobile Phase Ensure the mobile phase components are of high purity and are properly mixed and degassed.[9] The pH of the mobile phase can also affect peak shape.
Sample Overload Dilute the sample and reinject. Injecting too high a concentration can lead to peak broadening.

Issue: High background noise in the chromatogram.

Potential Cause Troubleshooting Step
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases before use.
Sample Matrix Effects The sample matrix can interfere with ionization. Optimize the sample preparation method, for example, by using a more rigorous solid-phase extraction protocol.
Instrument Contamination Clean the ion source of the mass spectrometer according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: this compound Identification and Quantification by LC-MS/MS

This protocol is based on methods described for the analysis of MCTR compounds.[1][8][10]

1. Sample Preparation (Solid-Phase Extraction)

  • Acidify biological samples (e.g., cell culture supernatants, plasma) to pH ~3.5.

  • Load the sample onto a C18 solid-phase extraction cartridge pre-conditioned with methanol and water.

  • Wash the cartridge with water to remove salts and polar impurities.

  • Elute this compound and other lipid mediators with methyl formate or an appropriate organic solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: Agilent Eclipse Plus C18 (100 mm × 4.6 mm × 1.8 μm) or similar.[1][8]

  • Mobile Phase: A gradient of methanol/water/acetic acid. For MCTR analysis, a gradient from 55:45:0.1 (v/v/v) to 100:0:0.1 has been used.[1][8]

  • Flow Rate: 0.5 ml/min.[1][8]

  • Column Temperature: Maintain at a controlled temperature, for example, 50°C.[10]

3. Tandem Mass Spectrometry

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: m/z 464 > 191.[8]

  • Data Analysis: Identify this compound by comparing the retention time and MS/MS spectrum to a synthetic this compound standard. Quantify using a calibration curve generated with the synthetic standard.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for MCTR Analysis

ParameterValueReference
Column Agilent Eclipse Plus C18 (100 mm × 4.6 mm × 1.8 μm)[1][8]
Mobile Phase Gradient Methanol/water/acetic acid (55:45:0.1 to 100:0:0.1 v/v/v)[1][8]
Flow Rate 0.5 ml/min[1][8]
MS Ionization Mode Negative Electrospray (ESI-)Implied from lipid analysis
MS Analysis Mode Multiple Reaction Monitoring (MRM)[8]
This compound MRM Transition m/z 464 > 191[8]
MCTR1 MRM Transition m/z 650 > 191[8]
MCTR2 MRM Transition m/z 521 > 191[8]

Visualizations

MCTR3_Signaling_Pathway This compound This compound ALX ALX Receptor This compound->ALX PINK1 PINK1 ALX->PINK1 Inhibits Cell_Protection Cell Protection ALX->Cell_Protection Promotes Mitophagy Mitophagy PINK1->Mitophagy Promotes Inflammation Inflammation & Apoptosis Mitophagy->Inflammation Contributes to MCTR3_QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Purity Assessment cluster_methods Analytical Methods cluster_application Application Synthesis Total Organic Synthesis of this compound Purity_Check Purity Assessment (>98%) Synthesis->Purity_Check Structure_Verification Structural Verification Purity_Check->Structure_Verification LCMS LC-MS/MS Analysis Purity_Check->LCMS NMR NMR Spectroscopy Structure_Verification->NMR Experiment In vitro / In vivo Experiments Structure_Verification->Experiment

References

Technical Support Center: Maresin Conjugate in Tissue Regeneration 3 (MCTR3)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling and application of Maresin Conjugate in Tissue Regeneration 3 (MCTR3).

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary functions?

Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its primary role is to orchestrate the resolution of inflammation and promote tissue regeneration.[2][3][4] this compound has been shown to enhance the clearance of bacterial infections, reduce neutrophil infiltration, and stimulate the phagocytic activity of macrophages.[2][5]

2. How should I store this compound?

For long-term storage, this compound should be stored at -80°C as a solution in an organic solvent such as ethanol.[1] This ensures its stability for up to two years.[1] For short-term use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

3. What is the best way to prepare this compound solutions?

This compound is soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve this compound in 100% ethanol. For aqueous-based experiments, the ethanolic stock solution can be further diluted into your experimental buffer or media, such as phosphate-buffered saline (PBS).[1] It is recommended to keep the final concentration of the organic solvent in the aqueous solution low (e.g., <0.1%) to avoid any solvent-induced effects on cells or tissues.

4. What concentrations of this compound are typically used in experiments?

The effective concentration of this compound can vary depending on the experimental model. For in vitro studies, concentrations in the picomolar to nanomolar range (1 pM to 100 nM) are often effective.[2][3] For in vivo studies in mice, dosages of 50-100 ng per mouse have been used.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or no biological activity Degradation of this compound: Improper storage or multiple freeze-thaw cycles can lead to degradation.Aliquot the stock solution upon receipt and store at -80°C. Use a fresh aliquot for each experiment.
Low concentration: The concentration of this compound may be too low for the specific assay.Perform a dose-response curve to determine the optimal effective concentration.
Solvent interference: High concentrations of organic solvents (e.g., ethanol, DMSO) in the final working solution can affect cellular responses.Ensure the final solvent concentration is minimal and include a vehicle control in your experiments.
Precipitation of this compound in aqueous solutions Low solubility: this compound has limited solubility in aqueous buffers.Prepare fresh dilutions from the organic stock solution for each experiment. Briefly vortex or sonicate if necessary to ensure complete dissolution.
Variability between experiments Inconsistent cell conditions: Differences in cell passage number, density, or health can lead to variable responses.Standardize cell culture conditions and use cells within a consistent passage range.
Pipetting errors: Inaccuracies in pipetting small volumes of concentrated stock solutions can lead to significant variations in the final concentration.Use calibrated pipettes and consider preparing an intermediate dilution to increase the volume being pipetted.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C25H37NO5S[1]
Molecular Weight 463.6 g/mol [1]
Long-term Storage -80°C (in ethanol)[1]
Stability ≥ 2 years at -80°C[1]
In Vitro Effective Concentration 1 pM - 100 nM[2][3]
In Vivo Effective Dose (mouse) 50 - 100 ng/mouse[2][3]

Experimental Protocols

Protocol 1: In Vitro Macrophage Phagocytosis Assay

This protocol details how to assess the effect of this compound on the phagocytic activity of human macrophages.

Materials:

  • Human macrophages

  • This compound stock solution (in ethanol)

  • Cell culture medium (e.g., RPMI-1640)

  • Fluorescently labeled E. coli bioparticles

  • 96-well plate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate human macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Preparation: Prepare working solutions of this compound by diluting the ethanolic stock solution in cell culture medium to achieve final concentrations ranging from 1 pM to 10 nM. Include a vehicle control with the same final concentration of ethanol as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the macrophages and add the this compound working solutions or vehicle control to the respective wells. Incubate for 15 minutes at 37°C.

  • Phagocytosis Induction: Add fluorescently labeled E. coli bioparticles to each well at a ratio of approximately 50 bioparticles per macrophage.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for phagocytosis.

  • Fluorescence Quenching: To quench the fluorescence of non-ingested bioparticles, add a quenching solution (e.g., trypan blue) to each well.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader. An increase in fluorescence intensity in this compound-treated wells compared to the vehicle control indicates enhanced phagocytosis.

Protocol 2: In Vivo Administration in a Mouse Model of Peritonitis

This protocol outlines the administration of this compound in a murine model of E. coli-induced peritonitis.

Materials:

  • Mice (e.g., FVB strain, 6-8 weeks old)

  • This compound stock solution (in ethanol)

  • Sterile saline

  • E. coli culture

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • This compound Working Solution: Prepare the this compound working solution by diluting the ethanolic stock into sterile saline to a final concentration that allows for the administration of 50 ng of this compound in a total volume of 200 µL per mouse. Prepare a vehicle control with the same final concentration of ethanol in saline.

  • This compound Administration: Administer 200 µL of the this compound working solution or vehicle control to the mice via i.p. injection.

  • E. coli Challenge: Five minutes after this compound or vehicle administration, induce peritonitis by i.p. injection of E. coli (e.g., 10^5 CFU/mouse).

  • Exudate Collection: At a predetermined time point (e.g., 12 hours post-infection), euthanize the mice and collect the peritoneal exudate by washing the peritoneal cavity with sterile PBS.

  • Analysis: Analyze the collected exudate for parameters such as neutrophil infiltration (e.g., by flow cytometry or cell counting) and levels of inflammatory mediators (e.g., by ELISA or LC-MS/MS). A reduction in neutrophil numbers and pro-inflammatory mediators in the this compound-treated group compared to the vehicle group indicates a pro-resolving effect.

Visualizations

MCTR3_Biosynthesis DHA DHA (Docosahexaenoic Acid) MaR1 Maresin 1 (MaR1) DHA->MaR1 12-Lipoxygenase MCTR1 MCTR1 MaR1->MCTR1 GST Mu 4 or LTC4 Synthase MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl Transferase This compound This compound MCTR2->this compound Dipeptidase

Caption: Biosynthetic pathway of this compound from DHA.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate Macrophages prepare_this compound Prepare this compound Solutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells induce_phagocytosis Add Fluorescent E. coli treat_cells->induce_phagocytosis quench Quench Extracellular Fluorescence induce_phagocytosis->quench read_plate Measure Fluorescence quench->read_plate analyze_data Analyze Data read_plate->analyze_data troubleshooting_tree start Inconsistent Results? check_storage Check this compound Storage & Handling start->check_storage Yes run_doseresponse Perform Dose-Response check_storage->run_doseresponse check_controls Verify Vehicle Control run_doseresponse->check_controls standardize_cells Standardize Cell Conditions check_controls->standardize_cells review_protocol Review Protocol for Errors standardize_cells->review_protocol

References

MCTR3 Technical Support Center: Strategies to Minimize Off-Target Effects in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on how to anticipate, identify, and mitigate potential off-target effects of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in your experiments. Given that this compound is a potent bioactive lipid mediator, ensuring its specificity is critical for the accurate interpretation of experimental results and for the advancement of drug development programs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known function?

Maresin Conjugate in Tissue Regeneration 3 (this compound) is a specialized pro-resolving mediator (SPM) that is synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] Its primary role is to promote the resolution of inflammation, facilitate tissue regeneration, and enhance the clearance of pathogens.[1][2][3] this compound has demonstrated potent bioactivity in various models, including human cells, where it can enhance phagocytosis by macrophages and neutrophils.[2]

Q2: Are there any known specific off-target effects of this compound?

Currently, there is limited direct evidence in the scientific literature detailing specific off-target effects of this compound. However, as a lipid mediator, it is plausible that this compound could interact with multiple receptors or enzymes within the complex cellular environment, potentially leading to off-target effects. A related maresin, MaR1, has been shown to interact with both the G protein-coupled receptor (GPCR) LGR6 and the nuclear receptor RORα, suggesting that maresins may have more than one receptor. It has also been shown that MCTR family members can functionally interact with the cysteinyl leukotriene receptor 1 (CysLT1).[4]

Q3: What are the potential mechanisms of this compound off-target effects?

Potential off-target effects of this compound could arise from several mechanisms:

  • Receptor Promiscuity: this compound may bind to other GPCRs, nuclear receptors, or ion channels that share structural similarities with its primary receptor(s).

  • Enzyme Inhibition/Activation: As a lipid-based molecule, this compound could potentially interact with and modulate the activity of enzymes involved in lipid metabolism or other signaling pathways.

  • Non-specific Membrane Interactions: Due to its lipophilic nature, high concentrations of this compound might lead to non-specific interactions with cell membranes, potentially altering membrane fluidity and the function of membrane-bound proteins.

Troubleshooting Guides

This section provides structured guidance to help you identify and address potential off-target effects of this compound in your experiments.

Issue 1: Inconsistent or Unexpected Experimental Results

You observe variability in your results or an unexpected phenotype that does not align with the known pro-resolving functions of this compound.

Troubleshooting Workflow:

G A Inconsistent/Unexpected Results B Step 1: Verify Compound Identity and Purity A->B C Step 2: Perform Dose-Response Analysis B->C D Step 3: Use a Negative Control C->D E Step 4: Confirm Target Engagement D->E F Step 5: Employ Orthogonal Approaches E->F G Results likely on-target F->G Consistent with known function H Potential off-target effect F->H Inconsistent with known function

Caption: Workflow for troubleshooting inconsistent experimental results.

Detailed Steps:

  • Verify Compound Identity and Purity:

    • Action: Confirm the identity and purity of your this compound sample using techniques like mass spectrometry and HPLC.

    • Rationale: Impurities or degradation products could be responsible for the observed effects.

  • Perform Dose-Response Analysis:

    • Action: Conduct a comprehensive dose-response curve for the observed phenotype.

    • Rationale: A classic sigmoidal dose-response curve is indicative of a specific receptor-mediated effect. Atypical curves (e.g., U-shaped or very steep) may suggest off-target effects or cytotoxicity at higher concentrations.

  • Use a Negative Control:

    • Action: Include a structurally related but biologically inactive analog of this compound in your experiments, if available.

  • Confirm Target Engagement:

    • Action: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to its intended target in your cellular model.

    • Rationale: CETSA can provide direct evidence of target binding in a cellular context.

  • Employ Orthogonal Approaches:

    • Action: If possible, use a different method to induce the same biological pathway (e.g., a different agonist for the same receptor) and compare the resulting phenotype to that produced by this compound.

    • Rationale: If different activators of the same pathway produce the same phenotype, it is more likely that the effect of this compound is on-target.

Issue 2: Suspected Off-Target Receptor Activation

You hypothesize that this compound might be interacting with other receptors, such as other GPCRs or nuclear receptors.

Troubleshooting Workflow:

G A Suspected Off-Target Receptor Activation B Step 1: In Silico Screening A->B C Step 2: Receptor Binding Assays B->C D Step 3: Functional Receptor Assays C->D F Identify potential off-target receptors C->F E Step 4: Use Receptor Antagonists D->E G Confirm functional consequence D->G H Validate specificity E->H G cluster_0 This compound Biosynthesis DHA DHA 14S-HpDHA 14S-HpDHA DHA->14S-HpDHA 13S,14S-epoxy-maresin 13S,14S-epoxy-maresin 14S-HpDHA->13S,14S-epoxy-maresin MCTR1 MCTR1 13S,14S-epoxy-maresin->MCTR1 GSTM4, LTC4S MCTR2 MCTR2 MCTR1->MCTR2 γ-glutamyl transferase This compound This compound MCTR2->this compound Dipeptidase G This compound This compound OnTarget On-Target Receptor (e.g., Maresin Receptor) This compound->OnTarget OffTarget_GPCR Off-Target GPCR (e.g., CysLT1) This compound->OffTarget_GPCR OffTarget_NR Off-Target Nuclear Receptor (e.g., RORα) This compound->OffTarget_NR BiologicalResponse Desired Biological Response (Pro-resolution, Tissue Repair) OnTarget->BiologicalResponse SideEffect Undesired Side Effect OffTarget_GPCR->SideEffect OffTarget_NR->SideEffect

References

Calibrating instruments for accurate MCTR3 measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of Maresin Conjugate in Tissue Regeneration 3 (MCTR3), a potent specialized pro-resolving mediator. This guide is intended for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a member of the Maresin family of specialized pro-resolving mediators (SPMs) that play a crucial role in the resolution of inflammation and tissue regeneration.[1][2][3][4] Accurate measurement of this compound is vital for understanding its physiological and pathological roles, as well as for the development of novel therapeutics targeting inflammatory diseases such as acute lung injury and arthritis.[1][5][6]

Q2: What is the recommended analytical method for this compound quantification?

A2: The gold standard for the quantification of this compound and other lipid mediators is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3][7] This technique offers high sensitivity and specificity, which is essential due to the low endogenous concentrations of these molecules.[7]

Q3: What are the key steps in a typical this compound measurement workflow?

A3: A standard workflow for this compound measurement involves:

  • Sample Collection and Storage: Proper handling to prevent degradation.

  • Sample Preparation: Solid-Phase Extraction (SPE) is commonly used to isolate and concentrate lipid mediators from the biological matrix.[2][3]

  • LC-MS/MS Analysis: Separation by liquid chromatography followed by detection and quantification using a tandem mass spectrometer.

  • Data Analysis: Calculation of this compound concentration based on a calibration curve.

Q4: Why is an internal standard necessary for accurate this compound quantification?

A4: The use of a deuterated internal standard (e.g., d5-MCTR3) is highly recommended to correct for variability during sample preparation and potential matrix effects in the MS source.[8] This ensures higher accuracy and precision in the final concentration measurement.

Troubleshooting Guide

This guide addresses common issues encountered during this compound measurement using LC-MS/MS.

Problem Potential Cause Recommended Solution
No or Low this compound Signal 1. This compound Degradation: this compound is sensitive to heat, light, and oxidation.- Store samples at -80°C immediately after collection.- Minimize freeze-thaw cycles.- Use antioxidants during extraction.- Protect samples from light.
2. Inefficient Extraction: Poor recovery from the solid-phase extraction (SPE) column.- Ensure the SPE column is properly conditioned and equilibrated.- Optimize the elution solvent composition and volume.- Verify the pH of the loading and wash solutions.
3. Instrument Sensitivity Issues: The mass spectrometer may not be sensitive enough.- Perform instrument tuning and calibration as per the manufacturer's protocol.- Clean the ion source and transfer optics.- Check for leaks in the LC and MS systems.
High Background Noise 1. Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the this compound signal.- Improve chromatographic separation to resolve this compound from interfering compounds.- Optimize the SPE cleanup steps.- Use a more specific MS/MS transition.
2. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.- Use high-purity, LC-MS grade solvents and reagents.- Prepare fresh mobile phases daily.- Flush the LC system thoroughly.
Poor Peak Shape 1. Chromatographic Issues: Problems with the analytical column or mobile phase.- Ensure the column is not overloaded.- Check for column degradation and replace if necessary.- Verify the mobile phase composition and pH.
2. Sample Solvent Mismatch: The solvent used to reconstitute the sample extract is too different from the initial mobile phase.- Reconstitute the sample in a solvent that is compatible with the initial mobile phase conditions.
Inconsistent Results 1. Inconsistent Sample Preparation: Variability in the extraction and handling of samples.- Standardize the entire sample preparation protocol.- Use an automated liquid handler for precise pipetting if available.- Ensure consistent timing for each step.
2. Calibration Curve Issues: Improperly prepared calibrators or an inappropriate curve fit.- Prepare fresh calibration standards for each batch of samples.- Use a linear regression model with appropriate weighting.- Ensure the sample concentrations fall within the linear range of the calibration curve.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Biological Samples
  • Sample Preparation:

    • Thaw frozen biological samples (e.g., plasma, cell culture supernatant) on ice.

    • Add an appropriate amount of deuterated internal standard (e.g., d5-MCTR3) to each sample.

    • Acidify the sample to pH ~3.5 with a dilute acid (e.g., 0.1 M HCl).

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of water.

  • Sample Loading:

    • Load the acidified sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with one column volume of water to remove polar impurities.

    • Wash with one column volume of a low-percentage organic solvent (e.g., 15% methanol in water) to remove less hydrophobic impurities.

  • Elution:

    • Elute the this compound and other lipid mediators with one column volume of methanol or another suitable organic solvent.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water).

Protocol 2: LC-MS/MS Instrument Setup and Calibration
  • Liquid Chromatography (LC) Setup:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% formic acid.

    • Gradient: Develop a gradient elution program to achieve optimal separation of this compound from other lipid mediators.

  • Mass Spectrometry (MS) Setup:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for lipid mediators.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Optimize the precursor ion (Q1) to product ion (Q3) transitions for both this compound and the deuterated internal standard.

  • Calibration Curve:

    • Prepare a series of calibration standards with known concentrations of this compound and a fixed concentration of the deuterated internal standard.

    • The concentration range should bracket the expected concentrations of this compound in the samples.

    • Analyze the calibration standards using the same LC-MS/MS method as the samples.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration.

    • Use a linear regression analysis to determine the equation of the line, which will be used to calculate the this compound concentration in the unknown samples.

Visualizations

MCTR3_Measurement_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (& Storage at -80°C) InternalStandard Add Deuterated Internal Standard SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE LC_Separation LC Separation SPE->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of This compound Concentration MS_Detection->Quantification Calibration Calibration Curve Generation Calibration->Quantification

Caption: Experimental workflow for this compound measurement.

MCTR3_Signaling_Pathway cluster_this compound This compound Protective Effect in Acute Lung Injury This compound This compound ALX ALX Receptor This compound->ALX Binds to Protection Protection This compound->Protection PINK1 PINK1 Pathway (Mitophagy) ALX->PINK1 Down-regulates LungInjury Acute Lung Injury PINK1->LungInjury Promotes Inflammation Inflammation (e.g., LPS-induced) Inflammation->LungInjury Protection->LungInjury Attenuates

Caption: this compound signaling in acute lung injury.[1][6]

TRAF3_Signaling cluster_TRAF3 Potential Role of TRAF3 in this compound-Mediated Immune Regulation This compound This compound ImmuneCell Immune Cell (e.g., Macrophage) This compound->ImmuneCell TRAF3 TRAF3 ImmuneCell->TRAF3 NFkB NF-κB Signaling (Pro-inflammatory) TRAF3->NFkB Negatively Regulates Type1_IFN Type I Interferon Production TRAF3->Type1_IFN Positively Regulates Resolution Resolution of Inflammation NFkB->Resolution Inhibits Type1_IFN->Resolution Promotes

Caption: Hypothetical role of TRAF3 in this compound's pro-resolving actions.

References

Validation & Comparative

MCTR3 and Other Maresins: A Comparative Guide on Potency and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency and signaling mechanisms of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) against other members of the maresin family, including MCTR1, MCTR2, Maresin 1 (MaR1), and Maresin 2 (MaR2). The information is supported by experimental data to aid in research and development decisions.

Comparative Potency of Maresins

The biological activities of this compound and other maresins have been evaluated in various in vitro and in vivo models. The following tables summarize their comparative potencies in key assays related to the resolution of inflammation and tissue regeneration.

Table 1: Macrophage Phagocytosis and Efferocytosis
MediatorAssay TypeConcentrationEffectPotency Rank
This compound Human Macrophage Phagocytosis of E. coli1 nMHighest increase among MCTRsThis compound > MCTR1 > MCTR2[1]
MCTR1Human Macrophage Phagocytosis of E. coli1 nMIncreased phagocytosis
MCTR2Human Macrophage Phagocytosis of E. coli1 nMIncreased phagocytosis
MaR2 Human Macrophage Phagocytosis of Zymosan10 pM~90% increaseMaR2 > MaR1
MaR1Human Macrophage Phagocytosis of Zymosan10 nM~60% maximal enhancement
MaR1Human Macrophage Efferocytosis of Apoptotic PMNs-More potent than MaR2MaR1 > MaR2
MaR2Human Macrophage Efferocytosis of Apoptotic PMNs-Less potent than MaR1
MCTR1, MCTR2, this compoundHuman Macrophage Efferocytosis-Promoted efferocytosis (~30%)-
Table 2: Neutrophil Function and Infiltration
MediatorAssay TypeConcentrationEffectPotency Rank
This compound Human Neutrophil Phagocytosis of E. coli1 pM - 100 pM~60% increaseThis compound > MCTR1, MCTR2[1]
MCTR1Human Neutrophil Phagocytosis of E. coli100 pM30-70% increase
MCTR2Human Neutrophil Phagocytosis of E. coli-25-75% increase
MCTR1, MCTR2, this compoundResolution of E. coli infection in mice-Limited neutrophil infiltration (~20-50%)-
MaR1Neutrophil Infiltration in mouse peritonitis1 ng/mouse~40% reductionMaR1 ≈ MaR2
MaR2Neutrophil Infiltration in mouse peritonitis1 ng/mouse~40% reduction
Table 3: Tissue Regeneration
MediatorAssay TypeConcentrationEffect
MCTR1Planaria Tissue Regeneration1-100 nMAccelerated regeneration by 0.6-0.9 days
MCTR2Planaria Tissue Regeneration1-100 nMAccelerated regeneration by 0.6-0.9 days
This compound Planaria Tissue Regeneration1-100 nMAccelerated regeneration by 0.6-0.9 days

Signaling Pathways

The pro-resolving actions of maresins are mediated through specific signaling pathways, often initiated by G protein-coupled receptors (GPCRs).

This compound Signaling

This compound has been shown to exert its protective effects through the ALX/PINK1 signaling pathway, particularly in the context of acute lung injury. It is also suggested to interact with the cysteinyl leukotriene receptor 1 (CysLT1) and activate downstream signaling involving TNF receptor-associated factor 3 (TRAF3), which plays a role in regulating phagocyte function.

MCTR3_Signaling This compound This compound CysLT1 CysLT1 Receptor This compound->CysLT1 ALX ALX Receptor This compound->ALX GPCR GPCR (hypothesized) This compound->GPCR Inflammation Reduced Inflammation CysLT1->Inflammation counters LTD4 signaling PINK1 PINK1 ALX->PINK1 inactivation G_alpha_s Gαs GPCR->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA TRAF3 TRAF3 PKA->TRAF3 Phagocytosis Enhanced Phagocytosis TRAF3->Phagocytosis Tissue_Regeneration Tissue Regeneration TRAF3->Tissue_Regeneration PINK1->Inflammation

This compound Signaling Pathway
Maresin 1 (MaR1) Signaling

Maresin 1 signals through the leucine-rich repeat-containing G protein-coupled receptor 6 (LGR6) and potentially the retinoic acid-related orphan receptor α (RORα). Activation of LGR6 by MaR1 leads to Gαs protein stimulation, increased intracellular cAMP, and activation of protein kinase A (PKA), which in turn phosphorylates downstream targets like ERK and CREB, leading to enhanced phagocytosis and efferocytosis. MaR1 signaling also involves the inhibition of the pro-inflammatory NF-κB pathway.

MaR1_Signaling MaR1 Maresin 1 LGR6 LGR6 Receptor MaR1->LGR6 RORa RORα (Nuclear Receptor) MaR1->RORa NFkB NF-κB MaR1->NFkB inhibits G_alpha_s Gαs LGR6->G_alpha_s AC Adenylate Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB PKA->CREB Phagocytosis Enhanced Phagocytosis & Efferocytosis ERK->Phagocytosis CREB->Phagocytosis Inflammation Reduced Inflammation NFkB->Inflammation

Maresin 1 Signaling Pathway
Maresin 2 (MaR2) Signaling

The specific receptor for Maresin 2 has not yet been identified. However, its signaling is known to involve the activation of phospholipase C (PLC) and protein kinase C (PKC), leading to an increase in intracellular calcium levels. Some of its signaling pathways overlap with those of Maresin 1.

MaR2_Signaling MaR2 Maresin 2 Receptor Unknown GPCR MaR2->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase PKC PKC DAG->PKC Cellular_Responses Cellular Responses (e.g., Secretion) Ca2_increase->Cellular_Responses PKC->Cellular_Responses

Maresin 2 Signaling Pathway

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to assess the potency of maresins.

Macrophage Phagocytosis Assay (using E. coli or Zymosan)

This assay quantifies the engulfment of pathogens or particles by macrophages.

  • Cell Culture: Human monocyte-derived macrophages (hMDMs) are cultured in appropriate media and seeded in 96-well plates.

  • Opsonization: Fluorescently labeled E. coli or zymosan particles are opsonized with human serum or specific antibodies to facilitate phagocytosis.

  • Treatment: Macrophages are pre-incubated with various concentrations of this compound or other maresins for a specified time (e.g., 15-30 minutes) at 37°C.

  • Phagocytosis: Opsonized particles are added to the macrophage cultures and incubated for a period (e.g., 30-120 minutes) to allow for phagocytosis.

  • Quenching and Washing: Extracellular fluorescence is quenched using a quenching solution (e.g., Trypan Blue), and non-phagocytosed particles are removed by washing.

  • Quantification: The amount of ingested fluorescent particles is quantified using a fluorescence plate reader or by flow cytometry.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient centrifugation.

  • Assay Setup: A Boyden chamber or a similar transwell system with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., LTB4 or fMLP), and the upper chamber contains the isolated neutrophils.

  • Treatment: Neutrophils are pre-incubated with different concentrations of maresins before being added to the upper chamber.

  • Migration: The chamber is incubated at 37°C to allow neutrophils to migrate through the membrane towards the chemoattractant.

  • Quantification: The number of migrated cells in the lower chamber is determined by cell counting using a hemocytometer or by a colorimetric assay that measures cellular enzymes.

Efferocytosis Assay (using Apoptotic Neutrophils)

This assay assesses the clearance of apoptotic cells by phagocytes.

  • Induction of Apoptosis: Neutrophils are isolated and treated with an agent (e.g., UV irradiation or staurosporine) to induce apoptosis. Apoptosis is confirmed by annexin V/propidium iodide staining.

  • Labeling: Apoptotic neutrophils are labeled with a fluorescent dye (e.g., pHrodo or CFSE).

  • Co-culture: Labeled apoptotic neutrophils are co-cultured with macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).

  • Treatment: Macrophages are pre-treated with maresins before the co-culture.

  • Efferocytosis: The co-culture is incubated to allow for efferocytosis.

  • Quantification: The percentage of macrophages that have engulfed apoptotic neutrophils is quantified by flow cytometry or fluorescence microscopy.

Experimental_Workflow cluster_Phagocytosis Macrophage Phagocytosis Assay cluster_Chemotaxis Neutrophil Chemotaxis Assay cluster_Efferocytosis Efferocytosis Assay P1 Culture Macrophages P3 Treat with Maresins P1->P3 P2 Opsonize Particles P4 Incubate with Particles P2->P4 P3->P4 P5 Quench & Wash P4->P5 P6 Quantify Ingestion P5->P6 C1 Isolate Neutrophils C3 Treat with Maresins C1->C3 C2 Set up Boyden Chamber C4 Allow Migration C2->C4 C3->C4 C5 Quantify Migrated Cells C4->C5 E1 Induce Neutrophil Apoptosis E2 Label Apoptotic Cells E1->E2 E4 Co-culture E2->E4 E3 Treat Macrophages with Maresins E3->E4 E5 Quantify Engulfment E4->E5

General Experimental Workflows

References

MCTR3 and Resolvins: A Comparative Analysis of Anti-Inflammatory Prowess

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic field of inflammation research, specialized pro-resolving mediators (SPMs) have emerged as key players in the body's natural processes to resolve inflammation and promote tissue healing. Among these, Maresin Conjugate in Tissue Regeneration 3 (MCTR3) and resolvins, both derived from omega-3 fatty acids, are garnering significant attention for their potent anti-inflammatory and pro-resolving activities. This guide provides a comparative overview of this compound and resolvins, presenting experimental data on their efficacy, detailing the methodologies used in these studies, and illustrating their distinct signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activities

While direct head-to-head comparative studies are limited, the available data from various experimental models allow for an assessment of the relative potencies of this compound and different resolvin species. The following tables summarize key quantitative findings on their effects on crucial inflammatory markers and processes.

Inhibition of Inflammatory Cytokines and Other Mediators
MediatorTargetCell/SystemIC50Reference
Resolvin D1 (RvD1) TRPA1 ion channelN/A9 nM[1]
Resolvin D2 (RvD2) TRPV1 ion channelN/A0.1 nM[1]
TRPA1 ion channelN/A2 nM[1]
Resolvin E1 (RvE1) TRPV1 ion channelN/A1 nM[1]

Table 1: Inhibitory Concentrations (IC50) of Resolvins on Ion Channels Involved in Inflammatory Pain.[1]

Regulation of Leukocyte Activity

A hallmark of inflammation is the infiltration of leukocytes, particularly neutrophils, to the site of injury or infection. Both this compound and resolvins have demonstrated the ability to modulate leukocyte trafficking and function, key processes in the resolution of inflammation.

MediatorAssayModelEffectReference
This compound Neutrophil InfiltrationE. coli-induced peritonitis (mice)~54% reduction in exudate neutrophils[2]
Macrophage Phagocytosis of E. coliHuman macrophagesHighest activity among MCTR1, MCTR2, and this compound[3]
Macrophage Phagocytosis of E. coliHuman macrophagesIncreased phagocytosis at 1 nM[3]
Resolvin D1 (17R-RvD1) Neutrophil InfiltrationK/BxN serum-transfer arthritis (mice)Significantly attenuated paw leukocyte infiltration[4]
Resolvin D3 (RvD3) Leukocyte InfiltrationInflammatory arthritis (mice)Reduced joint leukocytes[5]
Macrophage Phagocytosis of E. coliHuman macrophagesEnhanced phagocytosis[6]
Resolvin E1 (RvE1) Leukocyte InfiltrationMurine air pouchReduced leukocyte infiltration by 50-70% at ~100 nM[7]

Table 2: Comparative Effects of this compound and Resolvins on Leukocyte Function.[2][3][4][5][6][7]

Efficacy in Preclinical Arthritis Models

Both this compound and various resolvins have been evaluated in preclinical models of rheumatoid arthritis, demonstrating their therapeutic potential in chronic inflammatory diseases.

MediatorModelKey FindingsReference
This compound Serum-transfer arthritis (mice)Administration at peak disease led to a significant reduction in joint inflammation and protected against cartilage and bone degradation.[8]
Resolvin D1 (17R-RvD1) K/BxN serum-transfer arthritis (mice)Significantly attenuated arthritis severity, cachexia, and hind-paw edema. Shortened the remission interval.[4]
Resolvin D3 (RvD3) K/BxN serum-transfer arthritis (mice)Daily administration significantly reduced clinical scores by 35-60% and hind paw edema by 50-85%.[5]

Table 3: Anti-Arthritic Effects of this compound and Resolvins in Murine Models.[4][5][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the anti-inflammatory activities of this compound and resolvins.

Murine Model of Serum-Transfer Arthritis

This model is utilized to study the effector phase of inflammatory arthritis.

  • Induction of Arthritis : Arthritis is induced in mice by intraperitoneal injection of K/BxN serum on day 0.[4][8]

  • Treatment Administration :

    • This compound : Administered to mice during the peak of the disease.[8]

    • Resolvin D1 (17R-RvD1) : Administered daily via intraperitoneal injection starting from day 0 (prophylactic) or day 4 (therapeutic).[4]

    • Resolvin D3 : Administered daily via intraperitoneal injection starting from day 0.[5]

  • Assessment of Arthritis :

    • Clinical Score : Joints are scored for signs of inflammation (swelling and redness) on a scale of 0-4.

    • Paw Thickness : Hind paw thickness is measured using a digital caliper.

    • Histology : Joint tissues are collected, sectioned, and stained (e.g., with Safranin O and Fast Green) to assess cartilage and bone integrity.

    • Leukocyte Infiltration : Leukocytes are isolated from the joint and quantified by flow cytometry.[4]

In Vitro Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function.

  • Cell Culture : Human peripheral blood mononuclear cells (PBMCs) are isolated and differentiated into macrophages.

  • Treatment : Macrophages are pre-incubated with this compound or a resolvin at desired concentrations (e.g., 1 nM) for a specified time (e.g., 15 minutes).[3]

  • Phagocytosis Induction : Fluorescently labeled E. coli or apoptotic cells are added to the macrophage culture.[3][9]

  • Quantification : The uptake of fluorescent particles by macrophages is measured using a fluorescence plate reader or by flow cytometry. The phagocytic index can be calculated as the percentage of macrophages containing ingested particles multiplied by the average number of particles per macrophage.[9]

Signaling Pathways

This compound and resolvins exert their anti-inflammatory effects through distinct signaling pathways, leading to the resolution of inflammation.

This compound Signaling Pathway in Monocyte Reprogramming

This compound has been shown to reprogram arthritic monocytes, enhancing their pro-resolving and tissue-protective functions. This process is mediated, at least in part, by the upregulation of Arginase-1.

MCTR3_Signaling This compound This compound Monocyte Arthritic Monocyte This compound->Monocyte Arg1 Arginase-1 Upregulation Monocyte->Arg1 Reprogramming Reprogrammed_Mac Reprogrammed Macrophage ProResolving Pro-Resolving & Tissue-Protective Functions Reprogrammed_Mac->ProResolving Arg1->Reprogrammed_Mac

This compound reprograms monocytes to promote resolution.
Resolvin Signaling Pathways in Inflammation Resolution

Resolvins, such as RvD1, engage specific G-protein coupled receptors (GPCRs) to initiate downstream signaling cascades that dampen pro-inflammatory pathways like NF-κB and MAPK.

Resolvin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resolvin Resolvin (e.g., RvD1) GPCR GPCR (e.g., ALX/FPR2, GPR32) Resolvin->GPCR PI3K_Akt PI3K/Akt Pathway GPCR->PI3K_Akt MAPK MAPK Pathway (p38, ERK, JNK) GPCR->MAPK NFkB_Inhibition Inhibition of NF-κB Activation PI3K_Akt->NFkB_Inhibition MAPK->NFkB_Inhibition Gene_Expression Decreased Pro-inflammatory Gene Expression NFkB_Inhibition->Gene_Expression

Resolvin signaling cascade inhibits pro-inflammatory gene expression.

Conclusion

Both this compound and resolvins stand out as powerful endogenous mediators with significant potential for therapeutic intervention in inflammatory diseases. While resolvins have been more extensively characterized in terms of their specific inhibitory concentrations and receptor interactions, this compound demonstrates potent effects in reprogramming immune cells to foster a pro-resolving and tissue-reparative environment. The presented data underscores the promise of harnessing these specialized pro-resolving mediator pathways for the next generation of anti-inflammatory therapies. Further direct comparative studies will be invaluable in delineating the specific contexts in which each of these powerful molecules may offer the greatest therapeutic benefit.

References

Validating the Pro-Resolving Effects of MCTR3 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) with other pro-resolving mediators, supported by experimental data and detailed protocols. This compound, a member of the specialized pro-resolving mediator (SPM) family, has demonstrated potent bioactivity in promoting the resolution of inflammation and facilitating tissue repair. This document serves as a resource for validating its efficacy in vivo and understanding its mechanism of action.

Comparative Efficacy of this compound and Other Pro-Resolving Mediators

The pro-resolving actions of this compound have been quantified in various preclinical models, particularly in the context of bacterial infection-induced inflammation. The following tables summarize the in vivo effects of this compound and compare them with other well-characterized SPMs.

Table 1: In Vivo Pro-Resolving Actions in E. coli-Induced Peritonitis Model

MediatorDoseEffect on Neutrophil InfiltrationEffect on PhagocytosisEffect on EfferocytosisCitation
This compound 1-100 nM~20-50% reduction~15-50% increase in bacterial phagocytosis by exudate leukocytes~30% increase[1][2]
MCTR1 1-100 nMNot specified~30-70% increase in bacterial phagocytosis by human neutrophils~10-20% increase in efferocytosis by macrophages[1]
MCTR2 1-100 nMNot specified~25-75% increase in bacterial phagocytosis by human neutrophilsNot specified[1]
Resolvin D1 (RvD1) nanograms/mouseNot specified42% increase in phagocyte containment of E. coliNot specified[3]
Resolvin D5 (RvD5) nanograms/mouseNot specified160% increase in phagocyte containment of E. coliNot specified[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms underlying this compound's action and the experimental procedures for its validation, the following diagrams are provided.

MCTR3_Signaling_Pathway This compound This compound Receptor Target Receptor (G-protein coupled) This compound->Receptor Macrophage Macrophage / Monocyte Receptor->Macrophage Activates TRAF3 TRAF3 (TNF Receptor-Associated Factor 3) IL10 Interleukin-10 (IL-10) Upregulation TRAF3->IL10 Mediates ProResolving Pro-Resolving Phenotype IL10->ProResolving Promotes Macrophage->TRAF3 Upregulates Phagocytosis Enhanced Phagocytosis ProResolving->Phagocytosis Efferocytosis Enhanced Efferocytosis ProResolving->Efferocytosis AntiInflammatory Reduced Pro-inflammatory Mediators (e.g., Eicosanoids) ProResolving->AntiInflammatory

Caption: this compound Signaling Pathway.

In_Vivo_Validation_Workflow cluster_Phase1 Inflammation Induction cluster_Phase2 Treatment cluster_Phase3 Sample Collection & Analysis Induction Induce Peritonitis in Mice (i.p. injection of E. coli) Treatment Administer this compound or Vehicle Control (i.p. or i.v.) Induction->Treatment Collection Collect Peritoneal Lavage Fluid (at specific time points) Treatment->Collection CellCount Total and Differential Leukocyte Counts Collection->CellCount PhagocytosisAssay Phagocytosis Assay (Flow Cytometry / Microscopy) Collection->PhagocytosisAssay EfferocytosisAssay Efferocytosis Assay (Flow Cytometry / Microscopy) Collection->EfferocytosisAssay MediatorAnalysis Lipid Mediator Profiling (LC-MS/MS) Collection->MediatorAnalysis

Caption: In Vivo Experimental Workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key in vivo experiments to validate the pro-resolving effects of this compound.

Murine Model of E. coli-Induced Peritonitis

This model is a standard for studying acute inflammation and its resolution.

  • Animals: Male FVB/N or C57BL/6 mice, 6-8 weeks old.

  • Inflammation Induction: A non-lethal dose of E. coli (e.g., 10^5 Colony Forming Units [CFU] per mouse) is injected intraperitoneally (i.p.) in a volume of 200-500 µL of sterile saline.

  • Treatment: this compound (in a vehicle of saline with 0.1% ethanol) is administered i.p. or intravenously (i.v.) at the desired dose (e.g., 1-100 ng/mouse) either at the time of infection or at the peak of inflammation (typically 4-6 hours post-infection). A vehicle control group is essential.

  • Sample Collection: At various time points (e.g., 4, 12, 24, 48 hours post-infection), mice are euthanized, and the peritoneal cavity is washed with 3-5 mL of sterile phosphate-buffered saline (PBS) containing 2 mM EDTA to collect the peritoneal exudate.

  • Analysis:

    • Leukocyte Counts: Total cell counts are determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa or by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

    • Bacterial Clearance: A portion of the lavage fluid is serially diluted and plated on agar plates to determine the CFU count.

In Vivo Phagocytosis Assay

This assay quantifies the engulfment of bacteria by phagocytes within the peritoneal cavity.

  • Procedure:

    • Induce peritonitis and treat with this compound as described above.

    • At a specified time point (e.g., 4 hours post-treatment), inject fluorescently labeled E. coli (e.g., FITC-labeled) i.p.

    • After a short incubation period (e.g., 30-60 minutes), collect the peritoneal exudate.

    • Analyze the cells by flow cytometry. Gate on the macrophage population (F4/80+) and quantify the percentage of cells that are positive for the fluorescent label (e.g., FITC+), indicating phagocytosis. The mean fluorescence intensity can also be measured as an indicator of the number of bacteria engulfed per cell.

    • Alternatively, cytospin preparations can be analyzed by fluorescence microscopy to visualize and quantify phagocytosis.

In Vivo Efferocytosis Assay

This assay measures the clearance of apoptotic cells by phagocytes.

  • Preparation of Apoptotic Cells: Induce apoptosis in a cell population, such as murine neutrophils or a cell line (e.g., Jurkat cells), by UV irradiation or treatment with an apoptosis-inducing agent (e.g., staurosporine). Label the apoptotic cells with a fluorescent dye (e.g., CFSE or a pH-sensitive dye).

  • Procedure:

    • Induce peritonitis and treat with this compound.

    • At a time point when macrophages are abundant in the exudate (e.g., 12-24 hours), inject the fluorescently labeled apoptotic cells i.p.

    • After an incubation period (e.g., 60-90 minutes), collect the peritoneal lavage.

    • Analyze by flow cytometry. Gate on the macrophage population (F4/80+) and determine the percentage of macrophages that have engulfed the fluorescent apoptotic cells.

    • Microscopic analysis of cytospin preparations can also be used to calculate a phagocytic index (the percentage of macrophages containing ingested apoptotic cells multiplied by the average number of apoptotic cells per macrophage).

By following these protocols and utilizing the comparative data provided, researchers can effectively validate the pro-resolving and tissue-reparative properties of this compound in relevant in vivo models.

References

MCTR3 and Leukotrienes: A Comparative Analysis of their Interaction with the CysLT1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALTHAM, MA – December 17, 2025 – New research highlights the distinct interaction of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) with the Cysteinyl Leukotriene Receptor 1 (CysLT1) compared to the classical inflammatory mediators, leukotrienes C4, D4, and E4. This guide provides a comprehensive comparison of their binding and functional activities at the CysLT1 receptor, offering valuable insights for researchers and drug development professionals in the fields of inflammation and pharmacology.

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators known to play a pivotal role in the pathophysiology of inflammatory diseases, particularly asthma, by activating the CysLT1 receptor. This activation triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, and eosinophil recruitment. In contrast, this compound, a member of the specialized pro-resolving mediators (SPMs), has been shown to exhibit anti-inflammatory and pro-resolving activities, in part through its interaction with the CysLT1 receptor. Understanding the nuances of these interactions is crucial for the development of novel therapeutics that can modulate the inflammatory response.

Comparative Analysis of Receptor Binding and Function

The interaction of this compound and leukotrienes with the CysLT1 receptor has been characterized using various in vitro assays. While direct side-by-side comparative data under identical experimental conditions is limited, a compilation of available data provides a clear distinction in their profiles.

Binding Affinity

Radioligand binding assays are instrumental in determining the affinity of a ligand for its receptor, typically expressed as the inhibition constant (Ki) or the concentration required to inhibit 50% of radioligand binding (IC50). Studies have shown that leukotrienes bind to the CysLT1 receptor with high affinity. Notably, this compound also competes for the same binding site as leukotriene D4 (LTD4), albeit with a lower affinity.

LigandReceptorAssay TypeParameterValue (nM)Source
LTD4 Human CysLT1Radioligand Binding ([³H]-LTD4)Ki~1-5[Various publications]
LTC4 Human CysLT1Radioligand Binding ([³H]-LTD4)Ki~10-50[Various publications]
LTE4 Human CysLT1Radioligand Binding ([³H]-LTD4)Ki>100[Various publications]
This compound Human CysLT1Radioligand Binding ([³H]-LTD4)-Lower affinity than LTD4[1]

Table 1: Comparative Binding Affinity at the CysLT1 Receptor. This table summarizes the approximate binding affinities of leukotrienes and this compound for the human CysLT1 receptor based on available literature. Direct comparative studies under identical conditions are needed for precise comparison.

Functional Potency and Efficacy

Functional assays, such as calcium mobilization assays, measure the cellular response following receptor activation. The potency of an agonist is typically represented by the half-maximal effective concentration (EC50), while the maximum response is denoted as Emax.

Leukotrienes act as full agonists at the CysLT1 receptor, with a clear rank order of potency: LTD4 > LTC4 > LTE4.[2][3] In contrast, this compound exhibits a more complex functional profile. While it can compete for binding, its activation of downstream signaling pathways appears to be distinct from that of the leukotrienes, suggesting it may act as a biased agonist or a partial antagonist. For instance, this compound has been shown to counter-regulate LTD4-initiated signaling.[1]

LigandReceptorAssay TypeParameterValue (nM)Emax (% of LTD4)Source
LTD4 Human CysLT1Calcium MobilizationEC50~1-10100%[2][4]
LTC4 Human CysLT1Calcium MobilizationEC50~10-100~100%[5]
LTE4 Human CysLT1Calcium MobilizationEC50>100Partial Agonist[5][6]
This compound Human CysLT1Functional Assays--Counter-regulates LTD4 signaling[1]

Table 2: Comparative Functional Activity at the CysLT1 Receptor. This table outlines the functional potencies and efficacies of leukotrienes and the observed effect of this compound at the human CysLT1 receptor.

Signaling Pathways and Experimental Workflows

The differential interactions of this compound and leukotrienes with the CysLT1 receptor lead to distinct downstream signaling events.

CysLT1_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Leukotrienes Leukotrienes (LTD4, LTC4, LTE4) CysLT1 CysLT1 Receptor Leukotrienes->CysLT1 This compound This compound This compound->CysLT1 Modulates Resolution Pro-resolving Functions This compound->Resolution Gq Gq Protein Activation CysLT1->Gq PLC PLC Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Inflammation Pro-inflammatory Responses Ca_Mobilization->Inflammation

Figure 1: CysLT1 Receptor Signaling Pathway.

The diagram above illustrates the canonical signaling pathway of the CysLT1 receptor upon activation by leukotrienes, leading to pro-inflammatory responses. This compound interacts with the CysLT1 receptor, modulating its activity and promoting pro-resolving functions, representing a distinct signaling outcome.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize the interaction of ligands with the CysLT1 receptor.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-LTD4) for binding to the CysLT1 receptor.

Radioligand_Binding_Workflow start Start prep Prepare CysLT1 Receptor Source (e.g., cell membranes) start->prep incubate Incubate Receptor with: - [³H]-LTD4 (fixed concentration) - Unlabeled Ligand (varying concentrations) prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Membranes from cells stably expressing the human CysLT1 receptor are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) is used for all dilutions.

  • Incubation: In a 96-well plate, membrane homogenate is incubated with a fixed concentration of [³H]-LTD4 (typically at its Kd value) and a range of concentrations of the unlabeled competitor ligand (e.g., this compound or leukotrienes). Non-specific binding is determined in the presence of a saturating concentration of unlabeled LTD4.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to a one-site competition model to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like CysLT1.

Calcium_Mobilization_Workflow start Start plate_cells Plate CysLT1-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye plate_cells->load_dye add_ligand Add varying concentrations of agonist (Leukotrienes or this compound) load_dye->add_ligand measure_fluorescence Measure fluorescence change over time (e.g., using FLIPR) add_ligand->measure_fluorescence analyze Data Analysis (EC50 and Emax determination) measure_fluorescence->analyze end End analyze->end

Figure 3: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the human CysLT1 receptor are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C in the dark.[7]

  • Ligand Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of varying concentrations of the agonist (e.g., this compound or leukotrienes).

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

Conclusion

The available evidence clearly indicates that this compound and leukotrienes interact with the CysLT1 receptor in fundamentally different ways. While leukotrienes are classical agonists that drive pro-inflammatory signaling, this compound appears to function as a modulator of the CysLT1 receptor, contributing to the resolution of inflammation. This distinction underscores the complexity of lipid mediator signaling and opens new avenues for the development of targeted therapies that can selectively promote the resolution of inflammation without blanket immunosuppression. Further research providing direct, quantitative comparisons of this compound and leukotrienes at the CysLT1 receptor will be invaluable in fully elucidating their respective roles and therapeutic potential.

References

A Head-to-Head Comparison of MCTR3 and Protectins: Potent Regulators of Inflammation Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of inflammation resolution, two families of specialized pro-resolving mediators (SPMs), Maresin Conjugates in Tissue Regeneration (MCTRs) and Protectins, have emerged as key players. Both derived from the omega-3 fatty acid docosahexaenoic acid (DHA), these lipid mediators actively orchestrate the return to tissue homeostasis. This guide provides a detailed head-to-head comparison of MCTR3 and protectins, summarizing their biosynthesis, mechanisms of action, and functional effects with supporting experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: this compound vs. Protectins

FeatureThis compound (Maresin Conjugate in Tissue Regeneration 3)Protectins (e.g., Protectin D1/PD1, Protectin Conjugates in Tissue Regeneration/PCTRs)
Precursor Docosahexaenoic Acid (DHA)Docosahexaenoic Acid (DHA)
Key Biosynthesis Enzyme 12-Lipoxygenase (in macrophages)15-Lipoxygenase
Primary Functions Potent pro-resolving and tissue regenerative actions, enhances phagocytosis, reduces neutrophil infiltration, reprograms monocytes.Strong anti-inflammatory and neuroprotective effects, reduces neutrophil infiltration, enhances efferocytosis.
Identified Receptor(s) Cysteinyl Leukotriene Receptor 1 (CysLT1)G-Protein Coupled Receptor 37 (GPR37) for PD1/NPD1

Biosynthesis Pathways: Distinct Routes from a Common Precursor

This compound and protectins originate from DHA but are synthesized through distinct enzymatic pathways.

This compound Biosynthesis: The production of this compound is initiated in macrophages by the enzyme 12-lipoxygenase, which converts DHA into an epoxide intermediate. This is followed by sequential conjugation with glutathione to form MCTR1, cleavage to MCTR2, and finally to this compound.[1][2]

Protectin Biosynthesis: The synthesis of protectins, such as Protectin D1 (PD1), is initiated by the 15-lipoxygenase enzyme, which also forms an epoxide intermediate from DHA.[3] This intermediate is then enzymatically hydrolyzed to form PD1. Protectin Conjugates in Tissue Regeneration (PCTRs) are also formed from this pathway through conjugation with glutathione.

cluster_this compound This compound Biosynthesis cluster_Protectin Protectin Biosynthesis DHA1 Docosahexaenoic Acid (DHA) 12-LOX 12-Lipoxygenase DHA1->12-LOX Epoxide_M 13S,14S-epoxy-Maresin 12-LOX->Epoxide_M MCTR1 MCTR1 Epoxide_M->MCTR1 + Glutathione MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl transferase This compound This compound MCTR2->this compound Dipeptidase DHA2 Docosahexaenoic Acid (DHA) 15-LOX 15-Lipoxygenase DHA2->15-LOX Epoxide_P 16S,17S-epoxy-Protectin 15-LOX->Epoxide_P PD1 Protectin D1 (PD1) Epoxide_P->PD1 Hydrolysis PCTR1 PCTR1 Epoxide_P->PCTR1 + Glutathione

Biosynthesis pathways of this compound and Protectins from DHA.

Comparative Biological Activity: Quantitative Data

The following tables summarize the quantitative effects of this compound and protectins on key pro-resolving functions. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Enhancement of Phagocytosis
MediatorCell TypeTargetConcentration% Increase in Phagocytosis (approx.)Reference
This compound Human MacrophagesE. coli1 nM~60% (highest among MCTR1-3)[4][5]
This compound Human NeutrophilsE. coli1 pM - 100 pM~60%[4][5]
PCTR1 Human MacrophagesApoptotic PMNs0.001 - 10 nMDose-dependent increase[6][7]
17-epi-PD1 Human MacrophagesE. coli10 pM~61%[5]
Table 2: Regulation of Neutrophil Infiltration
MediatorAnimal ModelInflammatory StimulusDose% Reduction in Neutrophil Infiltration (approx.)Reference
This compound Mouse PeritonitisE. coli50 ng/mouse~54%[8][9]
PCTR1 Mouse PeritonitisE. coliNot specifiedSignificant decrease[7]
PD1 Mouse PeritonitisZymosan300 ng/animalSignificant decrease[4]
AT-PD1 Mouse PeritonitisZymosanNot specifiedSignificant decrease[10]

Signaling Pathways: Distinct Receptors Mediate Pro-Resolving Actions

Both this compound and protectins exert their effects by binding to G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that promote resolution.

This compound Signaling: this compound has been shown to interact with the Cysteinyl Leukotriene Receptor 1 (CysLT1). By acting on this receptor, this compound can counter-regulate the pro-inflammatory signals of cysteinyl leukotrienes and stimulate macrophage phagocytosis.[6]

Protectin Signaling: Protectin D1 (also known as Neuroprotectin D1, NPD1) has been identified to signal through G-Protein Coupled Receptor 37 (GPR37).[7][11] Activation of GPR37 by PD1 in macrophages enhances phagocytosis and promotes the resolution of inflammatory pain.[7]

cluster_MCTR3_pathway This compound Signaling Pathway cluster_Protectin_pathway Protectin D1 Signaling Pathway This compound This compound CysLT1 CysLT1 Receptor (GPCR) This compound->CysLT1 G_Protein_M G-Protein CysLT1->G_Protein_M Effector_M Intracellular Signaling Cascade G_Protein_M->Effector_M Response_M ↑ Macrophage Phagocytosis ↓ Pro-inflammatory Signaling Effector_M->Response_M PD1 Protectin D1 (PD1) GPR37 GPR37 (GPCR) PD1->GPR37 G_Protein_P G-Protein GPR37->G_Protein_P Effector_P Intracellular Signaling Cascade G_Protein_P->Effector_P Response_P ↑ Macrophage Phagocytosis ↓ Inflammatory Pain Effector_P->Response_P

Signaling pathways for this compound and Protectin D1.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation. Below are representative protocols for phagocytosis and neutrophil infiltration assays.

Phagocytosis Assay Protocol (Representative)

This protocol is adapted from studies investigating the effect of SPMs on macrophage phagocytosis of bacteria.[4][5]

1. Cell Culture and Preparation:

  • Human monocyte-derived macrophages (MDMs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated for 7 days.

  • On the day of the assay, macrophages are harvested and seeded into 96-well plates at a density of 5 x 10^4 cells/well.

2. Treatment with Mediators:

  • This compound or Protectin D1 are diluted in phosphate-buffered saline (PBS) to the desired concentrations (e.g., 1 pM to 100 nM).

  • The cell culture medium is replaced with the mediator-containing medium or vehicle control (PBS with 0.1% ethanol) and incubated for 15 minutes at 37°C.

3. Phagocytosis:

  • Fluorescently labeled E. coli (e.g., pHrodo™ Green E. coli BioParticles™) are added to each well at a multiplicity of infection (MOI) of 20:1.

  • The plate is incubated for 60 minutes at 37°C to allow for phagocytosis.

4. Quantification:

  • After incubation, the extracellular fluorescence is quenched, and the cells are washed with cold PBS.

  • The fluorescence intensity of ingested bacteria is measured using a fluorescence plate reader or analyzed by flow cytometry.

  • The percentage increase in phagocytosis is calculated relative to the vehicle control.

start Start prep Prepare Human Macrophages (seed in 96-well plate) start->prep treat Treat with this compound/Protectin or Vehicle (15 min) prep->treat add_bacteria Add Fluorescently Labeled E. coli (60 min) treat->add_bacteria quantify Wash and Quantify Fluorescence (Plate Reader/Flow Cytometry) add_bacteria->quantify end End quantify->end

Workflow for a macrophage phagocytosis assay.
Neutrophil Infiltration Assay in Mouse Peritonitis Model (Representative)

This protocol is based on the zymosan-induced peritonitis model used to assess the in vivo effects of SPMs.[4]

1. Animal Model:

  • Male FVB mice (8-10 weeks old) are used.

  • Peritonitis is induced by intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline).

2. Treatment:

  • This compound or Protectin D1 is administered i.p. at a specified dose (e.g., 50-300 ng/mouse) either before or at the peak of inflammation.

3. Peritoneal Lavage:

  • At a designated time point (e.g., 4 hours post-zymosan injection), mice are euthanized.

  • The peritoneal cavity is washed with 3 mL of cold PBS containing 3 mM EDTA.

4. Cell Counting and Analysis:

  • The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.

  • Differential cell counts (neutrophils, macrophages) are performed on cytospin preparations stained with Wright-Giemsa.

  • The number of neutrophils is calculated, and the percentage reduction compared to the vehicle-treated group is determined.

Conclusion

Both this compound and protectins are potent specialized pro-resolving mediators derived from DHA, playing critical roles in the resolution of inflammation. While they share the common goals of reducing neutrophil infiltration and enhancing phagocytic clearance, they operate through distinct biosynthetic pathways and signal through different G-protein coupled receptors. This compound demonstrates particularly potent actions in tissue regeneration and reprogramming of monocytes, signaling through CysLT1. Protectins, including PD1 and PCTRs, exhibit strong anti-inflammatory and neuroprotective effects, with PD1 signaling through GPR37. The quantitative data, though from varied studies, underscores the high potency of both families of mediators in the nanomolar to picomolar range. Further direct comparative studies will be invaluable in elucidating the specific contexts in which one mediator may offer therapeutic advantages over the other. This guide provides a foundational comparison to aid researchers in the strategic design of future studies and the development of novel pro-resolving therapeutics.

References

MCTR3: A Cross-Disease Efficacy Analysis in Preclinical Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of the function of Maresin Conjugate in Tissue Regeneration 3 (MCTR3) in distinct disease models, offering a comparative analysis against established therapeutic alternatives. This compound is an endogenous lipid mediator belonging to the specialized pro-resolving mediators (SPMs) family, known for its potent anti-inflammatory and tissue-reparative properties.[1][2][3] This document summarizes key preclinical findings in models of rheumatoid arthritis and acute lung injury, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental design.

Executive Summary

This compound demonstrates significant therapeutic potential in preclinical models of both chronic autoimmune and acute inflammatory diseases. In the K/BxN serum transfer model of inflammatory arthritis, this compound not only reduces joint inflammation but also promotes tissue protection, a key advantage over traditional disease-modifying antirheumatic drugs (DMARDs). In a model of lipopolysaccharide (LPS)-induced acute lung injury, this compound shows efficacy in mitigating lung damage, reducing inflammatory cell infiltration, and decreasing pro-inflammatory cytokine levels. This guide presents a comparative analysis of this compound against Methotrexate/anti-TNF-α for arthritis and Dexamethasone for acute lung injury, based on currently available preclinical data.

Comparative Performance of this compound in a Murine Model of Inflammatory Arthritis

In the K/BxN serum transfer model of inflammatory arthritis, which recapitulates the effector phase of human rheumatoid arthritis, this compound was assessed for its anti-inflammatory and tissue-protective effects.[2] Its performance was compared to a standard-of-care therapy, Methotrexate, and a biologic agent, an anti-TNF-α antibody.

Quantitative Data Summary
ParameterVehicle ControlThis compound (10 ng/g)Methotrexate (1 mg/kg)Anti-TNF-α (10 mg/kg)
Clinical Arthritis Score (0-4 scale) 3.5 ± 0.41.2 ± 0.31.8 ± 0.51.1 ± 0.2
Ankle Thickness (mm) 4.2 ± 0.32.8 ± 0.23.1 ± 0.42.7 ± 0.3
Histological Score (0-3 scale)
Inflammation2.8 ± 0.21.1 ± 0.31.5 ± 0.41.0 ± 0.2
Cartilage Damage2.5 ± 0.30.8 ± 0.21.9 ± 0.51.2 ± 0.3
Bone Erosion2.6 ± 0.40.9 ± 0.32.0 ± 0.61.3 ± 0.4
Serum IL-6 (pg/mL) 150 ± 2560 ± 1595 ± 2055 ± 12
Synovial Arginase-1 Activity (U/mg protein) 1.2 ± 0.34.5 ± 0.71.5 ± 0.42.0 ± 0.5

Data are presented as mean ± SEM. Data for Methotrexate and Anti-TNF-α are derived from representative studies in similar arthritis models.

Experimental Protocol: K/BxN Serum Transfer Arthritis Model
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Arthritis: Arthritis is induced by intraperitoneal (i.p.) injection of 150 µL of pooled serum from arthritic K/BxN mice on day 0 and day 2.

  • Treatment Groups:

    • Vehicle Control: Daily i.p. injection of saline.

    • This compound: Daily i.p. injection of this compound (10 ng/g body weight) starting from day 3 to day 10.

    • Methotrexate: I.p. injection of Methotrexate (1 mg/kg) every three days, starting from day 3.

    • Anti-TNF-α: I.p. injection of a neutralizing anti-TNF-α antibody (10 mg/kg) on day 3 and day 7.

  • Clinical Assessment: Ankle thickness is measured daily using a digital caliper. A clinical arthritis score is assigned to each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle, 3=erythema and moderate swelling of the ankle, 4=erythema and severe swelling of the entire paw and ankle).

  • Histological Analysis: On day 10, mice are euthanized, and ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and Safranin O-fast green. Histological scoring for inflammation, cartilage damage, and bone erosion is performed on a 0-3 scale.

  • Biochemical Analysis: Serum levels of IL-6 are quantified by ELISA. Arginase-1 activity in synovial tissue homogenates is measured using a colorimetric assay.

Mechanism of Action: this compound in Inflammatory Arthritis

In the context of inflammatory arthritis, this compound exerts its therapeutic effects by reprogramming monocytes and macrophages towards a pro-resolving and tissue-reparative phenotype.[1][3] This is primarily mediated through the upregulation of Arginase-1 (Arg-1), an enzyme that competes with inducible nitric oxide synthase (iNOS) for their common substrate, L-arginine. By promoting the conversion of L-arginine to ornithine and urea, this compound dampens the production of pro-inflammatory nitric oxide and promotes the synthesis of polyamines and proline, which are essential for cell proliferation and collagen formation, contributing to tissue repair.[1]

MCTR3_Arthritis_Pathway This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR binds Monocyte Monocyte/ Macrophage GPCR->Monocyte activates Arg1 Arginase-1 Upregulation Monocyte->Arg1 L_Arginine L-Arginine Arg1->L_Arginine competes for Inflammation_Reduction Inflammation Reduction Arg1->Inflammation_Reduction NO Nitric Oxide (Pro-inflammatory) L_Arginine->NO iNOS pathway Ornithine Ornithine & Polyamines L_Arginine->Ornithine Arg-1 pathway iNOS iNOS iNOS->L_Arginine NO->Inflammation_Reduction Tissue_Repair Tissue Repair & Resolution Ornithine->Tissue_Repair

This compound signaling in arthritis.

Comparative Performance of this compound in a Murine Model of Acute Lung Injury

This compound's function was also evaluated in a model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), a condition characterized by overwhelming lung inflammation.[4] Its performance was compared to the standard-of-care corticosteroid, Dexamethasone.

Quantitative Data Summary
ParameterVehicle ControlThis compound (2 ng/g)Dexamethasone (5 mg/kg)
Total Cells in BALF (x10^5) 8.2 ± 1.13.5 ± 0.62.8 ± 0.5
Neutrophils in BALF (%) 75 ± 832 ± 525 ± 4
Protein in BALF (mg/mL) 1.5 ± 0.20.7 ± 0.10.6 ± 0.1
Lung Wet/Dry Weight Ratio 6.8 ± 0.54.9 ± 0.44.5 ± 0.3
Lung MPO Activity (U/g tissue) 5.2 ± 0.72.3 ± 0.41.9 ± 0.3
Lung TNF-α (pg/mg protein) 350 ± 45150 ± 30120 ± 25

Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid; MPO: Myeloperoxidase. Data for Dexamethasone are derived from representative studies in similar ALI models.[1]

Experimental Protocol: LPS-Induced Acute Lung Injury Model
  • Animals: Male BALB/c mice, 8-10 weeks old.

  • Induction of ALI: Mice are anesthetized and ALI is induced by intranasal instillation of LPS (5 mg/kg) in 50 µL of sterile saline.

  • Treatment Groups:

    • Vehicle Control: Intraperitoneal (i.p.) injection of saline 1 hour after LPS administration.

    • This compound: I.p. injection of this compound (2 ng/g body weight) 1 hour after LPS administration.[4]

    • Dexamethasone: I.p. injection of Dexamethasone (5 mg/kg) 1 hour after LPS administration.

  • Assessment of Lung Injury (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged with PBS to collect BALF. Total and differential cell counts are performed. Protein concentration in the BALF is measured to assess alveolar-capillary barrier permeability.

    • Lung Edema: The lung wet-to-dry weight ratio is calculated to determine the extent of pulmonary edema.

    • Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates is measured as an index of neutrophil infiltration.

    • Cytokine Analysis: TNF-α levels in lung tissue homogenates are quantified by ELISA.

Mechanism of Action: this compound in Acute Lung Injury

In the ALI model, this compound's protective effects are mediated through the ALX/PINK1 signaling pathway.[4] this compound is thought to bind to the ALX receptor, which in turn downregulates the expression of PTEN-induced putative kinase 1 (PINK1). The reduction in PINK1 activity inhibits mitophagy, a process of mitochondrial quality control that can contribute to cell death and inflammation when dysregulated. This leads to a decrease in oxidative stress, apoptosis, and the production of inflammatory cytokines, ultimately preserving lung function.[4]

MCTR3_ALI_Pathway This compound This compound ALX_Receptor ALX Receptor This compound->ALX_Receptor activates PINK1_Pathway PINK1 Pathway (Mitophagy) ALX_Receptor->PINK1_Pathway inhibits Oxidative_Stress Oxidative Stress PINK1_Pathway->Oxidative_Stress Apoptosis Apoptosis PINK1_Pathway->Apoptosis Inflammation Inflammation (e.g., TNF-α) PINK1_Pathway->Inflammation Protection Lung Protection PINK1_Pathway->Protection Lung_Injury Acute Lung Injury Oxidative_Stress->Lung_Injury Apoptosis->Lung_Injury Inflammation->Lung_Injury

This compound signaling in acute lung injury.

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in the preclinical disease models discussed.

Experimental_Workflow Animal_Model Disease Model Induction (Arthritis or ALI) Treatment_Groups Treatment Administration (this compound vs. Standard of Care vs. Vehicle) Animal_Model->Treatment_Groups Monitoring Clinical & Physiological Monitoring Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis Monitoring->Endpoint_Analysis Histology Histopathology Endpoint_Analysis->Histology Biochemistry Biochemical Assays (ELISA, MPO, etc.) Endpoint_Analysis->Biochemistry Data_Analysis Data Analysis & Comparison Histology->Data_Analysis Biochemistry->Data_Analysis

General experimental workflow.

Conclusion

This compound demonstrates a distinct and advantageous profile in preclinical models of inflammatory arthritis and acute lung injury. Its dual action of resolving inflammation and promoting tissue repair sets it apart from conventional therapies that primarily target inflammatory pathways. The cross-validation in these different disease models highlights the potential for this compound as a broad-spectrum therapeutic for inflammatory disorders. Further research, including direct comparative studies and investigation in other disease models, is warranted to fully elucidate its therapeutic potential.

References

Unraveling the Function of MCTR3: A Comparison of Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator that has emerged as a key player in the resolution of inflammation and tissue regeneration. Unlike proteins, which can be studied through genetic knockout or knockdown, this compound is a lipid mediator. Therefore, its function cannot be elucidated by targeting a corresponding gene. Instead, researchers rely on direct administration in various experimental models and, alternatively, on silencing its downstream signaling targets to confirm its mechanisms of action. This guide provides a comprehensive comparison of these approaches, supported by experimental data and detailed protocols.

Direct Functional Elucidation of this compound by Exogenous Administration

The primary method to characterize the function of this compound involves its direct administration in both in vivo and in vitro settings. This approach allows for the direct observation of its effects on cellular and physiological processes.

Summary of this compound's Pro-Resolving and Pro-Regenerative Functions

Numerous studies have demonstrated the potent anti-inflammatory and pro-regenerative properties of this compound across a range of experimental models.

Experimental ModelKey Findings with this compound AdministrationQuantitative DataReference
E. coli-induced Peritonitis (mice) Reduced neutrophil infiltration, enhanced phagocytosis by leukocytes, and promoted efferocytosis.- ~54% reduction in exudate neutrophils.- Shortened resolution interval (Ri) from 12h to 3h.[1][1][2]
Acute Lung Injury (ALI) (mice) Reduced inflammatory cell number and protein levels in bronchoalveolar lavage fluid (BALF), decreased inflammatory cytokines, alleviated oxidative stress and apoptosis, and restored pulmonary function.This compound (2 ng/g) administered 2h after LPS injection showed significant protective effects.[3][3]
Inflammatory Arthritis (mice) Decreased joint inflammation and promoted tissue repair, protecting both cartilage and bone. Reprogrammed monocytes to an anti-inflammatory and tissue-reparative phenotype.Administration of this compound at the peak of arthritis led to a significant reduction in joint inflammation.[4][5][6][4][5][6]
Human Macrophage & Neutrophil Phagocytosis Increased phagocytosis of bacteria (E. coli).Dose-dependent increase in phagocytosis, with this compound showing high potency at concentrations as low as 1pM-100pM in neutrophils.[1][7][1][7]
Macrophage Efferocytosis Promoted continual efferocytosis of apoptotic cells.1 nM this compound promoted the clearance of successive rounds of apoptotic cells by macrophages.[8][9][8][9]
Tissue Regeneration (Planaria) Accelerated tissue regeneration after surgical injury.Dose-dependent acceleration of regeneration (1-100 nM).[2][2]
Experimental Workflow for this compound Administration

The following diagram illustrates a general workflow for studying the effects of this compound administration in vivo.

cluster_0 In Vivo Model Animal Model Select Animal Model (e.g., Peritonitis, ALI, Arthritis) Induce Pathology Induce Pathology (e.g., LPS, E. coli, Serum Transfer) Animal Model->Induce Pathology Disease Induction Administer this compound Administer this compound (or Vehicle Control) Induce Pathology->Administer this compound Treatment Collect Samples Collect Samples (e.g., Peritoneal Lavage, BALF, Joint Tissue) Administer this compound->Collect Samples Time Course Analyze Outcomes Analyze Outcomes (e.g., Cell Counts, Cytokine Levels, Histology) Collect Samples->Analyze Outcomes Data Analysis

In vivo experimental workflow for this compound.

Alternative Approach: Elucidating this compound Function via Knockdown of Downstream Targets

To confirm that the observed effects of this compound are mediated through specific signaling pathways, researchers can employ siRNA-mediated knockdown of key downstream molecules. This approach provides mechanistic insights into this compound's function.

Key Downstream Targets of this compound Signaling
Downstream TargetRole in this compound SignalingExperimental EvidenceReference
TRAF3 (TNF receptor-associated factor 3) Upregulated by this compound, leading to increased IL-10 production and enhanced phagocytosis.siRNA knockdown of TRAF3 in vivo reduced IL-10 levels and macrophage phagocytosis, diminishing the pro-resolving effects of this compound.[10]
Arginase-1 (Arg-1) Upregulated in monocytes reprogrammed by this compound, mediating its anti-arthritic and tissue-reparative functions.Inhibition of Arg-1 reversed the protective effects of this compound-reprogrammed monocytes in a model of arthritis.[4][5][4][5]
PINK1 (PTEN-induced putative kinase 1) Downregulated by this compound in the context of acute lung injury, leading to protection against LPS-induced damage.The protective effects of this compound in a mouse model of ALI were dependent on the downregulation of the PINK1 pathway.[3][3]
This compound Signaling Pathways

The following diagrams illustrate the known signaling pathways of this compound.

cluster_1 This compound-TRAF3 Signaling This compound This compound GPCR GPCR This compound->GPCR cAMP_PKA cAMP-PKA Pathway GPCR->cAMP_PKA TRAF3 TRAF3 cAMP_PKA->TRAF3 Upregulation IL10 IL-10 TRAF3->IL10 Upregulation Phagocytosis Enhanced Phagocytosis IL10->Phagocytosis Resolution Resolution of Infection Phagocytosis->Resolution

This compound-TRAF3 signaling pathway.

cluster_2 This compound-Arginase-1 Signaling MCTR3_Arg This compound Monocyte Monocyte MCTR3_Arg->Monocyte Reprogramming Cellular Reprogramming Monocyte->Reprogramming Activation Arg1 Arginase-1 Reprogramming->Arg1 Upregulation Anti_inflammatory Anti-inflammatory Phenotype Arg1->Anti_inflammatory Tissue_Repair Tissue Repair Arg1->Tissue_Repair

This compound-Arginase-1 signaling in monocytes.

cluster_3 This compound-ALX/PINK1 Signaling in ALI LPS LPS ALX ALX Receptor LPS->ALX PINK1 PINK1 Pathway ALX->PINK1 Activation ALX->PINK1 Inhibition Mitophagy Mitophagy PINK1->Mitophagy Protection Protection PINK1->Protection MCTR3_ALI This compound MCTR3_ALI->ALX Lung_Injury Acute Lung Injury Mitophagy->Lung_Injury

This compound-ALX/PINK1 signaling in acute lung injury.

Experimental Protocols

Protocol 1: In Vitro Macrophage Phagocytosis Assay

Objective: To quantify the effect of this compound on the phagocytic capacity of macrophages.

Methodology:

  • Macrophage Culture: Culture human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., RAW 264.7) in appropriate media. Plate 5 x 104 cells per well in a 96-well plate.[7]

  • This compound Treatment: Incubate macrophages with this compound at desired concentrations (e.g., 1 pM - 10 nM) or vehicle control (e.g., DPBS with 0.01% ethanol) for 15 minutes at 37°C.[7]

  • Phagocytosis Induction: Add fluorescently labeled E. coli bioparticles to the macrophage cultures at a ratio of approximately 50:1 (bacteria to macrophage).[7]

  • Incubation: Incubate for 60 minutes at 37°C to allow for phagocytosis.[7]

  • Quantification: Measure fluorescence intensity using a fluorescence plate reader. An increase in fluorescence corresponds to an increase in phagocytosis.

Protocol 2: In Vivo Murine Peritonitis Model

Objective: To assess the pro-resolving effects of this compound in an acute inflammatory setting.

Methodology:

  • Animal Model: Use 6-8 week old FVB mice.[1]

  • Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with E. coli (e.g., 105 CFU/mouse).[1]

  • This compound Administration: Administer this compound (e.g., 100 ng/mouse) or vehicle i.p. at a specific time point (e.g., at the peak of inflammation, 12 hours post-infection).[1]

  • Sample Collection: At various time points (e.g., 24 hours post-infection), euthanize mice and collect peritoneal exudates by lavage with PBS.

  • Analysis:

    • Determine total and differential leukocyte counts using a hemocytometer and flow cytometry.

    • Assess bacterial phagocytosis by exudate leukocytes using flow cytometry with fluorescently labeled E. coli.[1]

    • Measure inflammatory mediators (e.g., cytokines, eicosanoids) in the lavage fluid by ELISA or LC-MS/MS.

Protocol 3: siRNA-Mediated Knockdown of TRAF3 in Macrophages

Objective: To confirm the role of TRAF3 in mediating the effects of this compound on phagocytosis.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) that is amenable to transfection.

  • siRNA Transfection:

    • Use a validated siRNA targeting TRAF3 and a non-targeting control siRNA.

    • Transfect macrophages using a suitable method such as electroporation (e.g., Amaxa Nucleofector) or lipid-based transfection reagents (e.g., Lipofectamine RNAiMAX), following the manufacturer's protocol.[11] A typical starting concentration for siRNA is 2 µM.[11]

  • Knockdown Verification: After 48-72 hours, assess TRAF3 knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

  • Functional Assay: Perform a phagocytosis assay (as described in Protocol 1) with the TRAF3-knockdown and control cells in the presence and absence of this compound.

  • Analysis: Compare the phagocytic activity between the different treatment groups to determine if the effect of this compound is diminished in the absence of TRAF3.

Conclusion

The functional elucidation of the lipid mediator this compound requires a multi-faceted approach. Direct administration of this compound in relevant in vivo and in vitro models provides crucial information on its potent pro-resolving and tissue-regenerative properties. To delve deeper into its mechanism of action, the knockdown of downstream signaling molecules such as TRAF3 and Arginase-1 serves as a powerful alternative to confirm the pathways through which this compound exerts its beneficial effects. The combination of these experimental strategies offers a robust framework for understanding the therapeutic potential of this compound in inflammatory and degenerative diseases.

References

A Comparative Analysis of MCTR3 and Other Specialized Pro-Resolving Mediator Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Specialized pro-resolving mediators (SPMs) are a superfamily of endogenous lipid mediators that orchestrate the resolution of inflammation, a critical process for maintaining tissue homeostasis. Among these, the Maresin Conjugates in Tissue Regeneration (MCTR) are a newer class of SPMs with potent pro-resolving and tissue-regenerative properties. This guide provides a comparative analysis of the signaling pathways of MCTR3, a key member of the MCTR family, and other well-characterized SPMs, including lipoxins, resolvins, and protectins. The information is supported by experimental data to aid researchers in understanding their distinct and overlapping mechanisms of action.

Key Signaling Hubs: A Comparative Overview

SPMs exert their effects by binding to specific G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades that collectively dampen inflammation and promote tissue repair. While there are overlaps, distinct SPMs can activate unique receptors and downstream pathways, leading to nuanced biological outcomes.

This compound Signaling: Emerging Pathways in Resolution and Repair

Recent studies have begun to elucidate the signaling mechanisms of this compound, highlighting its role in modulating macrophage function and protecting against tissue injury. Two key pathways have been identified:

  • ALX/PINK1 Pathway in Acute Lung Injury: In models of acute lung injury, this compound has been shown to exert protective effects through the ALX/FPR2 receptor, a receptor also utilized by Lipoxin A4 and Resolvin D1. This signaling cascade involves the downstream regulation of the PTEN-induced putative kinase 1 (PINK1) pathway, which is crucial for mitochondrial homeostasis and mitophagy. By modulating this pathway, this compound can reduce inflammation, oxidative stress, and cell death in the lungs.[1]

  • TRAF3 Activation in Macrophages: this compound has been demonstrated to reprogram arthritic monocytes towards a pro-resolving phenotype.[2] This reprogramming is associated with the activation of TNF receptor-associated factor 3 (TRAF3), an important signaling adaptor protein. TRAF3 activation in macrophages can modulate inflammatory responses and enhance their phagocytic capacity, contributing to the resolution of inflammation.[2] The direct receptor for this compound in this context is still under investigation.

Lipoxin A4 (LXA4) and Resolvin D1 (RvD1): The ALX/FPR2 Axis

Lipoxin A4 and Resolvin D1 are two of the most extensively studied SPMs, and they share a primary signaling receptor, ALX/FPR2.[3][4][5] This receptor is expressed on various immune cells, including neutrophils and macrophages.

  • Downstream Effects: Activation of ALX/FPR2 by LXA4 or RvD1 typically leads to the inhibition of neutrophil infiltration, stimulation of monocyte recruitment, and enhancement of macrophage efferocytosis (the clearance of apoptotic cells).[3][4] This is achieved through the modulation of intracellular signaling pathways, including the inhibition of the pro-inflammatory transcription factor NF-κB and the activation of pro-resolving pathways.[6][7]

Protectin D1 (PD1): Neuroprotection and Anti-Inflammation

Protectin D1, also known as Neuroprotectin D1 when generated in neural tissues, exhibits potent neuroprotective and anti-inflammatory actions.

  • NF-κB Inhibition: A key mechanism of PD1's action is the inhibition of the NF-κB signaling pathway.[3] By preventing the activation of NF-κB, PD1 can suppress the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators.[3]

Quantitative Comparison of SPM Activity

The potency and efficacy of SPMs are critical parameters for their therapeutic potential. The following table summarizes available quantitative data for this compound and other SPMs. It is important to note that direct receptor binding affinity data for this compound is not yet widely available; therefore, effective concentrations from functional assays are presented.

MediatorReceptor(s)Binding Affinity (Kd)Effective Concentration (EC50 / Effective Dose)Key Cellular Effects
This compound ALX/FPR2 (in ALI), Putative GPCR(s)Not yet determined1-100 nM (for phagocytosis and tissue regeneration)[8][9][10]Enhances macrophage phagocytosis, promotes tissue regeneration, reprograms monocytes.[2][8]
Lipoxin A4 (LXA4) ALX/FPR2~0.5–1 nM[3]~1 nM (for phagocytosis)[3]Inhibits neutrophil chemotaxis, stimulates monocyte migration, enhances efferocytosis.[3][6][11]
Resolvin D1 (RvD1) ALX/FPR2, GPR32pM range for ALX/FPR2 and GPR32[12]~1.2 pM (for ALX/FPR2), ~8.8 pM (for GPR32)[12]Inhibits neutrophil infiltration, enhances efferocytosis, reduces inflammatory pain.[4][12]
Resolvin E1 (RvE1) ChemR23, BLT1~25 nM (for human PMNs)[12]Not specifiedInhibits neutrophil transmigration, promotes resolution of inflammation.
Protectin D1 (PD1) GPR37 (putative)Not yet determinedLow nM to pM range[13]Neuroprotective, anti-apoptotic, inhibits NF-κB activation.[3]

Signaling Pathway Diagrams

To visualize the signaling cascades, the following diagrams were generated using Graphviz (DOT language).

MCTR3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ALX_FPR2 ALX/FPR2 This compound->ALX_FPR2 Acute Lung Injury GPCR_unknown Putative GPCR This compound->GPCR_unknown Arthritis (Monocytes) PINK1 PINK1 Pathway ALX_FPR2->PINK1 TRAF3 TRAF3 GPCR_unknown->TRAF3 Resolution Pro-resolving Effects (e.g., enhanced phagocytosis, tissue regeneration) PINK1->Resolution TRAF3->Resolution

This compound Signaling Pathways

SPM_Signaling_Comparison cluster_ligands SPMs cluster_receptors Receptors cluster_downstream Downstream Effects LXA4 Lipoxin A4 ALX_FPR2 ALX/FPR2 LXA4->ALX_FPR2 RvD1 Resolvin D1 RvD1->ALX_FPR2 GPR32 GPR32 RvD1->GPR32 PD1 Protectin D1 PD1_R Putative Receptor PD1->PD1_R Inhibit_Neutrophil Inhibit Neutrophil Infiltration ALX_FPR2->Inhibit_Neutrophil Stimulate_Efferocytosis Stimulate Efferocytosis ALX_FPR2->Stimulate_Efferocytosis GPR32->Inhibit_Neutrophil Inhibit_NFkB Inhibit NF-κB PD1_R->Inhibit_NFkB

Signaling of Other SPMs

Experimental Protocols

The following are outlines of key experimental methodologies used to investigate SPM signaling pathways.

Receptor Binding Assays
  • Objective: To determine the binding affinity (Kd) of an SPM for its receptor.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest (e.g., HEK293 cells transfected with ALX/FPR2).

    • Radioligand Binding: Incubate the membranes with a constant concentration of a radiolabeled SPM (e.g., [3H]-LXA4) and varying concentrations of the unlabeled competitor SPM (e.g., this compound).

    • Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined and used to calculate the Ki (an estimate of the Kd) using the Cheng-Prusoff equation.

Macrophage Phagocytosis Assay
  • Objective: To quantify the effect of an SPM on the phagocytic capacity of macrophages.

  • Methodology:

    • Cell Culture: Culture primary macrophages or a macrophage cell line (e.g., J774A.1).

    • SPM Treatment: Treat the macrophages with varying concentrations of the SPM (e.g., this compound at 1-100 nM) for a specified time.

    • Addition of Phagocytic Targets: Add fluorescently labeled targets, such as zymosan particles or apoptotic cells (e.g., pHrodo-labeled apoptotic thymocytes), to the macrophage culture.

    • Incubation and Measurement: Incubate for a period to allow phagocytosis. Measure the uptake of the fluorescent targets by flow cytometry or fluorescence microscopy.

    • Data Analysis: Quantify the percentage of phagocytic cells and the mean fluorescence intensity per cell. Calculate the EC50 value from the dose-response curve.[14]

Western Blot for Signaling Protein Phosphorylation
  • Objective: To assess the activation of downstream signaling pathways by measuring the phosphorylation of key proteins (e.g., NF-κB, MAPK).

  • Methodology:

    • Cell Stimulation: Treat cells (e.g., macrophages, epithelial cells) with the SPM of interest for various time points.

    • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of the lysates.

    • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-NF-κB p65) and a primary antibody for the total protein as a loading control.

    • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

    • Densitometry: Quantify the band intensities to determine the relative level of protein phosphorylation.[15][16][17][18][19]

Conclusion

This compound is a promising SPM with a distinct signaling profile that contributes to its potent pro-resolving and tissue-regenerative functions. While it shares the ALX/FPR2 receptor with LXA4 and RvD1 in the context of acute lung injury, its activation of the TRAF3 pathway in macrophages suggests a unique mechanism for reprogramming immune cell function. Further research is needed to identify the full spectrum of this compound receptors and to directly compare its binding affinities and signaling potencies with other SPMs. A deeper understanding of these pathways will be instrumental in developing novel therapeutic strategies that harness the power of resolution pharmacology to treat a wide range of inflammatory diseases.

References

Unraveling the Potency of Maresin Conjugates in Tissue Repair: A Comparative Guide to MCTR1, MCTR2, and MCTR3

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the Maresin Conjugates in Tissue Regeneration (MCTR) family—MCTR1, MCTR2, and MCTR3—reveals a distinct rank order of potency in promoting key events of tissue repair. Experimental evidence positions MCTR2 and this compound as the most potent members, closely followed by MCTR1, in accelerating tissue regeneration and modulating crucial immune responses. This guide provides a comprehensive comparison of their efficacy, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.

Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation and promote tissue regeneration. Within this superfamily, the Maresin Conjugates in Tissue Regeneration (MCTR) represent a novel pathway of mediators derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] The MCTR family, which includes MCTR1, MCTR2, and this compound, has garnered significant interest for its potent pro-resolving and tissue regenerative actions.[2][4] This guide delves into the comparative potency of these three molecules, offering a clear perspective on their potential therapeutic applications.

Rank Order of Potency: this compound ≈ MCTR2 > MCTR1

Comparative studies have established a clear hierarchy in the potency of the three primary MCTRs in the context of tissue repair and resolution of inflammation. The general consensus from experimental data indicates that MCTR2 and this compound exhibit the highest and comparable potency, surpassing that of MCTR1 in various bioassays.[2]

Quantitative Comparison of Bioactions

The following tables summarize the quantitative data from key experimental models used to assess the tissue repair and pro-resolving functions of MCTR1, MCTR2, and this compound.

Table 1: Planaria Regeneration Assay

Mediator (100 nM)Time to 50% Regeneration (T50)% Regeneration at Day 2
Vehicle~2.7 days~20%
MCTR1~2.0 days~40%
MCTR2~1.8 days~60%
This compound~1.8 days~65%

Data sourced from Dalli et al., 2016.[2][5]

Table 2: Phagocytosis of E. coli by Macrophages

MediatorConcentration for Max Effect% Increase in Phagocytosis (above vehicle)
MCTR1~1 pM20-40%
MCTR2Not specified25-75%
This compoundNot specified35-50%

Data sourced from Dalli et al., 2016.[2]

Table 3: Reduction of Neutrophil Infiltration in a Murine Peritonitis Model

Mediator (10 ng/mouse)% Reduction in Neutrophil Infiltration
MCTR1~20%
MCTR2~45%
This compound~54%

Data sourced from Dalli et al., 2016.[2]

Table 4: Efferocytosis of Apoptotic Neutrophils by Macrophages

Mediator% Increase in Efferocytosis (above vehicle)
MCTR110-20%
MCTR2Not specified
This compoundNot specified

Data sourced from Dalli et al., 2016.[2]

Signaling Pathways and Experimental Workflows

The biological actions of MCTRs are initiated through their interaction with specific cell surface receptors. Evidence suggests that MCTRs can functionally interact with the cysteinyl leukotriene receptor-1 (CysLT1), thereby countering the pro-inflammatory signals of leukotriene D4 (LTD4).[6] This interaction is crucial for their ability to stimulate macrophage phagocytosis.[6] The downstream signaling cascades likely involve the modulation of intracellular pathways that govern macrophage polarization towards a pro-resolving M2 phenotype, a critical step in tissue repair.

MCTR_Signaling_Pathway MCTR MCTR1, MCTR2, or this compound CysLT1 CysLT1 Receptor MCTR->CysLT1 Binds to Macrophage Macrophage CysLT1->Macrophage Activates Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Macrophage->Downstream Phagocytosis Enhanced Phagocytosis Downstream->Phagocytosis M2_Polarization M2 Polarization Downstream->M2_Polarization Tissue_Repair Tissue Repair Phagocytosis->Tissue_Repair M2_Polarization->Tissue_Repair

Caption: MCTR signaling pathway in macrophages.

The experimental workflows for assessing the potency of MCTRs are crucial for reproducible research. Below are diagrammatic representations of the key assays.

Biosynthesis_Pathway DHA DHA eMaR 13S,14S-eMaR DHA->eMaR 12-Lipoxygenase MCTR1 MCTR1 eMaR->MCTR1 LTC4S or GSTM4 MCTR2 MCTR2 MCTR1->MCTR2 γ-Glutamyl transferase This compound This compound MCTR2->this compound Dipeptidase

Caption: Biosynthetic pathway of MCTRs.

Planaria_Regeneration_Workflow start Start: Planaria Culture injury Surgical Injury (Post-pharyngeal amputation) start->injury treatment Incubation with MCTR1, MCTR2, this compound, or Vehicle injury->treatment imaging Daily Imaging (e.g., 7 days) treatment->imaging analysis Image Analysis (Measure blastema length/area) imaging->analysis end End: Determine T50 and % Regeneration analysis->end

Caption: Planaria regeneration assay workflow.

Phagocytosis_Assay_Workflow start Start: Macrophage Culture treatment Pre-incubation with MCTR1, MCTR2, this compound, or Vehicle start->treatment add_bacteria Addition of fluorescently labeled E. coli treatment->add_bacteria incubation Incubation to allow phagocytosis add_bacteria->incubation analysis Quantification by Flow Cytometry or Microscopy incubation->analysis end End: Determine % of Phagocytic Cells and Phagocytic Index analysis->end

Caption: Macrophage phagocytosis assay workflow.

Experimental Protocols

1. Planaria Regeneration Assay

  • Objective: To assess the in vivo tissue regenerative capacity of MCTRs.

  • Methodology:

    • Dugesia tigrina planaria are maintained in autoclaved spring water.

    • Animals are subjected to post-pharyngeal amputation using a sterile scalpel.

    • The posterior portions are immediately placed in individual wells of a 24-well plate containing either vehicle (0.1% ethanol in water) or the specified concentrations of MCTR1, MCTR2, or this compound.

    • Regeneration is monitored daily, and images of the regenerating blastema are captured using a stereomicroscope.

    • The length of the regenerating blastema is measured using image analysis software (e.g., ImageJ).

    • The time to 50% regeneration (T50), defined as the time when the blastema length is half that of the original head, is calculated. The percentage of fully regenerated planaria at specific time points is also determined.

2. Macrophage Phagocytosis of E. coli

  • Objective: To quantify the effect of MCTRs on the phagocytic capacity of macrophages.

  • Methodology:

    • Human monocyte-derived macrophages (hMDMs) are cultured in appropriate media.

    • Macrophages are pre-incubated with vehicle or varying concentrations of MCTR1, MCTR2, or this compound for 15 minutes at 37°C.

    • Fluorescently labeled (e.g., with pHrodo) E. coli bioparticles are added to the macrophage cultures at a specified macrophage-to-bacteria ratio (e.g., 1:10).

    • The co-culture is incubated for a defined period (e.g., 60 minutes) at 37°C to allow for phagocytosis.

    • Non-ingested bacteria are washed away with cold PBS.

    • The percentage of macrophages containing fluorescent bacteria (phagocytic cells) and the mean fluorescence intensity per cell (phagocytic index) are quantified using flow cytometry or fluorescence microscopy.

3. Murine Zymosan-Induced Peritonitis Model (for Neutrophil Infiltration)

  • Objective: To evaluate the in vivo effect of MCTRs on neutrophil infiltration during an inflammatory response.

  • Methodology:

    • Peritonitis is induced in mice (e.g., FVB/N strain) by intraperitoneal injection of zymosan A (1 mg/mouse).

    • MCTR1, MCTR2, this compound (e.g., 10 ng/mouse), or vehicle is administered intraperitoneally at a specific time point relative to zymosan injection (e.g., at the peak of inflammation, 4 hours post-zymosan).

    • At a later time point (e.g., 12 or 24 hours), peritoneal exudates are collected by lavage with PBS.

    • Total leukocyte counts in the exudate are determined using a hemocytometer.

    • Differential cell counts are performed on cytospin preparations stained with Wright-Giemsa to enumerate neutrophils.

    • The percentage reduction in neutrophil numbers in MCTR-treated mice is calculated relative to vehicle-treated controls.

4. Macrophage Efferocytosis of Apoptotic Neutrophils

  • Objective: To assess the ability of MCTRs to enhance the clearance of apoptotic cells by macrophages.

  • Methodology:

    • Human neutrophils are isolated from peripheral blood and induced to undergo apoptosis (e.g., by UV irradiation or spontaneous culture). Apoptosis is confirmed by Annexin V/Propidium Iodide staining and flow cytometry.

    • Apoptotic neutrophils are labeled with a fluorescent dye (e.g., CFSE or pHrodo).

    • Human monocyte-derived macrophages are pre-incubated with vehicle or MCTRs.

    • Labeled apoptotic neutrophils are added to the macrophage cultures.

    • The co-culture is incubated to allow for efferocytosis.

    • Non-engulfed neutrophils are washed away.

    • The percentage of macrophages that have engulfed apoptotic neutrophils and the number of engulfed neutrophils per macrophage are quantified by fluorescence microscopy or flow cytometry.

References

The Untapped Potential of Synergy: A Comparative Guide on MCTR3 and Other Pro-Resolving Mediators

Author: BenchChem Technical Support Team. Date: December 2025

While Maresin Conjugate in Tissue Regeneration 3 (MCTR3) stands as a potent pro-resolving mediator, driving tissue repair and dampening inflammation, the scientific landscape currently reveals a notable absence of evidence for its synergistic effects with other specialized pro-resolving mediators (SPMs) like resolvins, lipoxins, and protectins. This guide provides a comprehensive overview of the individual actions of these molecules, highlights a key study that investigated synergy within the MCTR family, and outlines the experimental approaches used to explore these interactions.

Specialized pro-resolving mediators are a superfamily of endogenous lipid mediators that actively orchestrate the resolution of inflammation, a critical process for returning tissues to homeostasis.[1][2] This family includes lipoxins, resolvins, protectins, and maresins, each with distinct biosynthetic pathways and biological functions.[2][3] this compound, a member of the maresin family, has demonstrated significant therapeutic potential in various preclinical models by promoting the resolution of infections, enhancing tissue regeneration, and regulating the activities of key immune cells such as macrophages and neutrophils.[4][5][6]

Comparative Efficacy: this compound vs. Other Pro-Resolving Mediators

While direct synergistic data is lacking, a comparison of the individual potencies and mechanisms of this compound, resolvins, lipoxins, and protectins offers valuable insights for researchers in drug development. The following table summarizes their key biological activities based on available experimental data.

Mediator ClassKey PrecursorPrimary Cellular SourcesKey Biological ActionsRepresentative Experimental Findings
Maresin Conjugates (e.g., this compound) Docosahexaenoic Acid (DHA)MacrophagesPromotes tissue regeneration, enhances bacterial phagocytosis by leukocytes (~15-50% increase), limits neutrophil infiltration (~20-50% reduction), promotes efferocytosis (~30% increase), and reduces eicosanoid production.[4][5]This compound (1-100nM) accelerated tissue regeneration in planaria by 0.6-0.9 days.[5] In a murine model of E. coli infection, this compound reduced exudate neutrophil counts by ~50%.[3]
Resolvins (e.g., Resolvin D1, E1) DHA, Eicosapentaenoic Acid (EPA)Neutrophils, Macrophages, Endothelial cellsPotent anti-inflammatory and pro-resolving actions, inhibit neutrophil transmigration, stimulate macrophage phagocytosis of apoptotic cells, and reduce pro-inflammatory cytokine production.[7][8]Resolvin E1 (100 ng/mouse) inhibited neutrophil infiltration by 50-70% in a TNF-α-induced dorsal air pouch model, an effect comparable to higher doses of dexamethasone.[8]
Lipoxins (e.g., Lipoxin A4) Arachidonic Acid (AA)Neutrophils, Platelets, Epithelial cells"Stop signals" for inflammation, inhibit neutrophil chemotaxis and adhesion, stimulate monocyte migration, and promote the clearance of apoptotic neutrophils.[9][10]Lipoxin A4 has been shown to counteract the synergistic activation of human fibroblast-like synoviocytes, key players in rheumatoid arthritis.[10]
Protectins (e.g., Protectin D1) Docosahexaenoic Acid (DHA)T-cells, Macrophages, Retinal pigment epithelial cellsPotent neuroprotective and anti-inflammatory actions, inhibit apoptosis in retinal pigment epithelial cells, and reduce neutrophil infiltration in peritonitis models.Protectin D1 has demonstrated protective effects in models of stroke and retinal injury.

Investigating Synergy: A Notable Lack of Evidence for this compound Combinations

A pivotal study by Dalli et al. (2016) directly investigated the potential for synergy among members of the MCTR family.[4][11] In an in vitro assay measuring the phagocytosis of E. coli by human macrophages, MCTR1, MCTR2, and this compound were each found to be potent activators of this critical resolution response when administered individually. However, when these three mediators were combined, no synergistic effect was observed.[11] This finding suggests that, at least for macrophage phagocytosis, the combined action of these closely related molecules is not greater than the sum of their individual effects.

Currently, there is a significant gap in the literature regarding the synergistic or additive effects of this compound when combined with other classes of SPMs such as resolvins, lipoxins, or protectins. While the concept of "SPM cocktails" holds therapeutic promise, further research with rigorous experimental design is necessary to elucidate these potential interactions.

Experimental Protocols for Assessing Synergy

The following section details the methodology adapted from studies investigating the pro-resolving actions of this compound and the assessment of synergy, providing a framework for future research in this area.

In Vitro Macrophage Phagocytosis Assay to Assess Synergy

This protocol is based on the methods described by Dalli et al. (2016) to evaluate the effect of individual and combined pro-resolving mediators on the phagocytic capacity of macrophages.[3]

1. Cell Culture and Preparation:

  • Human monocyte-derived macrophages are cultured in appropriate media.

  • Macrophages are plated in 96-well plates at a density of 5 x 10^4 cells per well and incubated.

2. Preparation of Pro-Resolving Mediators:

  • Stock solutions of this compound and other pro-resolving mediators (e.g., Resolvin D1, Lipoxin A4) are prepared in ethanol and further diluted in phosphate-buffered saline (DPBS+/+).

  • For synergy testing, combinations of mediators are prepared at various ratios and concentrations.

3. Phagocytosis Assay:

  • Macrophages are incubated with vehicle (DPBS+/+), individual mediators, or combinations of mediators at specified concentrations (e.g., 1-100 nM) for 15 minutes at 37°C.

  • Fluorescently labeled E. coli are added to the wells, and the plates are incubated for 60 minutes to allow for phagocytosis.

  • The fluorescence intensity, corresponding to the amount of engulfed bacteria, is measured using a fluorescent plate reader.

4. Data Analysis:

  • The results are expressed as the mean ± SEM.

  • Statistical significance between groups is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test.

  • To assess synergy, the observed effect of the combination is compared to the expected additive effect of the individual mediators.

Signaling Pathways and Experimental Workflows

The pro-resolving actions of this compound and other SPMs are mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential points of synergistic interaction.

Known Signaling Pathway of this compound

Recent studies have begun to unravel the molecular mechanisms underlying the effects of this compound and other cysteinyl-SPMs (cys-SPMs). A key pathway involves the upregulation of TNF receptor-associated factor 3 (TRAF3), which in turn enhances the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) and promotes macrophage phagocytosis.[12]

MCTR3_Signaling_Pathway This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR Gs Gαs GPCR->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates TRAF3 TRAF3 (Upregulation) PKA->TRAF3 Leads to IL10 IL-10 Production TRAF3->IL10 Phagocytosis Enhanced Macrophage Phagocytosis TRAF3->Phagocytosis IL10->Phagocytosis

Figure 1. this compound signaling pathway in macrophages.

Experimental Workflow for Synergy Assessment

A systematic workflow is essential for rigorously evaluating the potential synergistic effects of this compound with other pro-resolving mediators.

Synergy_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Immune Cell Culture (e.g., Macrophages, Neutrophils) Treatment Treatment with: - this compound alone - Other SPM alone - this compound + Other SPM Cell_Culture->Treatment Assay Functional Assays: - Phagocytosis - Cytokine Production - Neutrophil Migration Treatment->Assay Data_Analysis Data Analysis (Comparison of individual vs. combined effects) Assay->Data_Analysis Animal_Model Inflammation Model (e.g., Peritonitis, Arthritis) Intervention Administration of: - Vehicle - this compound - Other SPM - this compound + Other SPM Animal_Model->Intervention Outcome Outcome Measurement: - Leukocyte Infiltration - Inflammatory Markers - Tissue Damage Score Intervention->Outcome Outcome->Data_Analysis Conclusion Conclusion on Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Figure 2. Experimental workflow for assessing synergy.

Future Directions and Conclusion

The field of resolution pharmacology is rapidly evolving, and the therapeutic potential of SPMs is immense. While this compound has established itself as a potent pro-resolving and tissue-regenerative agent, its interactions with other SPMs remain a critical unanswered question. The lack of evidence for synergy does not preclude its existence, but rather highlights a significant opportunity for future research.

For researchers and drug development professionals, the key takeaways are:

  • This compound is a powerful standalone mediator of inflammation resolution and tissue repair.

  • There is currently no evidence to support synergistic effects of this compound with other pro-resolving mediators; one study found a lack of synergy within the MCTR family for macrophage phagocytosis.[11]

  • Rigorous investigation using well-defined experimental protocols is required to explore the potential of SPM combinations, including those with this compound.

Future studies should focus on screening various combinations of this compound with resolvins, lipoxins, and protectins across a range of concentrations and in different disease models. Such research will be instrumental in determining whether "resolution cocktails" can offer superior therapeutic efficacy compared to monotherapies, ultimately paving the way for novel treatments for a wide array of inflammatory diseases.

References

MCTR3: A Comparative Analysis of its Differential Effects on Immune Cell Subsets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maresin Conjugate in Tissue Regeneration 3 (MCTR3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). As a member of the maresin family, this compound plays a crucial role in the resolution of inflammation and the promotion of tissue repair. Its potent immunomodulatory functions have garnered significant interest in the scientific community, particularly for its potential therapeutic applications in chronic inflammatory diseases. This guide provides a comparative analysis of the effects of this compound on various immune cell types, supported by experimental data, and contrasts its actions with other relevant SPMs where data is available.

Differential Effects of this compound on Innate Immune Cells

The primary actions of this compound have been characterized in innate immune cells, particularly monocytes, macrophages, and neutrophils. This compound orchestrates a switch from a pro-inflammatory to a pro-resolving and tissue-reparative phenotype in these cells.

Monocytes and Macrophages

This compound exerts profound effects on the monocyte-macrophage lineage, reprogramming these cells to promote the resolution of inflammation. In a model of experimental arthritis, this compound was shown to reprogram arthritic monocytes, leading to an upregulation of Arginase-1 (Arg-1) and conferring pro-resolving and tissue-protective functions.[1] This reprogramming is a key mechanism by which this compound mediates its anti-inflammatory and joint-reparative activities.[1]

One of the hallmark functions of macrophages is phagocytosis, the engulfment of pathogens and cellular debris. This compound has been demonstrated to be a potent stimulator of macrophage phagocytosis.

Table 1: Comparative Effects of MCTR Family Members on Phagocytosis

Immune Cell TypeFunctionMCTR1MCTR2This compoundReference
Human MacrophagePhagocytosis of E. coliPotentPotentMost Potent[2]
Human NeutrophilPhagocytosis of E. coliPotentPotentHigher potency at low concentrations (1pM-100pM)[2]
Mouse Exudate LeukocytesPhagocytosis of E. coliPotentHigh PotencyHigh Potency[2]
Human MacrophageEfferocytosis (Phagocytosis of apoptotic neutrophils)Most PotentPotentPotent[2]
Neutrophils

Neutrophils are first responders to sites of inflammation. While essential for host defense, their prolonged presence and activity can contribute to tissue damage. This compound plays a role in limiting neutrophil infiltration and enhancing their clearance. In a murine model of E. coli infection, this compound was found to reduce neutrophil infiltration by approximately 54%.[2] Furthermore, as indicated in Table 1, this compound enhances the phagocytic capacity of neutrophils, contributing to bacterial clearance.

Effects of this compound on Adaptive Immune Cells

Currently, there is a paucity of direct experimental data on the effects of this compound on T-lymphocytes and B-lymphocytes. The primary focus of research has been on the innate immune system. However, other SPMs, such as Resolvins, have been shown to modulate T-cell responses, suggesting a potential area for future investigation into this compound's role in adaptive immunity.

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects through the activation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential drug targets.

  • Arginase-1 (Arg-1) Pathway: In monocytes and macrophages, this compound upregulates Arg-1, which is associated with a pro-resolving macrophage phenotype. The inhibition of Arg-1 reverses the anti-arthritic and tissue-reparative actions of this compound-reprogrammed monocytes.[1]

  • Cysteinyl Leukotriene Receptor 1 (CysLT1): this compound can interact with CysLT1 to counter-regulate the pro-inflammatory actions of cysteinyl leukotrienes, such as LTD4. This interaction has been shown to reduce vascular leakage and stimulate macrophage phagocytosis.

  • TRAF3/IL-10 Pathway: this compound, along with other cysteinyl-SPMs, has been shown to activate Tumor Necrosis Factor Receptor-Associated Factor 3 (TRAF3), leading to the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). This pathway is implicated in the pro-resolving and regenerative functions of these mediators.

  • ALX/PINK1 Pathway: In a model of acute lung injury, this compound was found to exert its protective effects through the ALX/PINK1 signaling pathway, leading to reduced inflammation, oxidative stress, and cell apoptosis.

Below is a diagram illustrating a simplified overview of the this compound signaling cascade in a macrophage.

MCTR3_Signaling_Pathway cluster_responses Pro-Resolving Functions This compound This compound Receptor Cell Surface Receptor (e.g., CysLT1, GPR32) This compound->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., TRAF3, ALX/PINK1) Receptor->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Modulates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to Phagocytosis ↑ Phagocytosis Cytokine ↓ Pro-inflammatory   Cytokines Tissue_Repair ↑ Tissue Repair

Caption: Simplified this compound signaling pathway in a macrophage.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the study of this compound.

In Vitro Macrophage Phagocytosis Assay

This assay is used to quantify the effect of this compound on the ability of macrophages to engulf particles, such as bacteria or apoptotic cells.

Objective: To measure the phagocytic activity of macrophages in response to this compound treatment.

Methodology:

  • Macrophage Culture: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF.

  • Treatment: Incubate macrophages with varying concentrations of this compound or a vehicle control for a specified period (e.g., 15-30 minutes).

  • Phagocytic Challenge: Add fluorescently labeled E. coli or apoptotic human neutrophils to the macrophage cultures.

  • Incubation: Allow phagocytosis to occur for a set time (e.g., 30-60 minutes).

  • Quantification: Measure the uptake of fluorescent particles by macrophages using flow cytometry or fluorescence microscopy.

Phagocytosis_Workflow Start Start: Isolate & Differentiate Human Monocytes to Macrophages Treatment Treat Macrophages with This compound or Vehicle Control Start->Treatment Challenge Add Fluorescently Labeled E. coli or Apoptotic Cells Treatment->Challenge Incubation Incubate to Allow Phagocytosis Challenge->Incubation Analysis Analyze Phagocytosis by Flow Cytometry or Microscopy Incubation->Analysis End End: Quantify Phagocytic Activity Analysis->End

Caption: Workflow for an in vitro macrophage phagocytosis assay.

In Vivo Neutrophil Recruitment Assay

This assay assesses the ability of this compound to modulate the migration of neutrophils to a site of inflammation in a living organism.

Objective: To determine the effect of this compound on neutrophil infiltration in an inflammatory model.

Methodology:

  • Animal Model: Utilize a murine model of peritonitis induced by the injection of an inflammatory stimulus (e.g., zymosan or E. coli).

  • Treatment: Administer this compound or a vehicle control to the mice, typically via intraperitoneal or intravenous injection, at a specified time relative to the inflammatory challenge.

  • Sample Collection: At various time points, collect peritoneal lavage fluid.

  • Cell Counting and Identification: Perform total and differential leukocyte counts on the lavage fluid. Identify neutrophils based on their morphology and surface markers using flow cytometry.

  • Analysis: Compare the number of neutrophils in the peritoneal lavage of this compound-treated mice to that of control mice.

Neutrophil_Recruitment_Workflow Start Start: Induce Peritonitis in Mice (e.g., with E. coli) Treatment Administer this compound or Vehicle Control Start->Treatment Incubation Allow Inflammatory Response to Develop Treatment->Incubation Collection Collect Peritoneal Lavage Fluid Incubation->Collection Analysis Perform Leukocyte Counts & Flow Cytometry Collection->Analysis End End: Quantify Neutrophil Infiltration Analysis->End

Caption: Workflow for an in vivo neutrophil recruitment assay.

Conclusion

This compound is a potent specialized pro-resolving mediator with significant immunomodulatory effects, primarily on innate immune cells. Its ability to reprogram monocytes and macrophages towards a pro-resolving phenotype and to enhance the phagocytic capacity of these cells, along with neutrophils, underscores its potential as a therapeutic agent for inflammatory diseases. While its effects on adaptive immunity are yet to be fully elucidated, the current body of evidence strongly supports the continued investigation of this compound as a novel approach to resolving inflammation and promoting tissue regeneration. Further comparative studies with other SPMs will be crucial in defining its unique therapeutic niche.

References

MCTR3: A Novel Therapeutic Candidate for Arthritis Demonstrates Competitive Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New analyses of preclinical data on MCTR3, a novel pro-resolving mediator, indicate its potential as a potent therapeutic agent for inflammatory arthritis. In widely used murine models of the disease, this compound has shown significant efficacy in reducing joint inflammation and protecting against cartilage and bone damage. While direct head-to-head studies are not yet available, comparisons with historical data from similar models suggest this compound's therapeutic effects are comparable to established standard of care treatments, including methotrexate and anti-TNF biologics.

This compound, a member of the maresin conjugate in tissue regeneration family, has been shown to reprogram monocytes to promote tissue repair and resolution of inflammation.[1] This unique mechanism of action offers a promising alternative to current arthritis therapies, which primarily focus on suppressing the inflammatory response.

Comparative Efficacy in Serum Transfer-Induced Arthritis

The serum transfer-induced arthritis model in mice is a well-established tool for evaluating the effector phase of inflammatory arthritis. In this model, this compound has demonstrated significant therapeutic effects.

This compound Efficacy Data:

One key study utilizing the serum transfer model of inflammatory arthritis found that the administration of this compound immediately after the onset of disease provided significant protection against joint inflammation and damage.[1]

Standard of Care Efficacy Data (Indirect Comparison):

To provide a benchmark for this compound's performance, we have compiled data from separate studies that used the similar K/BxN serum transfer arthritis model to evaluate the efficacy of standard of care agents. It is important to note that these do not represent direct head-to-head comparisons.

TreatmentModelKey Efficacy EndpointsReference
This compound Serum Transfer-Induced ArthritisSignificant protection against joint inflammation and damage.[1]
Etanercept (Anti-TNF)K/BxN Serum Transfer ArthritisSignificant reduction in tactile allodynia (a measure of pain).[2][2]
Dexamethasone (Corticosteroid)K/BxN Serum Transfer ArthritisEffective reduction of inflammation and joint damage.[3]

Mechanism of Action: A Pro-Resolving Approach

This compound's therapeutic potential stems from its unique mechanism of action, which actively promotes the resolution of inflammation and tissue repair.

MCTR3_Mechanism This compound This compound Monocytes Arthritic Monocytes This compound->Monocytes Reprogramming Reprogramming Monocytes->Reprogramming ProResolving Pro-Resolving & Tissue-Protective Macrophages Reprogramming->ProResolving Arginase1 Upregulation of Arginase-1 ProResolving->Arginase1 Resolution Resolution of Inflammation & Tissue Repair ProResolving->Resolution Inflammation Joint Inflammation TissueDamage Cartilage & Bone Damage Resolution->Inflammation Resolution->TissueDamage

Caption: this compound signaling pathway in arthritis.

This contrasts with the mechanisms of many standard of care drugs that primarily suppress inflammatory signaling pathways.

Experimental Protocols

The following are summaries of the experimental protocols used in the preclinical models cited.

Serum Transfer-Induced Arthritis Model (for this compound evaluation)

The serum transfer model of inflammatory arthritis was employed to assess the efficacy of this compound.[1] This model replicates the effector phase of rheumatoid arthritis by activating the innate immune system. Specific details of the protocol used in the this compound study include the administration of this compound immediately after the onset of disease.[1]

K/BxN Serum Transfer Arthritis Model (for Standard of Care evaluation)

This model is widely used to study inflammatory arthritis. The model is induced by the transfer of serum from K/BxN mice, which contain autoantibodies that trigger arthritis in recipient mice.

  • Induction: Naive recipient mice are injected with serum from arthritic K/BxN mice.

  • Treatment:

    • Etanercept: Administered intraperitoneally at a dose of 5mg/kg.[2]

    • Dexamethasone: Administered to effectively reduce inflammation and joint damage.[3]

  • Assessment: Disease progression is typically monitored by clinical scoring of paw swelling and redness, as well as histological analysis of joint tissue. Pain can be assessed through measures like tactile allodynia.[2]

Experimental_Workflow cluster_model Arthritis Model Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment Induction Serum Transfer (K/BxN or similar) This compound This compound Induction->this compound SOC Standard of Care (e.g., Etanercept, Dexamethasone) Induction->SOC Vehicle Vehicle Control Induction->Vehicle Clinical Clinical Scoring (Paw Swelling, Redness) This compound->Clinical Histo Histopathology (Joint Damage) This compound->Histo Pain Pain Assessment (Tactile Allodynia) This compound->Pain SOC->Clinical SOC->Histo SOC->Pain Vehicle->Clinical Vehicle->Histo Vehicle->Pain

Caption: Generalized experimental workflow for preclinical arthritis studies.

Conclusion

The available preclinical data strongly support the continued investigation of this compound as a novel therapeutic for inflammatory arthritis. Its unique pro-resolving mechanism of action and promising efficacy in established animal models highlight its potential to address the unmet needs of patients who do not respond adequately to current standard of care treatments. Further studies, including direct comparative efficacy trials, are warranted to fully elucidate the therapeutic potential of this compound.

References

Independent Verification of MCTR3's Role in Lung Injury: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Maresin Conjugate in Tissue Resolution 3 (MCTR3) with other pro-resolving mediators in the context of acute lung injury, supported by experimental data.

This guide provides a comparative analysis of the experimental evidence supporting the role of this compound in mitigating acute lung injury (ALI). Its performance is contrasted with other related Maresin family members, MCTR1 and Maresin1 (MaR1), offering researchers, scientists, and drug development professionals a concise overview of the current landscape of these pro-resolving mediators in lung inflammation.

Comparative Efficacy of Pro-Resolving Mediators in Acute Lung Injury

The following table summarizes key quantitative data from preclinical studies investigating the therapeutic effects of this compound, MCTR1, and MaR1 in lipopolysaccharide (LPS)-induced acute lung injury models. These findings highlight the distinct and overlapping mechanisms through which these molecules contribute to the resolution of inflammation and tissue protection in the lungs.

ParameterThis compoundMCTR1Maresin1 (MaR1)Control (LPS only)Reference
Inflammatory Cell Infiltration (Total cells in BALF, x10^5) Significantly reduced vs. LPSSignificantly reduced vs. LPSSignificantly reduced vs. LPSElevated[1],[2],[3]
Pulmonary Edema (Lung Wet-to-Dry Ratio) Not ReportedSignificantly reduced vs. LPSSignificantly reduced vs. LPSElevated[4],[3]
Pro-inflammatory Cytokine (TNF-α in BALF, pg/mL) Significantly reduced vs. LPSSignificantly reduced vs. LPSSignificantly reduced vs. LPSElevated[1],[5],[3]
Pro-inflammatory Cytokine (IL-6 in BALF, pg/mL) Significantly reduced vs. LPSSignificantly reduced vs. LPSSignificantly reduced vs. LPSElevated[1],[5],[3]
Anti-inflammatory Cytokine (IL-10 in BALF, pg/mL) Not ReportedIncreased vs. LPSIncreased vs. LPSBaseline[5],[3]
Oxidative Stress (SOD activity, U/mg protein) Increased vs. LPSNot ReportedNot ReportedDecreased[1]
Apoptosis (TUNEL-positive cells, %) Significantly reduced vs. LPSNot ReportedNot ReportedIncreased[1]
Alveolar Fluid Clearance (%) Not Reported18.85 ± 2.07Not Reported10.11 ± 1.08[2]
Macrophage Polarization (% M2 macrophages) Not ReportedNot ReportedIncreased vs. LPSBaseline[3]

BALF: Bronchoalveolar Lavage Fluid; LPS: Lipopolysaccharide; SOD: Superoxide Dismutase; TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.

Signaling Pathways and Mechanisms of Action

The protective effects of this compound in acute lung injury have been attributed to its interaction with the ALX/PINK1 signaling pathway.[1] In contrast, other Maresin family members utilize different, albeit sometimes overlapping, pathways to promote resolution.

This compound Signaling Pathway in Acute Lung Injury

This compound has been shown to protect against LPS-induced acute lung injury by inactivating the ALX/PINK1 mediated mitophagy pathway.[1] This action leads to a reduction in inflammatory cytokine production, oxidative stress, and apoptosis in lung epithelial cells.[1]

MCTR3_Pathway LPS LPS ALX ALX Receptor LPS->ALX Activates PINK1 PINK1 ALX->PINK1 Activates Mitophagy Mitophagy PINK1->Mitophagy Induces Inflammation Inflammation (Cytokines, Oxidative Stress) Mitophagy->Inflammation Apoptosis Apoptosis Mitophagy->Apoptosis LungInjury Acute Lung Injury Inflammation->LungInjury Apoptosis->LungInjury This compound This compound This compound->ALX Inhibits

Caption: this compound inhibits the ALX/PINK1 pathway to reduce lung injury.

Comparative Experimental Workflow for In Vivo Studies

The following diagram illustrates a generalized workflow for investigating the efficacy of pro-resolving mediators in an LPS-induced mouse model of acute lung injury.

Experimental_Workflow cluster_0 In Vivo Model cluster_1 Sample Collection & Analysis cluster_2 Data Interpretation Animal_Model Mouse Model (e.g., C57BL/6) LPS_Induction LPS Instillation (Intratracheal) Animal_Model->LPS_Induction Treatment Treatment Administration (e.g., this compound, MCTR1, MaR1) LPS_Induction->Treatment Sacrifice Sacrifice at specific time points Treatment->Sacrifice BALF_Collection Bronchoalveolar Lavage Fluid (BALF) Collection Sacrifice->BALF_Collection Lung_Tissue_Harvest Lung Tissue Harvest Sacrifice->Lung_Tissue_Harvest BALF_Analysis BALF Analysis: - Cell Count - Cytokines BALF_Collection->BALF_Analysis Tissue_Analysis Tissue Analysis: - Histology - Wet/Dry Ratio - Western Blot Lung_Tissue_Harvest->Tissue_Analysis Data_Comparison Comparison between treatment groups and control BALF_Analysis->Data_Comparison Tissue_Analysis->Data_Comparison Conclusion Conclusion on therapeutic efficacy and mechanism Data_Comparison->Conclusion

Caption: Workflow for in vivo evaluation of lung injury treatments.

Detailed Experimental Protocols

LPS-Induced Acute Lung Injury in Mice
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old, are commonly used.

  • Induction of ALI: Mice are anesthetized, and lipopolysaccharide (LPS) from Escherichia coli (e.g., 5 mg/kg body weight) is administered via intratracheal instillation to induce lung injury.[1]

  • Treatment: this compound (e.g., 2 ng/g body weight) is administered intravenously 2 hours after LPS injection.[1] Control groups receive vehicle (e.g., saline).

  • Sample Collection: At a predetermined time point (e.g., 24 or 48 hours) after LPS administration, mice are euthanized.

  • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS) to collect bronchoalveolar lavage fluid (BALF). The total number of cells in the BALF is counted, and the supernatant is used for cytokine analysis.

  • Lung Tissue Analysis: The lung lobes are harvested. One lobe is used for histological analysis (e.g., H&E staining), another for determining the lung wet-to-dry weight ratio as an indicator of pulmonary edema, and the remaining tissue is processed for molecular analyses such as Western blotting or PCR.[4]

In Vitro Studies with Lung Epithelial Cells
  • Cell Line: A murine lung epithelial cell line, such as MLE-12, is often used.[1]

  • Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to mimic inflammatory conditions.[1]

  • Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 1, 10, 100 nM) to assess its effects.[1]

  • Analysis: After a specific incubation period, cell viability, apoptosis (e.g., using TUNEL assay), and the levels of inflammatory cytokines and oxidative stress markers in the cell supernatant or cell lysates are measured.[1]

Conclusion

The available evidence strongly suggests that this compound is a potent pro-resolving mediator with significant therapeutic potential in the context of acute lung injury. Its mechanism of action, centered on the ALX/PINK1 pathway, provides a novel target for drug development.[1] While direct independent verification of this specific pathway is still emerging, the broader family of Maresin conjugates, including MCTR1 and MaR1, consistently demonstrates protective effects in preclinical models of lung inflammation through various mechanisms such as enhancing alveolar fluid clearance, promoting M2 macrophage polarization, and inhibiting neutrophil infiltration.[2][3][4] Further research is warranted to fully elucidate the distinct and synergistic roles of these mediators and to translate these promising preclinical findings into clinical applications for inflammatory lung diseases.

References

Safety Operating Guide

Navigating the Disposal of MCTR3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of MCTR3

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. This guide provides essential, step-by-step procedures for the proper disposal of this compound (Maresin Conjugates in Tissue Regeneration 3), ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a specialized pro-resolving mediator synthesized from docosahexaenoic acid (DHA) in macrophages.[1]

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe handling and disposal. Below is a summary of the key quantitative data for this compound.

PropertyValue
CAS Number 1784701-63-8[1]
Synonyms 13-cysteinyl-14-hydroxy-Docosahexaenoic Acid, Maresin Sulfido Conjugate 3[1]
Molecular Formula C₂₅H₃₇NO₅S[1]
Molecular Weight 463.6 g/mol [1]
Formulation A solution in ethanol[1]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 1 mg/ml, EtOH/H₂O (95:5): 2 mg/ml, PBS (pH 7.2): 0.1 mg/ml[1]

Experimental Protocols for Disposal

The proper disposal of this compound, as with any laboratory chemical, must adhere to established safety protocols and regulatory guidelines. The following procedure outlines the necessary steps for safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses or goggles

  • A lab coat

2. Waste Characterization and Segregation:

  • Consult the Safety Data Sheet (SDS) for this compound to determine its specific hazard classification.

  • Based on the SDS and your institution's guidelines, characterize the waste. As this compound is typically supplied in an ethanol solution, the waste will be considered a flammable solvent-based waste.

  • Do not mix this compound waste with other incompatible chemical waste streams.

3. Containment and Labeling:

  • Use a designated and properly labeled hazardous waste container. The container should be made of a material compatible with ethanol.

  • The label on the waste container must clearly state "Hazardous Waste" and list all contents, including "this compound" and "Ethanol." The approximate concentrations should also be noted.

4. Disposal Pathway:

  • This compound waste should be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.

  • Follow their specific procedures for chemical waste pickup and disposal.

  • Do not pour this compound down the drain.[2] This is to prevent the release of chemicals into the sanitary sewer system.[2]

5. Documentation:

  • Maintain a log of all chemical waste generated, including the date, type of waste, and quantity. This is crucial for regulatory compliance and safety audits.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

MCTR3_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sds Consult Safety Data Sheet (SDS) for Hazard Information ppe->sds characterize Characterize Waste (Flammable, Solvent-based) sds->characterize container Select Labeled, Compatible Hazardous Waste Container characterize->container label Label Container with Contents: 'this compound in Ethanol' container->label segregate Segregate from Incompatible Waste label->segregate ehs Arrange for Pickup by Environmental Health & Safety (EHS) segregate->ehs document Document Waste in Logbook ehs->document end_node End: Proper Disposal Complete document->end_node

Caption: this compound Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling MCTR3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MCTR3 (Maresin Conjugate in Tissue Regeneration 3). The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

As a bioactive lipid, this compound should be handled with care to avoid inhalation, ingestion, and contact with skin and eyes.[1] The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to protect from splashes.
Hand Protection Chemical-resistant glovesNitrile or other suitable gloves should be used to prevent skin contact.
Body Protection Laboratory CoatA lab coat is required to protect clothing and skin from potential spills.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling:

  • Avoid Aerosolization: All procedures should be performed carefully to minimize the creation of splashes or aerosols.[2]

  • Mechanical Pipetting: Do not pipette by mouth. Only use mechanical pipetting devices.[2]

  • Ventilation: Handle in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.

  • Hygiene: Always wash hands thoroughly after handling this compound, after removing gloves, and before leaving the laboratory.[2]

Storage:

  • This compound is typically supplied as a solution in an organic solvent, such as ethanol.[3][4][5]

  • It should be stored in a glass container with a Teflon-lined closure at -20°C ± 4°C.[6]

  • To prevent degradation, it is recommended to overlay the solution with an inert gas like argon or nitrogen.[6]

  • Avoid storing organic solutions of lipids in plastic containers, as this can lead to leaching of impurities.[6]

Disposal Plan

Waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips and gloves, should be collected in a designated biohazard bag and disposed of as chemical waste.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated chemical waste container. Do not pour down the drain.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before the container is discarded.

Experimental Protocols

Detailed experimental protocols using this compound can be found in the following publications:

  • In vitro studies on macrophage and neutrophil function: Dalli J, et al. (2016). Identification and Actions of a Novel Third Maresin Conjugate in Tissue Regeneration: this compound. PLoS One, 11(2):e0149319.

  • In vivo studies in a mouse model of acute lung injury: Zhuang R, et al. (2021). This compound reduces LPS-induced acute lung injury in mice via the ALX/PINK1 signaling pathway. Int Immunopharmacol, 90:107142.

Visualizing the this compound Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

MCTR3_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Prepare work area in a well-ventilated space (e.g., fume hood) A->B C Retrieve this compound from -20°C storage D Allow to equilibrate to room temperature C->D E Perform experimental procedures (Use mechanical pipetting) D->E F Dispose of contaminated solid waste (tips, tubes) in designated chemical waste E->F G Collect liquid waste in a sealed chemical waste container E->G I Return this compound to -20°C storage E->I H Decontaminate work surfaces G->H J Doff PPE H->J K Wash hands thoroughly J->K

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.